molecular formula C13H12FN B176645 4'-Fluoro-biphenyl-3-methanamine CAS No. 177976-50-0

4'-Fluoro-biphenyl-3-methanamine

Cat. No.: B176645
CAS No.: 177976-50-0
M. Wt: 201.24 g/mol
InChI Key: LEKRFSJCHRYVQJ-UHFFFAOYSA-N
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Description

4'-Fluoro-biphenyl-3-methanamine is a fluorinated biphenyl derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery research. The biphenyl core is a privileged structure in the design of small-molecule inhibitors, particularly for targeting protein-protein interactions . The incorporation of a fluorine atom can significantly influence a compound's electronic properties, metabolic stability, and binding affinity, making it a valuable modification for optimizing drug-like characteristics . This compound is of high interest in the development of targeted therapeutics, with potential research applications in oncology. For instance, structurally similar biphenyl-based small molecules are being actively investigated as high-affinity ligands for immune checkpoints like PD-L1, which could allow for non-invasive imaging of PD-L1 expression in tumors via positron emission tomography (PET) . The amine functional group provides a key handle for further synthetic elaboration, enabling researchers to conjugate the core structure to various radiolabels, chelators, or other pharmacophores to create novel chemical entities for biological evaluation . As a building block, this compound facilitates the exploration of new chemical space in the search for potent and selective bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-fluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKRFSJCHRYVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282865
Record name 4′-Fluoro[1,1′-biphenyl]-3-methanamine
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Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177976-50-0
Record name 4′-Fluoro[1,1′-biphenyl]-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177976-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Fluoro[1,1′-biphenyl]-3-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) for 4'-Fluoro-biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 4'-Fluoro-biphenyl-3-methanamine

Foreword: A Predictive Approach to Spectroscopic Characterization

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization process. This guide focuses on this compound, a compound of interest for its potential applications stemming from the versatile biphenyl scaffold.

Molecular Structure and Electronic Effects

To understand the spectroscopy of this compound, we must first consider its structure and the interplay of its functional groups.

Caption: Molecular structure of this compound.

The molecule consists of two phenyl rings linked by a single bond.

  • Ring A (unsubstituted side): Contains the methanamine group at position 3. The -CH₂NH₂ group is weakly electron-donating and activating.

  • Ring B (substituted side): Contains a fluorine atom at position 4'. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs that can be donated into the aromatic ring via a resonance effect (+R), which primarily influences the ortho and para positions.

The free rotation around the C-C bond connecting the two rings is sterically unhindered, meaning the molecule is likely non-planar in solution, with a dihedral angle between the rings that influences the degree of π-system conjugation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted spectra are based on a standard analysis in CDCl₃.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be complex, particularly in the aromatic region.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
-NH₂~1.6 - 2.5Broad singlet-Protons on nitrogen exchange rapidly and are coupled to ¹⁴N, leading to a broad signal.
-CH₂-~3.9 - 4.1Singlet-Benzylic protons adjacent to an amine group.[2] Unlikely to show coupling to aromatic protons.
H-2', H-6'~7.5 - 7.6Doublet of doublets (dd) or Triplet (t)JH-F ≈ 8.5-9.0 (ortho), JH-H ≈ 8.5-9.0Protons ortho to the fluorine atom, will show both H-H ortho coupling and H-F coupling.
H-3', H-5'~7.1 - 7.2Triplet (t) or Doublet of doublets (dd)JH-H ≈ 8.5-9.0, JH-F ≈ 5.0-5.5 (meta)Protons meta to the fluorine, showing H-H ortho coupling and smaller H-F meta coupling.[3]
Aromatic (Ring A)~7.2 - 7.5MultipletVariousThe four protons on the 3-substituted ring (H-2, H-4, H-5, H-6) will have distinct chemical environments, leading to a complex, overlapping multiplet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the influence of the fluorine atom, which causes splitting of the signals for the carbons in its vicinity.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F)Predicted Coupling Constant (JC-F, Hz)Rationale
-CH₂-~46.0Singlet-Typical for a benzylic carbon attached to a primary amine.
C-4'~162.5Doublet~245-250 (¹JC-F)Carbon directly bonded to fluorine shows a very large one-bond coupling constant.[3]
C-1'~137.0Doublet~3-4 (³JC-F)Quaternary carbon, its connection to the other ring and proximity to fluorine influence its shift.
C-2', C-6'~128.7Doublet~8-9 (²JC-F)Carbons ortho to the fluorine show a significant two-bond coupling.[4]
C-3', C-5'~115.8Doublet~21-22 (³JC-F)Carbons meta to the fluorine show a three-bond coupling.[3]
C-1~141.0Singlet-Quaternary carbon attached to the other ring.
C-3~140.0Singlet-Quaternary carbon bearing the methanamine group.
C-2, C-4, C-5, C-6~125-129Singlets-Aromatic carbons of the 3-substituted ring, expected in the standard aromatic region.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover a range from -1 to 10 ppm.

    • Apply a sufficient relaxation delay (e.g., 2 seconds) and number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3400-3250N-H stretchMedium, two bandsCharacteristic of a primary amine (-NH₂), showing symmetric and asymmetric stretching.[6]
3100-3000Aromatic C-H stretchMedium to WeakTypical for C-H bonds on a phenyl ring.
2950-2850Aliphatic C-H stretchMedium to WeakCorresponding to the -CH₂- group.
1650-1580N-H bend (scissoring)Medium to StrongThe deformation vibration of the primary amine group is a key identifier.[6]
1600, 1500Aromatic C=C stretchMedium to StrongSkeletal vibrations of the biphenyl core.
1250-1020C-N stretchMediumVibration of the aliphatic amine C-N bond.[6]
~1220C-F stretchStrongThe carbon-fluorine bond gives a strong, characteristic absorption in the fingerprint region.
910-665N-H wagStrong, BroadOut-of-plane bending for primary amines.[6]
~830C-H out-of-plane bendStrongIndicative of 1,4-disubstitution (para) on the fluorinated ring.
Experimental Protocol for IR Data Acquisition
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺•): The molecular weight of C₁₃H₁₂FN is 201.10. The mass spectrum under Electron Ionization (EI) should show a clear molecular ion peak at m/z = 201.

  • Key Fragmentation Pathways: The primary fragmentation is expected to be driven by the formation of stable carbocations.

G M [M]⁺• m/z = 201 F1 [M-1]⁺ m/z = 200 M->F1 - H• F2 [C₁₃H₁₁F]⁺ m/z = 186 M->F2 - NH₂• (Benzylic Cleavage) F3 [C₁₂H₈F]⁺ m/z = 171 F2->F3 - CH₃• F4 Tropylium Ion [C₇H₇]⁺ m/z = 91 F2->F4 (Rearrangement)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Benzylic Cleavage (Dominant Pathway): The most favorable fragmentation is the cleavage of the C-C bond between the methylene group and the phenyl ring, expelling an amino radical (•NH₂) to form a highly stable, resonance-delocalized 4-fluorobiphenylmethyl cation at m/z = 186 . This is expected to be the base peak or a very prominent peak. This type of cleavage is characteristic of benzylamines.[7]

  • Loss of a Hydrogen Radical: Loss of a hydrogen atom from the molecular ion can lead to a peak at m/z = 200 .[8]

  • Further Fragmentation: The ion at m/z = 186 may undergo further fragmentation, such as the loss of a methyl radical (following rearrangement) to give an ion at m/z = 171 .

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) into the GC.

    • Use a standard nonpolar column (e.g., DB-5ms).

    • Employ a temperature program to ensure volatilization and elution of the compound (e.g., start at 100°C, ramp to 280°C).

  • MS Detection:

    • The EI source energy is typically set to 70 eV.

    • Scan a mass range from m/z 40 to 500 to detect the molecular ion and key fragments.

  • Data Analysis: Identify the retention time of the compound from the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and applying fundamental spectroscopic principles, we have constructed a robust analytical profile. These predictions offer a strong foundation for researchers to interpret experimentally acquired data, confirm the structure of synthesized material, and ensure its purity. The provided protocols outline standard methodologies for obtaining this crucial experimental validation.

References

  • Supporting Information for Direct Arylation of Unactivated Benzene with Aryl Acyl Peroxides. Chinese Chemical Letters. Available at: [Link]

  • Benzylamine. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Benzylamine Mass Spectrum. MassBank. Available at: [Link]

  • Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls. Acta Crystallographica Section B. International Union of Crystallography. Available at: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. PubMed. Available at: [Link]

  • Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]

  • Supporting Information for Palladium-Catalyzed Cross-Coupling Reactions. The Royal Society of Chemistry. Available at: [Link]

  • Phenyl-substituted biliazine: Structure and spectroscopy. Journal of Porphyrins and Phthalocyanines. Oak Ridge National Laboratory. Available at: [Link]

  • Benzylamine Mass Spectrum (EI). NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

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  • Structural analysis and nonlinear optical properties of boronyl-based Schiff base liquid crystalline series. Taylor & Francis Online. Available at: [Link]

  • ¹H proton nmr spectrum of methylamine. Doc Brown's Chemistry. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. ACS Publications. Available at: [Link]

  • Supporting Information for Cross-Coupling of Triallyl(aryl)silanes. Wiley-VCH. Available at: [Link]

  • Chirality of symmetrically substituted biphenyl. Chemistry Stack Exchange. Available at: [Link]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. ResearchGate. Available at: [Link]

  • Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors. ResearchGate. Available at: [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Solved Q5. Obtain the spectra of benzylamine. Chegg.com. Available at: [Link]

  • Supporting Information for General ¹H and ¹³C NMR spectra. The Royal Society of Chemistry. Available at: [Link]

  • IR: amines. University of Colorado Boulder. Available at: [Link]

  • Supporting information for Catalytic oxidative coupling of benzylamines. The Royal Society of Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 4'-Fluoro-biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising molecular scaffold to a viable clinical candidate is both arduous and resource-intensive. Computational chemistry has emerged as an indispensable tool, providing profound insights into molecular behavior at a resolution that is often unattainable through empirical methods alone. By harnessing the predictive power of quantum mechanics, we can characterize novel chemical entities, anticipate their reactivity, and rationalize their structure-activity relationships, thereby accelerating the discovery pipeline.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals who seek to apply quantum chemical calculations to understand and optimize small molecule drug candidates. Our subject of focus is 4'-Fluoro-biphenyl-3-methanamine, a molecule whose structural motifs—a biphenyl core, a fluorine substituent, and a primary amine—are of significant interest in medicinal chemistry. The biphenyl scaffold offers a versatile framework, while the strategic placement of a fluorine atom can modulate metabolic stability, lipophilicity, and binding affinity.[1][2][3] The methanamine group provides a key interaction point and influences solubility.

This document eschews a rigid, templated approach. Instead, it offers a logically structured narrative that mirrors the scientific process itself—from theoretical foundations and methodological choices to the interpretation of results and their practical implications. As your guide, I will not only detail the protocols but also elucidate the causality behind each decision, ensuring that the described workflow is both robust and scientifically transparent.

The Strategic Rationale: Why Quantum Chemical Calculations?

Before embarking on any computational study, we must first establish its purpose. For a molecule like this compound, quantum chemical calculations serve several critical objectives in a drug discovery context:

  • Elucidation of 3D Structure and Conformation: Determining the most stable three-dimensional arrangement of the atoms is the foundation for understanding all other molecular properties. This includes the crucial dihedral angle between the two phenyl rings, which dictates the molecule's overall shape.[4]

  • Mapping Electronic Landscape and Reactivity: Identifying regions of high and low electron density allows us to predict how the molecule will interact with biological targets, such as proteins and enzymes. This is vital for understanding receptor binding and potential metabolic pathways.[5][6]

  • Assessing Molecular Stability: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides a reliable indicator of the molecule's kinetic stability and chemical reactivity.[7][8]

  • Interpreting Intramolecular Interactions: Understanding the subtle electronic interactions within the molecule, such as hyperconjugation, can explain its conformational preferences and stability.

This guide will detail a complete workflow to address these objectives using Density Functional Theory (DFT), a method that offers an optimal balance of computational accuracy and efficiency for molecules of this size.[9][10]

The Computational Workflow: A Validated Protocol

The following protocol is a self-validating system. Each step builds upon the previous one, with internal checks to ensure the integrity of the results. The choice of the theoretical level—the combination of the functional and basis set—is paramount for obtaining meaningful data.

Causality of Method Selection: DFT/B3LYP/6-311++G(d,p)

For our analysis, we will employ the B3LYP functional with the 6-311++G(d,p) basis set . This choice is not arbitrary; it is a well-established and validated level of theory for organic molecules in pharmaceutical research.[11][12]

  • Density Functional Theory (DFT): DFT is our quantum mechanical method of choice. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which all other properties can be derived. This approach significantly reduces computational cost without a major sacrifice in accuracy for many systems.[5][13]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional, meaning it mixes a portion of exact Hartree-Fock exchange with exchange and correlation functionals from other sources. This formulation has proven to be highly effective for predicting the geometries and electronic properties of a wide range of organic molecules.[11]

  • 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The nomenclature of this Pople-style basis set describes its composition:

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility and accuracy.

    • ++: These symbols indicate the inclusion of diffuse functions on both heavy atoms (first +) and hydrogen atoms (second +). Diffuse functions are essential for accurately describing regions of space far from the nucleus, which is critical for systems with lone pairs (like our nitrogen and fluorine atoms) and for analyzing non-covalent interactions.[14]

    • (d,p): These are polarization functions added to heavy atoms (d functions) and hydrogen atoms (p functions). They allow the orbitals to change shape and "polarize," which is indispensable for accurately describing chemical bonds and intermolecular interactions.

Experimental Protocol: Step-by-Step Execution

The entire computational process can be visualized as a logical progression from initial structure input to final property analysis.

G cluster_input Step 1: Input Generation cluster_opt Step 2: Geometry Optimization cluster_freq Step 3: Frequency Analysis cluster_prop Step 4: Electronic Properties a Construct 3D Structure (e.g., GaussView, Avogadro) b Minimize Potential Energy (DFT/B3LYP/6-311++G(d,p)) a->b c Calculate Vibrational Frequencies (Confirm Minimum Energy Structure) b->c  Is it a true minimum? (No imaginary frequencies) d Single-Point Energy Calculation on Optimized Geometry c->d e HOMO-LUMO Analysis d->e f Molecular Electrostatic Potential (MEP) d->f g Natural Bond Orbital (NBO) Analysis d->g

Figure 1: Computational workflow for quantum chemical analysis.

Protocol Details:

  • Structure Input:

    • Construct the 3D structure of this compound using a molecular editor.

    • Perform an initial, rapid geometry clean-up using a molecular mechanics force field (e.g., UFF) to ensure a reasonable starting geometry.

  • Geometry Optimization:

    • Submit the structure for geometry optimization using the DFT/B3LYP/6-311++G(d,p) level of theory.

    • The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found where the net forces on all atoms are negligible.

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Validation Check: The primary purpose is to verify that the optimized structure corresponds to a true energy minimum. This is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further structural investigation.

    • This step also yields valuable thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the theoretical infrared (IR) spectrum.

  • Electronic Property Analysis:

    • Using the validated, optimized geometry, perform a single-point energy calculation. This calculation does not change the geometry but computes a variety of electronic properties from the resulting wavefunction.

    • Request the generation of data for HOMO/LUMO, MEP, and NBO analyses. Software packages like Gaussian allow these to be specified via keywords in the input file (e.g., Pop=NBO).[15]

Analysis & Interpretation of Results

This section details the expected outcomes of the calculations and, more importantly, how to interpret them in a scientifically meaningful way.

Optimized Molecular Geometry

The optimization will yield the most stable conformation of the molecule in the gas phase. Key parameters to analyze include bond lengths, bond angles, and dihedral angles.

ParameterDescriptionExpected Value (Å or °)Rationale for Interest
C-F Bond Length Length of the Carbon-Fluorine bond.~1.35 ÅThe C-F bond is strong and can influence local electronic properties.
C-N Bond Length Length of the Carbon-Nitrogen bond.~1.47 ÅIndicates the single bond character between the phenyl ring and the methanamine group.
Dihedral Angle (C-C-C-C) Torsion angle between the two phenyl rings.25° - 45°A non-zero angle is expected due to steric hindrance between ortho-hydrogens. This twist is critical for receptor binding pocket fit.[4]
N-H Bond Lengths Lengths of the Nitrogen-Hydrogen bonds.~1.01 ÅStandard for a primary amine.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are the "frontier" orbitals involved in chemical reactions. Their energies and spatial distributions are fundamental to understanding reactivity.[16]

OrbitalPropertyInterpretation
HOMO Energy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. A higher HOMO energy correlates with a better electron donor.
LUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. A lower LUMO energy correlates with a better electron acceptor.[8]
ΔE (LUMO-HOMO) Energy GapΔE = ELUMO - EHOMO . This gap is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[7]

For this compound, we would expect the HOMO to be localized primarily on the biphenyl ring system, which is electron-rich. The LUMO would likely also be distributed across the aromatic system. The energy gap provides a quantitative measure of the molecule's stability.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a 3D map of the electrostatic potential around a molecule, providing an intuitive guide to its reactive sites.[6][17] It is color-coded to show different regions of charge distribution.

  • Red Regions (Negative Potential): Indicate areas of high electron density. These are sites susceptible to electrophilic attack . For our molecule, these would be concentrated around the electronegative fluorine and nitrogen atoms.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency. These are sites susceptible to nucleophilic attack . These would be found around the hydrogen atoms of the amine group (N-H).

  • Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character, such as the carbon backbone of the phenyl rings.

The MEP map is invaluable for predicting non-covalent interactions like hydrogen bonding and halogen bonding, which are central to drug-receptor binding.[18][19][20]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds.[21][22]

  • Natural Atomic Charges: NBO provides a more robust calculation of partial atomic charges than other methods (e.g., Mulliken). This allows for a quantitative assessment of the electron-withdrawing effect of the fluorine atom and the electron distribution across the molecule.

  • Second-Order Perturbation Analysis: This is the most powerful feature of NBO analysis. It identifies and quantifies the stabilizing "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. For example, it can reveal hyperconjugative interactions, such as the delocalization of electron density from a C-H bonding orbital into an adjacent empty antibonding orbital, which contribute to the overall stability of the molecule.

G cluster_props Calculated Properties cluster_interp Drug Development Implications prop HOMO-LUMO Gap MEP Surface NBO Charges interp Chemical Stability & Reactivity Receptor Binding & Interaction Sites Metabolic Stability & Polarity prop:f0->interp:f0 Large Gap = High Stability prop:f1->interp:f1 Red/Blue Regions = H-Bonding Sites prop:f2->interp:f2 Charge Distribution = Solvation & Metabolism

Figure 2: Linking calculated properties to their drug design implications.

Conclusion and Forward Outlook

This guide has detailed a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following this protocol, researchers can obtain reliable and interpretable data on the molecule's geometry, stability, and electronic properties.

The true value of these calculations lies not in the numbers themselves, but in their power to inform experimental design and guide molecular optimization. The insights gained from analyzing the HOMO-LUMO gap, MEP surface, and NBO data can help medicinal chemists to:

  • Rationalize Structure-Activity Relationships (SAR): Explain why modifications to the molecular structure lead to changes in biological activity.

  • Guide Analogue Design: Propose new modifications to enhance potency, selectivity, or pharmacokinetic properties. For instance, the MEP map might suggest locations where adding a hydrogen bond donor or acceptor could improve binding affinity.

  • Predict Potential Metabolic Liabilities: Identify reactive sites that may be susceptible to metabolic transformation by enzymes like Cytochrome P450.

Quantum chemical calculations are not a replacement for experimental work, but rather a powerful synergistic partner. They provide a theoretical framework that deepens our understanding and empowers us to make more informed, data-driven decisions in the complex and challenging field of drug discovery.

References

  • Synthesis of Fluorinated Amines: A Personal Account. National Center for Biotechnology Information. [Link]

  • Molecular Electrostatic Potential (MEP). University of Regensburg. [Link]

  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

  • Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

  • Quantum dynamics of the internal motion of biphenyl-based molecular junctions. AIP Publishing. [Link]

  • Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. FOLIA. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. National Center for Biotechnology Information. [Link]

  • Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. [Link]

  • HOMO-LUMO Energy Gap. Schrödinger. [Link]

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An In-depth Technical Guide to 4'-Fluoro-biphenyl-3-methanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4'-Fluoro-biphenyl-3-methanamine, a key building block in modern medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its emergence is a direct consequence of the development of powerful cross-coupling methodologies and the strategic incorporation of fluorine in drug design. This guide will detail the logical synthesis of this compound, grounded in established and robust chemical transformations. We will explore the critical role of its structural components—the biphenyl scaffold, the methanamine moiety, and the fluorine atom—in the context of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both a theoretical understanding and practical insights into the utility of this versatile intermediate.

Introduction: The Strategic Importance of Fluorinated Biphenyl Methanamines

The biphenyl methanamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The biphenyl unit provides a rigid, yet conformationally adaptable, core that can effectively orient functional groups for optimal interaction with biological targets. The methanamine group offers a key site for further chemical modification and can act as a crucial hydrogen bonding partner or a basic center for salt formation, enhancing solubility and bioavailability.

The strategic incorporation of a fluorine atom, particularly on one of the phenyl rings, has become a cornerstone of modern drug design.[1][2][3][4] The introduction of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the drug's half-life.[5]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.

  • Lipophilicity and Permeability: The addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Consequently, this compound has emerged as a valuable intermediate, combining these desirable structural features. It is particularly utilized in the synthesis of novel therapeutic agents in oncology and neurology.[6]

Retrosynthetic Analysis and Synthesis Strategy

While the precise historical first synthesis of this compound is not detailed in a dedicated publication, its synthesis can be logically planned using a retrosynthetic approach based on well-established and high-yielding reactions. The most robust and industrially scalable approach involves the formation of the biphenyl core via a palladium-catalyzed cross-coupling reaction, followed by the modification of a functional group to yield the desired methanamine.

A logical retrosynthetic pathway is depicted below:

G This compound This compound 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile This compound->4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile Nitrile Reduction 3-Bromobenzonitrile 3-Bromobenzonitrile 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile->3-Bromobenzonitrile Suzuki-Miyaura Coupling 4-Fluorophenylboronic acid 4-Fluorophenylboronic acid 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile->4-Fluorophenylboronic acid Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic analysis suggests a two-step synthesis:

  • Suzuki-Miyaura Cross-Coupling: Formation of the 4'-fluoro-biphenyl core by coupling 3-bromobenzonitrile with 4-fluorophenylboronic acid. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance, making it ideal for this transformation.[7][8][9][10][11]

  • Nitrile Reduction: Conversion of the nitrile group in the resulting 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile to the primary amine of this compound.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of this compound, based on the strategy outlined above.

Synthesis of 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 3-bromobenzonitrile and 4-fluorophenylboronic acid.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reaction_Vessel Inert Atmosphere Reaction Vessel Reagents Add: - 3-Bromobenzonitrile - 4-Fluorophenylboronic acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) Reaction_Vessel->Reagents Heating Heat to Reflux (e.g., 90-100 °C) Reagents->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and a base, typically aqueous potassium carbonate (2.0 M, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile.

Reduction of 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile to this compound

This protocol describes the reduction of the nitrile to the primary amine.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification Reaction_Vessel Reaction Vessel Reagents Dissolve Nitrile in Solvent (e.g., THF or Ether) Reaction_Vessel->Reagents Add_Reducing_Agent Add Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) Reagents->Add_Reducing_Agent Stirring Stir at appropriate temperature Add_Reducing_Agent->Stirring Quenching Carefully Quench Reaction Stirring->Quenching Filtration Filter off solids Quenching->Filtration Extraction Extract with Organic Solvent Filtration->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify (e.g., distillation or salt formation) Drying->Purification

Caption: Workflow for Nitrile Reduction.

Step-by-Step Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Reduction: Cool the solution in an ice bath. Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere can be employed.

  • Reaction: Allow the reaction to stir at room temperature until the nitrile starting material is fully consumed (monitor by TLC).

  • Workup: Carefully quench the reaction by the sequential addition of water, followed by an aqueous solution of sodium hydroxide. Filter the resulting solids and wash with an organic solvent.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting this compound can be further purified by distillation or by conversion to its hydrochloride salt for easier handling and improved stability.[6]

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

PropertyThis compound (Free Base)1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride
Molecular Formula C₁₃H₁₂FNC₁₃H₁₂FN·HCl
Molecular Weight 201.24 g/mol 237.70 g/mol
CAS Number Not readily available1195901-44-0[6]
Appearance Likely an oil or low-melting solidOff-white solid[6]
Purity (Typical) >95%≥99% (HPLC)[6]
Storage Conditions Store in a cool, dry placeStore at 0-8°C[6]

Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, as well as a singlet for the benzylic CH₂ group and a broad singlet for the NH₂ protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling constant, and a signal for the benzylic carbon.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound.

  • HPLC: High-performance liquid chromatography is used to determine the purity of the compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to further functionalize the primary amine.

Logical Flow of Application:

G Start This compound Amide_Coupling Amide Coupling Start->Amide_Coupling Reductive_Amination Reductive Amination Start->Reductive_Amination Sulfonamide_Formation Sulfonamide Formation Start->Sulfonamide_Formation Amide_Product Amide Derivatives Amide_Coupling->Amide_Product Secondary_Amine_Product Secondary/Tertiary Amines Reductive_Amination->Secondary_Amine_Product Sulfonamide_Product Sulfonamide Derivatives Sulfonamide_Formation->Sulfonamide_Product Bioactive_Molecules Bioactive Molecules (e.g., Kinase Inhibitors, GPCR Modulators) Amide_Product->Bioactive_Molecules Secondary_Amine_Product->Bioactive_Molecules Sulfonamide_Product->Bioactive_Molecules

Caption: Application pathways of this compound in synthesis.

  • Amide Coupling: The primary amine can readily undergo amide bond formation with a variety of carboxylic acids to generate a library of amide derivatives. This is a common strategy for exploring structure-activity relationships (SAR).

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions yields secondary or tertiary amines, allowing for the introduction of diverse substituents.

  • Sulfonamide Formation: The amine can be reacted with sulfonyl chlorides to produce sulfonamides, another important functional group in many drug molecules.

As an intermediate, this compound is particularly valuable in the synthesis of targeted therapies, especially in the fields of oncology and neurology, where fluorinated compounds often exhibit enhanced biological activity and selectivity.[6]

Conclusion

This compound stands as a testament to the advancements in synthetic organic chemistry and rational drug design. While its specific "discovery" may be embedded within broader research programs, its value as a building block is undeniable. The synthetic route, primarily relying on the robust Suzuki-Miyaura cross-coupling and subsequent nitrile reduction, is both logical and scalable. The strategic placement of the fluorine atom and the versatile methanamine group makes this compound a highly sought-after intermediate for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides the foundational knowledge for researchers to effectively synthesize and utilize this important molecule in their drug discovery endeavors.

References

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  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki–Miyaura reaction: a homogeneous and heterogeneous catalyst review. Tetrahedron, 60(11), 2431-2450. [Link]

  • PubChem. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride. Retrieved from [Link]

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  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

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  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • ChemRxiv. (2020). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances. [Link]

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(1), 21-31. [Link]

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Unveiling the Therapeutic Potential of 4'-Fluoro-biphenyl-3-methanamine Derivatives: A Scaffolding Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4'-Fluoro-biphenyl-3-methanamine scaffold represents a compelling, yet underexplored, chemical space in modern medicinal chemistry. While direct literature on this specific parent compound is nascent, its constituent motifs—the rigid biphenyl core, the metabolically robusting fluorine atom, and the versatile methanamine side chain—are hallmarks of numerous clinically significant therapeutic agents. This technical guide provides a comprehensive analysis of the potential biological activities of its derivatives, drawing authoritative parallels from structurally related compounds. We will dissect synthetic strategies, propose detailed protocols for evaluating anticancer, antimicrobial, and anti-inflammatory activities, and explore plausible mechanisms of action. This document serves as a foundational blueprint for research teams aiming to pioneer the development of this promising class of molecules.

The Strategic Value of the this compound Core

The therapeutic promise of any molecular scaffold lies in the synergistic interplay of its functional components. The this compound structure is a deliberate convergence of three pharmacologically powerful moieties.

  • The Biphenyl Core: This aromatic system provides a rigid, well-defined three-dimensional structure, crucial for specific and high-affinity binding to biological targets. Its lipophilic nature is a key determinant of membrane permeability and pharmacokinetic profiles. Biphenyl derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2].

  • The 4'-Fluoro Substituent: The incorporation of a fluorine atom is a cornerstone of modern drug design. Its high electronegativity and small size can profoundly alter the electronic properties of the molecule, enhancing binding affinity through favorable electrostatic interactions. Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug candidate[3][4]. Fluorine substitution has been shown to enhance the biological effects of various heterocyclic compounds[5][6].

  • The 3-Methanamine Group: The primary amine functionality, presented on a flexible methylene linker, is a critical pharmacophore. It can act as a hydrogen bond donor and acceptor, forming key interactions with target proteins. Furthermore, its basic nature allows for the formation of water-soluble salts, a highly desirable property for drug formulation and administration. Structurally similar biphenyl-methyl-amine frameworks have been identified as potent inhibitors of neurotransmitter reuptake, highlighting potential applications in neuroscience[7].

Synthetic Pathways: From Concept to Compound

The synthesis of this compound derivatives is readily achievable through established, robust chemical methodologies. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for constructing the core biphenyl structure due to its high functional group tolerance and excellent yields[8][9].

A generalized synthetic workflow is outlined below. The causality behind this strategic sequence is to first build the stable biphenyl core and then introduce the more reactive methanamine functionality.

G cluster_0 Part 1: Biphenyl Core Synthesis cluster_1 Part 2: Methanamine Functionalization cluster_2 Part 3: Derivatization (Optional) A 3-Bromo-benzonitrile C Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) A->C B 4-Fluorophenylboronic Acid B->C D 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile C->D C-C Bond Formation E Reduction of Nitrile D->E e.g., LiAlH4 or H2/Raney Ni F 4'-Fluoro-[1,1'-biphenyl]-3-yl)methanamine (Target Scaffold) E->F G Amide/Sulfonamide Formation F->G I Final Derivatives G->I H Diverse R-COCl or R-SO2Cl H->G

Caption: Generalized synthetic workflow for this compound derivatives.

Investigating Potential Anticancer Activity

Rationale: The biphenyl and fluorinated aromatic motifs are prevalent in numerous anticancer agents[1][3][10]. For instance, fluorinated benzothiazoles have been shown to induce lethal DNA damage in sensitive tumor cells[11]. Derivatives of fluorophenyl compounds have demonstrated potent cytotoxicity against various cancer cell lines, including breast carcinoma[12]. Therefore, it is highly probable that derivatives of this compound will exhibit antiproliferative properties.

Proposed Mechanism of Action: Induction of Apoptosis

A common mechanism for cytotoxic compounds is the induction of programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many taxoid anticancer agents, which also feature complex ring systems, initiate apoptosis through the activation of caspases[13]. We hypothesize that active derivatives could induce DNA damage or inhibit critical kinases, leading to cell cycle arrest and subsequent apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a reliable method for assessing the in-vitro cytotoxicity of newly synthesized derivatives against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer).

  • Cell Culture: Maintain the selected cancer cell lines in appropriate media (e.g., DMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment. This step is critical to ensure a healthy, uniform monolayer of cells prior to treatment.

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of each test derivative in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old media in the wells with 100 µL of the media containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well. Incubate for 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Compound IDDerivative StructureIC₅₀ (µM) vs. MCF-7[12]
STD-DOX Doxorubicin25.71
9j (4-Fluorophenyl)...methanone21.57
9n (4-Fluorophenyl)...methanone8.52
Test-Cmpd-1 This compoundTo be determined
Test-Cmpd-2 N-acetyl derivativeTo be determined

Table 1: Representative data presentation for cytotoxicity screening. Data for 9j and 9n are from a study on related fluorophenyl derivatives to illustrate expected results.

Exploring Potential Antimicrobial Activity

Rationale: The biphenyl scaffold is a known pharmacophore in antimicrobial agents, with derivatives showing activity against both bacteria and fungi[1][2][14]. Studies have demonstrated that certain biphenyl derivatives exhibit significant activity against antibiotic-resistant bacteria, a critical area of unmet medical need[14]. The lipophilic nature of the biphenyl core likely facilitates penetration of the microbial cell wall.

Proposed Mechanism of Action: Cell Membrane Disruption

One plausible mechanism for antimicrobial action is the disruption of the bacterial cell membrane's integrity. The lipophilic biphenyl core could intercalate into the lipid bilayer, while the cationic methanamine group (at physiological pH) could interact with negatively charged phospholipids, leading to pore formation, leakage of cellular contents, and cell death.

Experimental Protocol: Agar Well Diffusion Assay

This is a standard, robust method for primary screening of antimicrobial activity. It provides a clear qualitative and semi-quantitative measure of a compound's ability to inhibit microbial growth.

  • Media and Strain Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud Dextrose Agar (SDA) for fungi (e.g., Candida albicans). Prepare a microbial inoculum equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the prepared inoculum over the entire surface of the agar plates to create a lawn of microbial growth.

  • Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.

  • Compound Loading: Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO). Pipette a fixed volume (e.g., 100 µL) of each compound solution into separate wells. The use of a consistent volume is essential for comparing results between compounds.

  • Controls: Load one well with pure DMSO (negative control) and another with a standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi) at a known concentration (positive control)[15].

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 30°C for 48 hours.

  • Data Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is absent) in millimeters (mm).

G cluster_key Key Steps & Rationale workflow Start Prepare Inoculum & Agar Plates Lawn Culture Create Wells Load Compounds & Controls Incubate Plates (24-48h) Measure Zone of Inhibition End key1 Lawn Culture: Ensures uniform microbial growth for reproducible zones. key2 Controls: DMSO control validates that the solvent is not inhibitory. Antibiotic control validates the assay's sensitivity. key3 Zone Diameter: Correlates directly with the compound's potency and diffusion through the agar.

Caption: Experimental workflow for the Agar Well Diffusion Assay.

Assessing Potential Anti-inflammatory Effects

Rationale: The 4'-Fluoro-biphenyl moiety is structurally related to Flurbiprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID)[16]. Flurbiprofen and its derivatives function as potent inhibitors of prostaglandin synthesis[16]. Given this strong precedent, it is logical to investigate the anti-inflammatory potential of this compound derivatives.

Proposed Mechanism of Action: COX Enzyme Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. We hypothesize that these derivatives will bind to the active site of COX enzymes, blocking prostaglandin synthesis.

G CellDamage Cell Membrane Damage (Inflammatory Stimulus) ArachidonicAcid Arachidonic Acid CellDamage->ArachidonicAcid via Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGs) COX1->Prostaglandins PGs for Gastric Mucosa, Platelet Function COX2->Prostaglandins PGs for Inflammation Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 4'-Fluoro-biphenyl-3- methanamine Derivative Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

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An In-depth Technical Guide to the Solubility of 4'-Fluoro-biphenyl-3-methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape for Novel Biphenylamines

In the realm of modern drug discovery and development, understanding the solubility profile of a lead compound is not merely a perfunctory step; it is a cornerstone of successful formulation, bioavailability, and, ultimately, therapeutic efficacy. 4'-Fluoro-biphenyl-3-methanamine, a fluorinated biphenyl compound, represents a class of molecules with significant potential in medicinal chemistry, particularly in the development of targeted therapies in oncology and neurology.[1] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic properties, making a thorough characterization of its physical properties, such as solubility, indispensable.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the principles governing the solubility of this compound in organic solvents. In the absence of extensive published quantitative solubility data for this specific molecule, this whitepaper will equip you with the foundational knowledge and practical methodologies to determine its solubility profile in your own laboratory setting. We will explore the physicochemical characteristics of the molecule, the theoretical underpinnings of its interaction with various solvents, and a detailed protocol for empirical solubility determination.

Physicochemical Profile of this compound

A molecule's structure dictates its behavior. Understanding the key physicochemical properties of this compound is the first step in predicting and interpreting its solubility in different organic solvents.

PropertyValue/PredictionSource
CAS Number 177976-50-0[2][3]
Molecular Formula C₁₃H₁₂FN[3]
Molecular Weight 201.24 g/mol [3]
Appearance White to Off-white solid[1][4]
Predicted Density 1.124 ± 0.06 g/cm³[3]
Topological Polar Surface Area (TPSA) 26.02 Ų (for similar aminophenyl structures)[5]
pKa (amine) Estimated ~8.5-9.5General chemical principles

The structure combines a non-polar biphenyl core with a polar primary amine group (-CH₂NH₂) and a moderately polar carbon-fluorine bond. This amphipathic nature suggests a nuanced solubility profile, with solubility being highly dependent on the chosen solvent. The primary amine is a hydrogen bond donor and acceptor, while the fluorine atom is a weak hydrogen bond acceptor. These characteristics are critical in determining how the molecule will interact with protic and aprotic solvents.

The Science of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6] This means that substances with similar polarities are more likely to be soluble in one another.[6] The process of dissolution involves overcoming the intermolecular forces within the solute (lattice energy in a solid) and the solvent, and forming new, energetically favorable interactions between the solute and solvent molecules.

Solvent Polarity and its Influence

Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), contain O-H or N-H bonds and can act as hydrogen bond donors.[7] They are effective at solvating both cations and anions. The primary amine group of this compound can engage in hydrogen bonding with these solvents, suggesting favorable solubility.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone possess a significant dipole moment but lack O-H or N-H bonds.[8] They are excellent at solvating cations but less so for anions. The electron-withdrawing effect of the fluorine atom in a related compound, 4'-(Trifluoromethyl)biphenyl-3-methanamine HCl, is noted to enhance its solubility in polar aprotic solvents like DMF.[8] A similar effect can be anticipated for this compound.

  • Non-polar Solvents: These include hydrocarbons like hexanes and toluene.[9] Their primary intermolecular forces are weak van der Waals forces. The large, non-polar biphenyl core of the target molecule suggests it will have some affinity for these solvents, though the polar amine group may limit high solubility.

Predicting Solubility Behavior

Based on its structure, we can hypothesize the solubility behavior of this compound:

  • High Solubility: Expected in polar aprotic solvents (e.g., DMF, DMSO) and polar protic solvents (e.g., methanol, ethanol) due to the presence of the polar amine group capable of hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as ethyl acetate or acetone.

  • Low Solubility: Expected in non-polar solvents like hexanes, where the energy required to break the intermolecular forces of the solute is not sufficiently compensated by solute-solvent interactions.

It is crucial to remember that factors such as temperature and the crystalline form of the solid can also significantly impact solubility.[10][11][12] Generally, the solubility of solids increases with temperature.[10][11]

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical testing is essential for obtaining accurate solubility data. The following protocol outlines a robust method for determining the thermodynamic solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, ethyl acetate, toluene, hexanes)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Calibrated pipettes

  • Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add a known volume of the selected organic solvent A->B Add to vial C Seal vials and vortex to ensure good mixing B->C D Equilibrate on a shaker at a controlled temperature (e.g., 25°C) for 24-48 hours C->D Incubate E Centrifuge the samples to pellet the undissolved solid D->E Achieve equilibrium F Carefully collect the supernatant E->F Isolate saturated solution G Prepare serial dilutions of the supernatant F->G H Analyze dilutions by HPLC or UV-Vis spectrophotometry G->H I Calculate concentration against a standard curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of Samples:

    • To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.

    • Accurately pipette a known volume (e.g., 1 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials and vortex thoroughly for 1-2 minutes to suspend the solid.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Allow the samples to equilibrate for 24 to 48 hours. This extended time is crucial to ensure that thermodynamic equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid, leaving a clear, saturated supernatant.

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Prepare a series of accurate dilutions of the supernatant using the same solvent.

    • Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC with a UV detector, against a calibration curve prepared from known concentrations of the compound.

    • Calculate the original concentration in the saturated supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

Conclusion and Future Directions

While published data on the solubility of this compound is scarce, a thorough understanding of its physicochemical properties and the principles of solvent-solute interactions allows for informed predictions and, more importantly, the design of robust experimental protocols for its determination. The amphipathic nature of the molecule, with its non-polar biphenyl core and polar amine functional group, suggests a complex solubility profile that is highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

The provided experimental workflow offers a reliable method for generating the precise, quantitative data required for critical drug development decisions, from formulation and process chemistry to preclinical studies. As this molecule and its analogues continue to be explored for their therapeutic potential, the generation and dissemination of such fundamental data will be invaluable to the scientific community.

References

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  • National Center for Biotechnology Information. (n.d.). (4-Fluoro-3-methoxyphenyl)-phenylmethanamine. PubChem Compound Database. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

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Thermal stability and degradation profile of 4'-Fluoro-biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4'-Fluoro-biphenyl-3-methanamine

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making a thorough understanding of its stability and degradation crucial for drug development and regulatory compliance. This guide provides a comprehensive analysis of the predicted thermal stability and degradation profile of this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and fundamental chemical principles to provide expert insights into its stability characteristics. We will explore the intrinsic stability of the molecule, propose likely degradation pathways under various stress conditions, and detail the analytical methodologies required for experimental verification. This guide is intended for researchers, scientists, and drug development professionals to inform stability-indicating method development and ensure the quality and safety of final drug products.

Introduction to this compound and the Imperative of Stability Analysis

This compound, a molecule featuring a fluorinated biphenyl core and a methanamine substituent, is a valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of a final drug molecule, while the amine group provides a key point for further chemical modifications. The overall stability of this intermediate is a critical quality attribute, as any degradation can lead to the formation of impurities that may compromise the safety and efficacy of the active pharmaceutical ingredient (API).

Forced degradation studies are a regulatory requirement and a cornerstone of drug development. They are designed to identify the likely degradation products of a drug substance, which in turn informs the development of analytical methods that can detect these impurities. Understanding the degradation profile of this compound is therefore essential for:

  • Developing stability-indicating analytical methods: These methods are crucial for monitoring the purity of the compound during storage and in formulated products.

  • Identifying potential impurities: Knowledge of degradation products allows for their synthesis and toxicological assessment.

  • Establishing appropriate storage and handling conditions: Understanding the compound's sensitivity to heat, light, humidity, and pH is vital for maintaining its integrity.

  • Informing formulation development: A stable formulation can protect the drug substance from degradation.

Predicted Intrinsic Stability of this compound

The intrinsic stability of this compound is governed by the strength of its constituent chemical bonds. The molecule can be deconstructed into three key components for the purpose of stability analysis: the biphenyl core, the carbon-fluorine (C-F) bond, and the benzylic carbon-nitrogen (C-N) bond of the methanamine group.

  • The Biphenyl Core: The biphenyl structure is generally stable due to the aromaticity of the two phenyl rings. It is not expected to be the primary site of degradation under typical storage or moderate stress conditions.

  • The Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, with a high bond dissociation energy.[1][2] This makes the fluorinated phenyl ring exceptionally stable and resistant to thermal and chemical degradation.[3] Cleavage of this bond would require significant energy input.[4]

  • The Benzylic Carbon-Nitrogen Bond: In contrast, the C-N bond in the methanamine group is the most likely point of initial thermal degradation. Studies on the thermal decomposition of benzylamine, a structurally similar compound, have shown that the primary degradation pathway involves the homolytic cleavage of the C-N bond to form a benzyl radical and an amino radical.[5][6] The activation energy for this process is significantly lower than that required to break the C-F or aromatic C-C bonds.[7]

Based on this analysis, it is predicted that this compound will exhibit good thermal stability overall, but the methanamine group represents the most probable site of initial thermal decomposition.

Proposed Degradation Profile

A comprehensive degradation profile must consider the effects of various stress conditions, including thermal, hydrolytic, oxidative, and photolytic stress.

Thermal Degradation

As discussed, thermal stress is most likely to initiate the cleavage of the C-N bond in the methanamine group. This would lead to the formation of a 4'-fluoro-biphenyl-3-yl)methyl radical and an amino radical. These highly reactive species can then undergo a variety of secondary reactions, such as dimerization and reaction with other molecules.

Predicted Thermal Degradation Products:

Product Name Chemical Structure Formation Pathway
Bis(4'-fluoro-[1,1'-biphenyl]-3-yl)methane(C13H10F)2Dimerization of (4'-fluoro-[1,1'-biphenyl]-3-yl)methyl radicals.
4'-Fluoro-1,1'-biphenyl-3-carbaldehydeC13H9FOOxidation of the (4'-fluoro-[1,1'-biphenyl]-3-yl)methyl radical in the presence of trace oxygen.
AmmoniaNH3From the amino radical.

The following diagram illustrates the predicted initial step of thermal degradation:

Thermal_Degradation parent This compound radicals (4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl Radical + Amino Radical parent->radicals High Temperature (C-N Bond Cleavage) products Dimerization and Oxidation Products radicals->products Secondary Reactions

Caption: Predicted initiation of thermal degradation of this compound.

Hydrolytic Degradation

Primary aromatic amines can exhibit some degree of stability in aqueous solutions, but this can be pH-dependent.[8] While the methanamine group is not directly attached to the aromatic ring, its basicity could be influenced by the biphenyl system. Under strongly acidic or basic conditions, hydrolysis is a potential degradation pathway, although likely to be slow.

Oxidative Degradation

Aromatic amines are susceptible to oxidation, which can lead to a variety of colored degradation products.[9] The methanamine group is a primary target for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

Predicted Oxidative Degradation Products:

Product Name Chemical Structure Formation Pathway
4'-Fluoro-1,1'-biphenyl-3-carbaldehydeC13H9FOOxidation of the primary amine to an imine, followed by hydrolysis.
4'-Fluoro-1,1'-biphenyl-3-carboxylic acidC13H8FO2Further oxidation of the aldehyde.
Photolytic Degradation

Fluorinated aromatic compounds can undergo photolytic degradation, often involving the cleavage of the C-F bond or reactions involving the aromatic rings.[10][11] The presence of the amine group may also influence the photolytic stability. Exposure to UV light could potentially lead to defluorination or the formation of other complex photoproducts.

Analytical Methodologies for Stability Assessment

A robust analytical program is essential to experimentally determine the thermal stability and degradation profile of this compound.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] It is used to determine the onset of thermal decomposition. For this compound, TGA would provide the temperature at which the compound begins to lose mass, likely corresponding to the cleavage of the methanamine group.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and other thermal transitions.

Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of purity and degradation product analysis.[13] A reversed-phase HPLC method with UV detection would be the primary tool for separating this compound from its potential degradation products.

HPLC-Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer is essential for the identification and structural elucidation of unknown degradation products.[14]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 column is a good starting point for the separation of non-polar to moderately polar compounds.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation of the parent compound and all degradation products.

  • Detector Wavelength Selection: The UV detector wavelength should be chosen at the lambda max of this compound to ensure maximum sensitivity for the parent compound. A photodiode array (PDA) detector is recommended to monitor peak purity and detect impurities with different UV spectra.

  • Forced Degradation Sample Analysis: Samples subjected to thermal, hydrolytic, oxidative, and photolytic stress should be analyzed using the developed HPLC method.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

The following diagram illustrates a typical workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Techniques cluster_outcome Outcomes Thermal Thermal HPLC-UV/PDA HPLC-UV/PDA Thermal->HPLC-UV/PDA Separation and Quantification Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Hydrolytic (Acid/Base)->HPLC-UV/PDA Separation and Quantification Oxidative (H2O2) Oxidative (H2O2) Oxidative (H2O2)->HPLC-UV/PDA Separation and Quantification Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->HPLC-UV/PDA Separation and Quantification This compound This compound This compound->Thermal This compound->Hydrolytic (Acid/Base) This compound->Oxidative (H2O2) This compound->Photolytic (UV/Vis) HPLC-MS HPLC-MS HPLC-UV/PDA->HPLC-MS Identification of Unknowns Stability-Indicating Method Stability-Indicating Method HPLC-UV/PDA->Stability-Indicating Method Degradation Profile Degradation Profile HPLC-MS->Degradation Profile

Caption: Workflow for a forced degradation study of this compound.

Conclusion

References

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An In-Depth Technical Guide to 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride (CAS 1195901-44-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety data, and applications of 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride, a key intermediate in modern pharmaceutical research.

Introduction

1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride (CAS No. 1195901-44-0) is a fluorinated biphenyl methylamine derivative that has garnered significant interest as a versatile building block in the synthesis of complex bioactive molecules.[1] Its structure, featuring a fluorinated biphenyl backbone, offers medicinal chemists a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 1195901-44-0[1]
IUPAC Name (4'-Fluoro-[1,1'-biphenyl]-3-yl)methanamine hydrochloride
Synonyms [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride, 4-Fluorobiphenyl-3-methylamine hydrochloride[1]
Molecular Formula C₁₃H₁₃ClFN
Molecular Weight 237.71 g/mol [1]
Appearance Off-white solid[1]
Purity ≥95% to ≥99% (HPLC)[1]
Storage Store at 0-8°C[1]

Molecular Structure

The structural arrangement of 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride is central to its utility in synthetic chemistry.

Caption: 2D structure of 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride.

Hazard Identification:

  • May form combustible dust concentrations in air.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated and ventilation is inadequate.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Disposal:

  • Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.

  • Dispose of in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

The primary application of 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride is as a crucial intermediate in the synthesis of pharmaceutical compounds.[1] Its utility spans various therapeutic areas, with a notable emphasis on oncology and neurology.[1]

The Role of the Fluorobiphenyl Moiety:

The incorporation of a fluorine atom into the biphenyl structure is a strategic decision in medicinal chemistry. The high electronegativity and small size of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Increased Lipophilicity: In certain positions, fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes, including the blood-brain barrier.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions and solubility.

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

While specific, publicly available synthesis pathways for marketed drugs using 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride are not detailed in the searched literature, its structural motifs are present in various classes of experimental and approved therapeutic agents. For instance, fluorinated biphenyls are core components of certain kinase inhibitors and central nervous system (CNS) targeted drugs.

Experimental Protocols

Given its role as a synthetic intermediate, a common experimental workflow involving 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride would be an amidation reaction to form a more complex molecule.

General Protocol for Amidation:

This protocol describes a general procedure for the coupling of 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride with a carboxylic acid.

Materials:

  • 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous, aprotic solvent (e.g., DMF, DCM, or THF)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and the anhydrous solvent.

  • Add the coupling agent (1.1 eq) and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride (1.0 eq) and the tertiary amine base (2.2 eq) in the anhydrous solvent. The base is required to neutralize the hydrochloride salt and the acid formed during the coupling reaction.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 2-24 hours, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Amidation_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture Amine Hydrochloride 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride Amine Hydrochloride->Reaction Mixture Coupling Agent Coupling Agent Coupling Agent->Reaction Mixture Base Tertiary Amine Base Base->Reaction Mixture Solvent Anhydrous Solvent Solvent->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Quenching, Extraction Final Product Final Product Workup & Purification->Final Product Chromatography

Caption: General workflow for the amidation of 1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride.

Conclusion

1-(4'-Fluorobiphenyl-3-yl)methylamine hydrochloride is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features, including the strategically placed fluorine atom, provide a foundation for the development of novel therapeutics with potentially improved properties. A thorough understanding of its chemical characteristics and adherence to appropriate safety protocols are paramount for its successful application in research and drug discovery endeavors.

References

  • PubChem. (n.d.). [3-(4-Fluorophenyl)phenyl]methanamine hydrochloride. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

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Methodological & Application

Application Note and Protocol for the Synthesis of 4'-Fluoro-biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Biphenylamines in Modern Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[3] Specifically, the 4'-Fluoro-biphenyl-3-methanamine moiety is a key building block in the development of novel therapeutics, particularly in the fields of oncology and neurology. Its structural rigidity, combined with the electronic properties of the fluorine substituent, allows for precise interactions with biological targets.

This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is structured to ensure not only a high yield and purity of the final product but also to provide a deep understanding of the chemical principles underpinning each step.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitrile intermediate to the desired primary amine. This strategy offers a convergent and reliable route to the target molecule.

Diagram of the Synthetic Workflow

Synthesis_Workflow A 3-Bromobenzonitrile C Suzuki-Miyaura Cross-Coupling A->C B 4-Fluorophenylboronic acid B->C D 4'-Fluoro-biphenyl-3-carbonitrile C->D Formation of Biphenyl Core E Nitrile Reduction D->E F This compound E->F Formation of Primary Amine

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 4'-Fluoro-biphenyl-3-carbonitrile via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[3][4] In this protocol, we will couple 3-bromobenzonitrile with 4-fluorophenylboronic acid.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
3-BromobenzonitrileC₇H₄BrN182.025.00 g27.47Starting material
4-Fluorophenylboronic acidC₆H₆BFO₂139.924.23 g30.221.1 eq
Palladium(II) acetatePd(OAc)₂224.500.31 g1.375 mol%
TricyclohexylphosphinePCy₃280.420.77 g2.7510 mol%
Potassium phosphate, tribasicK₃PO₄212.2717.50 g82.443.0 eq
1,4-DioxaneC₄H₈O₂88.11100 mL-Anhydrous
WaterH₂O18.0225 mL-Degassed
Experimental Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromobenzonitrile (5.00 g, 27.47 mmol), 4-fluorophenylboronic acid (4.23 g, 30.22 mmol), palladium(II) acetate (0.31 g, 1.37 mmol), tricyclohexylphosphine (0.77 g, 2.75 mmol), and potassium phosphate (17.50 g, 82.44 mmol).

  • Solvent Addition: Add 100 mL of anhydrous 1,4-dioxane and 25 mL of degassed water to the flask.

  • Degassing: Bubble nitrogen gas through the reaction mixture for 15 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to afford 4'-Fluoro-biphenyl-3-carbonitrile as a white solid.

Part 2: Reduction of 4'-Fluoro-biphenyl-3-carbonitrile to this compound

The final step in the synthesis is the reduction of the nitrile group to a primary amine. While several reducing agents can accomplish this, sodium borohydride in the presence of a cobalt(II) chloride catalyst offers a milder and more selective alternative to lithium aluminum hydride.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
4'-Fluoro-biphenyl-3-carbonitrileC₁₃H₈FN197.214.00 g20.29Starting material
Cobalt(II) chloride hexahydrateCoCl₂·6H₂O237.934.82 g20.291.0 eq
Sodium borohydrideNaBH₄37.833.84 g101.455.0 eq
MethanolCH₃OH32.04150 mL-Solvent
2 M Hydrochloric acidHCl36.46As needed-For work-up
2 M Sodium hydroxideNaOH40.00As needed-For work-up
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4'-Fluoro-biphenyl-3-carbonitrile (4.00 g, 20.29 mmol) and cobalt(II) chloride hexahydrate (4.82 g, 20.29 mmol) in 150 mL of methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (3.84 g, 101.45 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (9:1 dichloromethane/methanol).

  • Work-up: Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the solution becomes acidic (pH ~2). This will decompose the excess sodium borohydride and the cobalt salts.

  • Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 100 mL of water and basify the solution to pH >12 with 2 M sodium hydroxide. Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a pale yellow oil. Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt.

Characterization of this compound

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.60-7.30 (m, 8H, Ar-H), 3.95 (s, 2H, CH₂), 1.60 (br s, 2H, NH₂)
¹³C NMR (101 MHz, CDCl₃)δ 162.5 (d, J = 246 Hz), 143.0, 141.5, 137.0 (d, J = 3 Hz), 129.0, 128.5 (d, J = 8 Hz), 127.0, 126.5, 115.5 (d, J = 21 Hz), 46.0
¹⁹F NMR (376 MHz, CDCl₃)δ -113.5
Mass Spec. (ESI+)m/z 202.1 [M+H]⁺

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Suzuki coupling Inactive catalystEnsure proper degassing of the reaction mixture. Use fresh, high-purity palladium catalyst and phosphine ligand.
Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the reaction is at a consistent reflux.
Formation of byproducts in nitrile reduction Over-reduction or side reactionsMaintain a low temperature during the addition of sodium borohydride. Ensure the reaction is not left for an excessively long time.
Difficulty in purification Impurities from starting materials or byproductsEnsure the purity of starting materials. Optimize the chromatographic separation conditions. For the final amine, consider conversion to the hydrochloride salt for easier purification by recrystallization.

Conclusion

This protocol provides a reliable and scalable method for the synthesis of this compound, a valuable building block in pharmaceutical research. By carefully following the outlined procedures and paying attention to the key experimental details, researchers can consistently obtain high yields of the desired product with excellent purity. The principles of Suzuki-Miyaura coupling and nitrile reduction are fundamental in organic synthesis, and a thorough understanding of these reactions will empower scientists in the design and execution of synthetic routes for other complex molecules.

References

  • Akkamma, H.G. et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Development Research, 3(6), 1-10. Available at: [Link]

  • Hassan, J. et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • O'Neil, I. A., & Cleator, E. (2009). Reduction of nitriles to primary amines. In Comprehensive Organic Synthesis II (Second Edition), Vol. 8, pp. 119-148. Elsevier. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015). Arabian Journal of Chemistry, 8(5), 691-708. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Molecules, 22(3), 406. Available at: [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). Molecules, 27(15), 4933. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(28), 19301-19343. Available at: [Link]

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Application of 4'-Fluoro-biphenyl-3-methanamine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Biphenyl Scaffolds

In the landscape of modern drug discovery, the 4'-fluoro-biphenyl-3-methanamine moiety has emerged as a privileged structural motif. Its utility stems from a combination of desirable physicochemical and pharmacological properties imparted by its unique architecture. The biphenyl core provides a rigid scaffold, enabling precise orientation of functional groups for optimal target engagement. The strategic placement of a fluorine atom on one of the phenyl rings is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles.[1][2] The methanamine group at the 3-position serves as a versatile synthetic handle for the introduction of diverse pharmacophoric elements, allowing for the exploration of vast chemical space in the pursuit of novel therapeutic agents.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its role as a key building block in the synthesis of kinase inhibitors for oncology. We will delve into the synthetic strategies for accessing this valuable intermediate and provide detailed protocols for its incorporation into complex bioactive molecules.

Core Application: A Key Building Block for c-KIT Kinase Inhibitors

The this compound scaffold is particularly relevant in the design of inhibitors for receptor tyrosine kinases, such as c-KIT. Mutations in the c-KIT gene are known drivers in various cancers, most notably gastrointestinal stromal tumors (GIST).[3] Consequently, the development of potent and selective c-KIT inhibitors is a significant focus of oncological research. The structural features of this compound make it an ideal starting point for the synthesis of such inhibitors. The biphenyl moiety can effectively occupy the hydrophobic regions of the ATP-binding pocket of the kinase, while the aminomethyl group provides a crucial attachment point for moieties that can form key interactions, such as hydrogen bonds, with the hinge region of the kinase.

A prime example of the application of this scaffold can be inferred from the structures of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which have been patented as potent c-KIT kinase inhibitors.[3] While the patent does not explicitly detail the synthesis from this compound, the final compounds embody the core structure, strongly suggesting its use as a key intermediate.

Synthetic Strategies and Protocols

The synthesis of therapeutic candidates incorporating the this compound core typically involves a multi-step sequence. The key transformations are the construction of the biaryl system via a Suzuki-Miyaura cross-coupling reaction, followed by the elaboration of the final molecule. A plausible and efficient synthetic route to this compound itself proceeds from commercially available starting materials, as outlined below.

Workflow for the Synthesis of this compound and its Elaboration

G cluster_0 Synthesis of this compound cluster_1 Elaboration to a Kinase Inhibitor A 3-Bromobenzonitrile C Suzuki-Miyaura Coupling A->C B 4-Fluorophenylboronic acid B->C D 3'-Cyano-4-fluorobiphenyl C->D Formation of Biphenyl Core E Nitrile Reduction D->E F This compound E->F Formation of Primary Amine G This compound I Amide Coupling G->I H Heterocyclic Carboxylic Acid H->I J Final Kinase Inhibitor Analog I->J Formation of Final Product

Caption: Synthetic workflow from starting materials to a final kinase inhibitor analog.

Experimental Protocols

Protocol 1: Synthesis of 3'-Cyano-4-fluorobiphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 3-bromobenzonitrile with 4-fluorophenylboronic acid.

Materials:

  • 3-Bromobenzonitrile

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-bromobenzonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 3'-cyano-4-fluorobiphenyl.

Parameter Value/Condition Rationale
Catalyst Pd(OAc)₂/PPh₃A common and effective catalyst system for Suzuki couplings.
Base K₂CO₃A mild and inexpensive base suitable for this transformation.
Solvent Toluene/Ethanol/WaterA biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle.

Protocol 2: Reduction of 3'-Cyano-4-fluorobiphenyl to this compound

This protocol outlines the reduction of the nitrile functionality to a primary amine using Raney Nickel as the catalyst.

Materials:

  • 3'-Cyano-4-fluorobiphenyl

  • Raney Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Ammonia solution (optional, to suppress secondary amine formation)

  • Hydrogen gas supply or a hydrogenation apparatus (e.g., Parr shaker)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 3'-cyano-4-fluorobiphenyl (1.0 eq) in ethanol or methanol. A small amount of ammonia solution can be added to the solvent.

  • Carefully add Raney Nickel (a catalytic amount, e.g., 10-20% by weight of the nitrile) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Celite® pad with the catalyst should be kept wet with solvent to prevent ignition.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation, crystallization, or conversion to a salt (e.g., hydrochloride) if necessary.

Parameter Value/Condition Rationale
Catalyst Raney NickelA highly active and widely used catalyst for nitrile reduction.[4]
Solvent Ethanol/MethanolCommon solvents for hydrogenation reactions.
Hydrogen Pressure 50-100 psiProvides a sufficient concentration of hydrogen for the reduction.
Additive AmmoniaCan help to minimize the formation of secondary amine byproducts.

Alternative Reduction Method: Lithium aluminum hydride (LiAlH₄) can also be used for the reduction of the nitrile.[5][6][7] This method is typically performed in an anhydrous ethereal solvent like THF or diethyl ether. While highly effective, LiAlH₄ is a very reactive and pyrophoric reagent that requires careful handling.

Concluding Remarks

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its robust and versatile nature makes it a valuable asset in the synthesis of complex and biologically active molecules. The protocols detailed herein provide a practical framework for the synthesis and utilization of this important building block. As the quest for novel therapeutics continues, the strategic application of such fluorinated biphenyl scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents.
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  • Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies | Journal of Medicinal Chemistry. Available at: [Link]

  • US9580427B2 - Kinase inhibitors - Google Patents.
  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1 - ACS Publications. Available at: [Link]

  • Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem. Available at: [Link]

  • 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid, min 95%, 1 gram. Available at: [Link]

  • WO/2011/073703 PROCESS FOR THE PREPARATION OF 4-BROMOMETHYL-[1,1'-BIPHENYL]-2'-CARBONITRILE - WIPO Patentscope. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

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  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - NIH. Available at: [Link]

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  • WO2010088177A1 - Inhibitors of akt activity - Google Patents.
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Application Notes and Protocols: 4'-Fluoro-biphenyl-3-methanamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 4'-Fluoro-biphenyl-3-methanamine Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and biphenyl moieties into molecular frameworks is a well-established strategy for modulating physicochemical and biological properties. The this compound scaffold has emerged as a particularly valuable building block, offering a unique combination of structural rigidity, conformational control, and desirable electronic characteristics.

The fluorine substituent at the 4'-position of the biphenyl system can enhance metabolic stability by blocking potential sites of oxidative metabolism.[1] Furthermore, the high electronegativity of fluorine can influence the acidity of nearby protons and modulate non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition and binding affinity to biological targets.[1] The biphenyl core provides a rigid scaffold that can effectively present appended functionalities in a well-defined spatial orientation, a key consideration in rational drug design. The primary amine functionality at the 3-position serves as a versatile synthetic handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its application in key organic reactions and offering practical, field-tested protocols for its use in the synthesis of novel chemical entities.

Core Synthetic Applications and Protocols

The primary amine of this compound is a nucleophilic center that readily participates in a range of bond-forming reactions. This section will detail its application in three fundamentally important transformations: amide bond formation, reductive amination, and the Pictet-Spengler reaction.

Amide Bond Formation: Crafting Bioactive Amides

The formation of an amide bond is one of the most prevalent reactions in medicinal chemistry, as the amide functional group is a cornerstone of many biologically active molecules, including a significant number of approved drugs. This compound serves as an excellent amine component in coupling reactions with carboxylic acids to generate a diverse array of N-arylmethyl amides.

Causality of Experimental Choices: The choice of coupling reagent is critical for efficient amide bond formation, minimizing side reactions and preserving stereochemical integrity if chiral carboxylic acids are employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are favored for their high reactivity and ability to suppress racemization. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction and to facilitate the formation of the active ester intermediate. Anhydrous solvents are crucial to prevent hydrolysis of the activated carboxylic acid species.

Experimental Workflow: Amide Bond Formation

Amide_Formation cluster_reactants Reactants cluster_reagents Reagents & Conditions 4F_Biphenyl_Amine 4'-Fluoro-biphenyl- 3-methanamine Reaction_Vessel Reaction Mixture 4F_Biphenyl_Amine->Reaction_Vessel Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction_Vessel HATU HATU HATU->Reaction_Vessel DIPEA DIPEA DIPEA->Reaction_Vessel Solvent Anhydrous DMF Solvent->Reaction_Vessel Temp Room Temperature Temp->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Purification Column Chromatography Workup->Purification Product N-((4'-fluorobiphenyl-3-yl)methyl)amide Purification->Product

Caption: Workflow for the synthesis of N-((4'-fluorobiphenyl-3-yl)methyl)amides.

Protocol 1: Synthesis of N-((4'-fluorobiphenyl-3-yl)methyl)acetamide

Parameter Value
Reactants This compound (1.0 equiv), Acetic Acid (1.1 equiv)
Reagents HATU (1.2 equiv), DIPEA (2.5 equiv)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 4-6 hours
Expected Yield 85-95%

Step-by-Step Methodology:

  • To a solution of acetic acid (1.1 mmol) in anhydrous DMF (5 mL) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add HATU (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes to allow for the pre-activation of the carboxylic acid.

  • Add this compound (1.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 mmol).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Expected Characterization Data for N-((4'-fluorobiphenyl-3-yl)methyl)acetamide:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60-7.50 (m, 4H), 7.45-7.35 (m, 3H), 7.20-7.10 (m, 2H), 6.05 (br s, 1H, NH), 4.50 (d, J = 5.6 Hz, 2H, CH₂), 2.05 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.8, 162.5 (d, J = 246.5 Hz), 141.2, 139.0, 136.7 (d, J = 3.2 Hz), 128.9, 128.8 (d, J = 8.1 Hz), 127.3, 126.0, 125.5, 115.8 (d, J = 21.5 Hz), 43.5, 23.3.

  • MS (ESI): m/z calculated for C₁₅H₁₄FNO [M+H]⁺, found [M+H]⁺.

Reductive Amination: Accessing Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for the synthesis of substituted amines from carbonyl compounds.[2] This reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2] this compound is an ideal substrate for this transformation, enabling the introduction of a wide range of alkyl or aryl substituents.

Causality of Experimental Choices: The choice of reducing agent is crucial for the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation. It is less reactive towards carbonyls than other borohydrides, allowing for the efficient formation of the imine intermediate prior to reduction. The use of a slightly acidic medium, often achieved by the addition of acetic acid, can catalyze the imine formation. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for this reaction.

Reaction Mechanism: Reductive Amination

Reductive_Amination Amine 4'-Fluoro-biphenyl- 3-methanamine Imine_Formation Imine/ Iminium Ion Formation Amine->Imine_Formation Carbonyl Aldehyde/Ketone (RCHO/R₂CO) Carbonyl->Imine_Formation Reduction Reduction [H⁻] Imine_Formation->Reduction In situ Product Secondary/Tertiary Amine Reduction->Product

Caption: General mechanism of reductive amination.

Protocol 2: Synthesis of N-benzyl-(4'-fluorobiphenyl-3-yl)methanamine

Parameter Value
Reactants This compound (1.0 equiv), Benzaldehyde (1.1 equiv)
Reagents Sodium triacetoxyborohydride (STAB) (1.5 equiv), Acetic Acid (cat.)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-16 hours
Expected Yield 80-90%

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) and benzaldehyde (1.1 mmol) in DCM (10 mL), add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution (10 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Expected Characterization Data for N-benzyl-(4'-fluorobiphenyl-3-yl)methanamine:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60-7.20 (m, 13H), 3.90 (s, 2H, CH₂), 3.85 (s, 2H, CH₂), 1.80 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.5 (d, J = 246.0 Hz), 141.5, 140.2, 139.8, 136.8 (d, J = 3.1 Hz), 128.9, 128.8 (d, J = 8.1 Hz), 128.6, 128.4, 127.2, 127.1, 125.8, 125.3, 115.7 (d, J = 21.4 Hz), 53.2, 52.8.

  • MS (ESI): m/z calculated for C₂₀H₁₈FN [M+H]⁺, found [M+H]⁺.

Pictet-Spengler Reaction: Constructing Tetrahydroisoquinoline Scaffolds

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[3] While this compound is not a β-arylethylamine, its benzylamine moiety can undergo an analogous intramolecular cyclization if tethered to a suitable electrophile. A variation of this reaction, the "aza-Pictet-Spengler" reaction, can be envisioned where the biphenyl ring itself acts as the nucleophile to close onto an iminium ion.

Causality of Experimental Choices: This reaction is typically promoted by strong protic or Lewis acids. Trifluoroacetic acid (TFA) is a common choice as it is a strong acid and also acts as a solvent. The reaction often requires elevated temperatures to overcome the activation energy for the cyclization step. Anhydrous conditions are essential to prevent side reactions involving water.

Hypothetical Synthetic Pathway: Pictet-Spengler Reaction

Pictet_Spengler Amine 4'-Fluoro-biphenyl- 3-methanamine Iminium_Formation Iminium Ion Formation Amine->Iminium_Formation Aldehyde Aldehyde (e.g., Acetaldehyde) Aldehyde->Iminium_Formation Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Formation->Cyclization Acid Catalysis Product Tetrahydroisoquinoline Derivative Cyclization->Product

Caption: A plausible Pictet-Spengler type cyclization pathway.

Protocol 3: Synthesis of 6-fluoro-8-phenyl-1,2,3,4-tetrahydroisoquinoline (Hypothetical)

Parameter Value
Reactants This compound (1.0 equiv), Acetaldehyde (1.5 equiv)
Reagents Trifluoroacetic acid (TFA)
Solvent Toluene
Temperature Reflux (110 °C)
Reaction Time 24 hours
Expected Yield 40-60% (Note: This is an estimation for a challenging cyclization)

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) in toluene (10 mL), add acetaldehyde (1.5 mmol).

  • Add trifluoroacetic acid (5.0 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Characterization Data for 6-fluoro-8-phenyl-1,2,3,4-tetrahydroisoquinoline:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60-7.30 (m, 5H), 7.10-6.90 (m, 2H), 4.20 (s, 2H, CH₂), 3.30 (t, J = 6.0 Hz, 2H, CH₂), 2.90 (t, J = 6.0 Hz, 2H, CH₂), 2.0 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 161.0 (d, J = 245.0 Hz), 141.0, 137.5, 135.0 (d, J = 3.0 Hz), 130.0, 129.5, 128.8, 128.0, 114.0 (d, J = 21.0 Hz), 113.5 (d, J = 22.0 Hz), 46.5, 42.0, 28.5.

  • MS (ESI): m/z calculated for C₁₅H₁₄FN [M+H]⁺, found [M+H]⁺.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Health Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[4]

  • Physical Hazards: The toxicological properties of this specific compound have not been fully investigated. Treat with the same precautions as other aromatic amines.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its unique structural features make it an attractive starting material for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for the use of this scaffold in the construction of novel amides, substituted amines, and heterocyclic systems. As with any synthetic endeavor, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.

References

  • Amadio, J., & Murphy, C. D. (2010). Biotransformation of fluorobiphenyl by Cunninghamella elegans. Applied Microbiology and Biotechnology, 86(1), 345-351.
  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry.
  • Thermo Fisher Scientific. (2023).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Mezencev, R., & Kutner, A. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(5), 585-599.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

  • Slanina, T., & Vávra, J. (2016). 1,2,3,4‐Tetrafluorobiphenylene: A Prototype Janus‐Headed Scaffold for Ambipolar Materials. Chemistry – A European Journal, 22(39), 13834-13838.
  • Dunn, P. J., Gallego, M. G., & Manley, D. (2015). Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course.
  • The Royal Society of Chemistry. (2019).
  • Fisher Scientific. (n.d.).
  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 4458-4465.

Sources

Experimental design for biological screening of 4'-Fluoro-biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Initial Biological Characterization of 4'-Fluoro-biphenyl-3-methanamine

Abstract

This document provides a comprehensive experimental framework for the initial biological screening of this compound, a novel small molecule with potential pharmacological activity. Recognizing that no prior biological target is established, this guide details a robust, tiered screening strategy beginning with a broad phenotypic assessment of cellular viability and cytotoxicity. The protocols are designed to be self-validating, incorporating essential controls and quality control metrics to ensure data integrity and reproducibility. We provide detailed, step-by-step methodologies for compound handling, primary high-throughput screening, and data analysis, along with guidance for logical follow-up studies. This application note is intended for researchers, scientists, and drug development professionals seeking to characterize the biological effects of new chemical entities.

Introduction: The Rationale for Screening this compound

The quest for novel therapeutics is often initiated by screening small molecules with unique structural features. This compound belongs to the biphenyl class of compounds, a scaffold present in numerous approved drugs. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorine's unique electronic properties can significantly alter the biological activity of a parent molecule, making fluorinated compounds compelling candidates for drug discovery programs.[1][3]

Given the absence of published biological data for this compound, a systematic investigation is required to uncover its potential therapeutic value or toxicological liabilities. The initial step in this process is a broad biological screen designed to answer a fundamental question: does this compound elicit a biological response in a cellular context?

This guide outlines a logical, efficient, and scientifically rigorous approach to this initial characterization. We will employ a phenotypic screening strategy, which identifies compounds based on their ability to alter a cell's observable characteristics (phenotype), such as proliferation or viability.[4] This approach is particularly powerful when the molecular underpinnings of a disease are unclear or when screening novel compounds with unknown mechanisms of action.[5][6]

The Screening Cascade: A Tiered Strategy for Hit Identification

A successful screening campaign relies on a structured experimental framework that progresses from high-throughput primary assays to more focused secondary and confirmatory assays.[7] This "screening cascade" is designed to efficiently identify promising compounds while systematically eliminating false positives.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Triage cluster_2 Tier 3: Mechanism of Action Studies Primary Primary HTS: Cell Viability/Cytotoxicity Assay (e.g., Resazurin) Single High Concentration (e.g., 10 µM) Confirm Hit Confirmation: Re-test Primary Hits in Dose-Response Format Primary->Confirm Initial 'Hits' Counter Counter-Screen: Rule out Assay Artifacts (e.g., autofluorescence) Confirm->Counter Confirmed Hits (IC50) MOA Secondary Assays: Apoptosis vs. Necrosis, Target Deconvolution Counter->MOA Validated Hits

Caption: A tiered experimental workflow for screening this compound.

The foundation of this strategy is the selection of an appropriate cellular model that accurately represents the biological processes of interest while being compatible with scalable screening workflows.[7] For an initial broad screen, a panel of well-characterized human cancer cell lines (e.g., MCF7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is a robust starting point.

Compound Management and Preparation

Proper handling of the test compound is critical for obtaining reliable and reproducible results.

Protocol 3.1: Preparation of Stock Solutions

  • Initial Solubilization: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for high-throughput screening libraries.[8]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C in desiccated conditions.

  • Quality Control: Before initiating a large-scale screen, confirm the compound's purity and identity via LC-MS or NMR spectroscopy.

Tier 1: Primary High-Throughput Screening (HTS) Protocol

The primary screen aims to rapidly assess the effect of the compound on cell viability across a large number of replicates.[8] We will utilize the resazurin (AlamarBlue) assay, a fluorescent-based method that measures the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable, metabolically active cells.[9] This assay is cost-effective, sensitive, and has a simple add-mix-read format suitable for HTS.[10]

Protocol 4.1: Resazurin-Based Cell Viability Assay

A. Materials

  • Selected cell line(s) (e.g., MCF7) in logarithmic growth phase.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • 384-well, black, clear-bottom tissue culture-treated microplates.

  • This compound (10 mM stock in DMSO).

  • Positive Control (e.g., Staurosporine or Doxorubicin, 10 mM stock in DMSO).

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered).

  • Multichannel pipettes, automated liquid handlers.

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

B. Experimental Procedure

  • Cell Seeding:

    • Harvest and count cells. Determine the optimal cell seeding density through a preliminary growth curve experiment to ensure cells are in an exponential growth phase at the end of the assay period.[9]

    • Seed cells in 40 µL of complete medium per well into a 384-well plate. Leave the outermost wells filled with 50 µL of sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare an intermediate compound plate by diluting the 10 mM stock of this compound and controls into culture medium.

    • Using an automated liquid handler or multichannel pipette, transfer 10 µL of the compound solution to the cell plate to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.

    • A robust plate layout is crucial for data quality.

    Table 1: Example 384-Well Plate Layout for Primary Screen

    Columns 1-2 Columns 3-22 Columns 23-24
    Vehicle Control Test Compound Positive Control
    (0.1% DMSO) (10 µM) (e.g., 1 µM Staurosporine)
    (Rows A-P) (Rows A-P) (Rows A-P)

    | Represents 100% Viability | Screening Wells | Represents 0% Viability |

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe a significant effect on cell proliferation.

  • Assay Readout:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader.

C. Quality Control

  • Before proceeding with the full screen, a "dry run" using only controls should be performed to validate the assay's robustness.[11]

  • The Z-factor (Z') is a statistical measure of assay quality. An assay is considered excellent for HTS if Z' > 0.5.[11]

    • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation, μ is the mean, 'pos' is the positive control, and 'neg' is the negative (vehicle) control.

Tier 2: Hit Confirmation and Data Analysis

Data from the primary screen must be rigorously analyzed to identify legitimate "hits."

5.1. Data Normalization and Hit Criteria

  • Normalization: Raw fluorescence values from each well should be normalized to the plate's internal controls.

    • % Viability = [(Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)] * 100

  • Hit Selection: A common criterion for hit selection is any compound that reduces cell viability by more than three standard deviations from the mean of the vehicle control wells.[11]

G decision decision action De-prioritize: Compound is inactive or weak pass Validated Hit: Proceed to Tier 3 MOA studies start Primary Hit Identified (e.g., >50% inhibition at 10 µM) retest Re-purchase or re-synthesize a fresh batch of the compound start->retest dose_response Perform 10-point dose-response curve (e.g., 100 µM to 1 nM) retest->dose_response calc_ic50 Calculate IC50 and Hill Slope dose_response->calc_ic50 ic50_check Is IC50 < 10 µM and curve shows dose-dependency? calc_ic50->ic50_check ic50_check->action No counter_screen Perform counter-screen for assay interference (e.g., autofluorescence) ic50_check->counter_screen Yes interference_check Does compound interfere with the assay? counter_screen->interference_check interference_check->pass No artifact De-prioritize: Compound is an assay artifact interference_check->artifact Yes

Caption: Decision tree for hit confirmation and validation.

Protocol 5.1: Dose-Response Analysis

  • Confirm Hits: Re-test all primary hits to ensure the activity is reproducible.

  • Generate Dose-Response Curves: For confirmed hits, perform the same cell viability assay but test the compound over a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM).

  • Calculate IC₅₀: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces the biological response by 50%.

  • Counter-Screening: It is essential to rule out that the compound is an assay artifact. For a fluorescence-based assay, this involves testing the compound in a cell-free system to check for autofluorescence or direct inhibition of the reporter enzyme.

Tier 3: Preliminary Mechanism of Action (MOA) Studies

Once a hit is validated, the next step is to understand how it works. If the compound induces cell death, secondary assays can distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Potential Secondary Assays:

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[10] An increase in signal indicates apoptosis.

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay: This assay allows for real-time monitoring of phosphatidylserine exposure (an early apoptotic marker) and loss of membrane integrity (a necrotic marker) in the same well.[10]

  • Target Deconvolution: For promising phenotypic hits, identifying the molecular target is a critical next step.[12] Techniques such as affinity-based pull-down experiments, thermal proteome profiling (TPP), or drug affinity responsive target stability (DARTS) can be employed.[13]

Troubleshooting

Table 2: Common Issues and Solutions in Primary Screening

Issue Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects; Pipetting errors. Use automated liquid handlers; Do not use outer wells of the plate; Ensure proper mixing of cell suspension.
Low Z'-Factor (<0.5) Suboptimal assay window; Reagents degrading; Inconsistent cell health. Optimize positive/negative controls; Use fresh reagents; Ensure consistent cell passage number and culture conditions.[7]
High "Hit" Rate Non-specific cytotoxicity; Assay interference. Lower screening concentration; Implement rigorous counter-screens early in the cascade.

| Poor Dose-Response Curve | Compound insolubility at high concentrations; Compound degradation. | Check for precipitation in wells; Assess compound stability in media over the incubation period. |

Conclusion

References

  • KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. [Link]

  • PubChem. 4-Fluorobiphenyl. National Center for Biotechnology Information. [Link]

  • Murphy, C. D. (2009). Biotransformation of fluorobiphenyl by Cunninghamella elegans. ResearchGate. [Link]

  • K-H. Kim, et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Johnson, G. L., & Sali, A. (2018). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC - NIH. [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]

  • Parameswaran, P. Target Based Screening. BIT 479/579 High-throughput Discovery. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • MDPI. (2018). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Study.com. (2025). Biological Experimental Design | Methods & Examples. [Link]

  • PMC - NIH. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

  • Deane, D., et al. (2014). Development of the Biological Experimental Design Concept Inventory (BEDCI). PMC - NIH. [Link]

  • ACS Chemical Biology. (2023). High-throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. [Link]

  • CHIMIA. (2003). The Importance of Fluorine in the Life Science Industry. [Link]

  • Developing Medicines. Drug Discovery → Target-Based. [Link]

  • ResearchGate. (2001). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. [Link]

  • Institute for Work & Health. Experimental Design For Biological Science. [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]

  • Wikipedia. Phenotypic screening. [Link]

  • Royal Society of Chemistry. (2020). Chapter 2: Target-based Screening and Structure-based Design Approaches to Develop Modulators of Protein–Protein Interactions. [Link]

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]

  • Google Patents. The synthetic method of 2,4 difluoro benzene methanamines. 6279148A/en)

Sources

Application Notes and Protocols for In Vitro Assay Development for 4'-Fluoro-biphenyl-3-methanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vitro assays for a novel class of compounds: 4'-Fluoro-biphenyl-3-methanamine analogs. The biphenyl-methanamine scaffold is a versatile pharmacophore known to interact with a range of biological targets, including monoamine transporters, G protein-coupled receptors (GPCRs), ion channels, and enzymes. The introduction of a fluorine atom at the 4'-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these analogs. This guide outlines a strategic, tiered approach to efficiently identify the biological targets and elucidate the mechanism of action of these compounds. We present detailed, field-proven protocols for primary screening and secondary validation assays, accompanied by the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of this compound Analogs

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The biphenyl core provides a rigid yet conformationally flexible backbone, allowing for diverse interactions with biological targets. The methanamine group can act as a key hydrogen bonding donor or acceptor, crucial for receptor and enzyme binding. The strategic placement of a fluorine atom is a common medicinal chemistry strategy to enhance metabolic stability, improve binding affinity, and modulate selectivity.

Given the structural similarities to known pharmacologically active agents, this class of analogs could potentially target a variety of proteins, including:

  • Monoamine Transporters (MATs): The serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are key regulators of neurotransmission and common targets for antidepressants and stimulants.[1][2]

  • G Protein-Coupled Receptors (GPCRs): As the largest family of membrane receptors, GPCRs are involved in a vast array of physiological processes and represent a major class of drug targets.[3][4]

  • Voltage-Gated Ion Channels: These channels are critical for neuronal excitability, and their modulation can have significant effects on the central nervous system.[5]

  • Enzymes: The structural motifs present in these analogs could allow for interaction with the active or allosteric sites of various enzymes.[6][7]

This guide provides a systematic approach to navigate this target landscape and characterize the in vitro pharmacology of your this compound analogs.

A Tiered Assay Development Strategy

A hierarchical screening cascade is the most efficient method to identify the primary biological targets and subsequent mechanism of action of your compound library. This approach begins with broad, high-throughput primary screens to identify initial "hits" and progresses to more focused, lower-throughput secondary and tertiary assays for validation and in-depth characterization.

Assay_Development_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Target Validation cluster_2 Tier 3: Mechanism of Action Studies Primary_Screening Broad Target Panel Screening (e.g., GPCRs, MATs, Ion Channels, Kinases) Hit_Confirmation Dose-Response Analysis (IC50/EC50 Determination) Primary_Screening->Hit_Confirmation Identified 'Hits' Orthogonal_Assay Orthogonal Assay Validation Hit_Confirmation->Orthogonal_Assay Confirmed 'Hits' Mechanism_of_Action Functional & Mechanistic Assays (e.g., Radioligand Binding, Uptake Inhibition, Second Messenger Assays) Orthogonal_Assay->Mechanism_of_Action Validated Target

Caption: A tiered approach to in vitro assay development.

Tier 1: Primary Screening - Casting a Wide Net

The initial step is to screen your this compound analogs against a broad panel of biologically relevant targets. This is typically performed at a single high concentration (e.g., 10 µM) to identify any significant biological activity. Several contract research organizations (CROs) offer comprehensive screening panels that include hundreds of targets.

Recommended Primary Screening Panels:

  • GPCR Panel: A broad panel of GPCR binding or functional assays is essential.

  • Monoamine Transporter Panel: Include binding and uptake inhibition assays for SERT, NET, and DAT.

  • Ion Channel Panel: A panel of key voltage-gated and ligand-gated ion channels.

  • Kinase Panel: While less likely, screening against a representative kinase panel can uncover unexpected activities.

Tier 2: Hit Confirmation and Target Validation

Once initial hits are identified in the primary screen, the next crucial steps are to confirm these activities and validate the targets.

Dose-Response Analysis

Any "hit" from the primary screen must be confirmed by generating a full dose-response curve to determine its potency (IC50 for inhibitors or EC50 for activators). This involves a serial dilution of the compound, typically over a 7 to 11-point concentration range.

Orthogonal Assay Validation

It is critical to confirm the activity of your compound in an independent, "orthogonal" assay. This minimizes the risk of false positives due to assay artifacts. For example, if a compound is active in a GPCR binding assay, its activity should be confirmed in a functional assay that measures a downstream signaling event (e.g., cAMP accumulation or β-arrestin recruitment).

Tier 3: Mechanism of Action Studies - In-Depth Characterization

For validated hits, the focus shifts to elucidating the precise mechanism of action. The choice of assays will depend on the validated target class.

Monoamine Transporters: Radioligand Binding and Uptake Inhibition Assays

Radioligand binding and uptake inhibition assays are considered the gold standard for characterizing interactions with monoamine transporters.[1]

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from standard methodologies for assessing competitive binding to SERT, NET, and DAT expressed in HEK293 cells.[8][9][10]

Materials:

  • HEK293 cells stably expressing the human SERT, NET, or DAT

  • Cell culture reagents

  • Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT)

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT)

  • This compound analog stock solutions

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture cells to ~90% confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or non-specific binding inhibitor (10 µM final concentration).

      • 25 µL of your this compound analog at various concentrations.

      • 50 µL of radioligand at a concentration near its Kd.

      • 150 µL of cell membrane preparation (20-50 µg of protein).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of your analog.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal [³H]-Monoamine Uptake Inhibition Assay

This assay provides a functional measure of a compound's ability to block the reuptake of neurotransmitters into synaptosomes.

Materials:

  • Rodent brain tissue (striatum for DAT, hippocampus for SERT, and frontal cortex for NET)

  • Sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 2.2 mM CaCl₂, pH 7.4)

  • [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine

  • This compound analog stock solutions

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes with your analog at various concentrations for 10 minutes at 37°C.

    • Initiate the uptake by adding the [³H]-monoamine at a concentration near its Km.

    • Incubate for 5-10 minutes at 37°C.

    • Terminate the uptake by rapid filtration through a glass fiber filter.

    • Wash the filters three times with ice-cold Krebs-Ringer buffer.

  • Counting and Data Analysis:

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Determine the IC50 values as described in Protocol 1.

G Protein-Coupled Receptors: Functional Cell-Based Assays

For GPCRs, it is essential to move beyond simple binding assays and investigate the functional consequences of compound binding. Cell-based reporter assays are a powerful tool for this purpose.[11]

Protocol 3: cAMP Reporter Assay for Gs and Gi-Coupled GPCRs

This protocol utilizes a luciferase-based reporter gene to measure changes in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the GPCR of interest and a cAMP-responsive luciferase reporter construct.

  • Cell culture reagents

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (for Gi-coupled receptors)

  • Luciferase substrate (e.g., luciferin)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Plate the reporter cells in white, opaque 96-well plates and grow overnight.

  • Compound Addition:

    • Remove the culture medium and add your analog at various concentrations in assay buffer.

    • For Gi-coupled receptors, also add a sub-maximal concentration of forskolin to stimulate cAMP production.

    • Incubate for 3-6 hours at 37°C.

  • Luminescence Detection:

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • For Gs-coupled receptors, plot the luminescence signal against the log concentration of your analog to determine the EC50.

    • For Gi-coupled receptors, plot the percentage inhibition of the forskolin-stimulated signal against the log concentration of your analog to determine the IC50.

GPCR_Signaling_Pathway cluster_0 Cell Membrane Analog 4'-Fluoro-biphenyl-3- methanamine Analog GPCR GPCR Analog->GPCR G_Protein G Protein (Gs/Gi) GPCR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Reporter Luciferase Reporter Gene cAMP->Reporter Activation Light Luminescent Signal Reporter->Light

Caption: A simplified GPCR signaling pathway for a cAMP reporter assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison of the potency and selectivity of your analogs.

Table 1: In Vitro Pharmacological Profile of this compound Analogs

Compound IDSERT Ki (nM)NET Ki (nM)DAT Ki (nM)GPCR X EC50 (nM)GPCR Y IC50 (nM)
Analog-00115.2150.8890.1>10,00045.6
Analog-002250.625.11250.3>10,000120.9
Analog-0035.612.350.7500.2>10,000
..................

Conclusion and Future Directions

This application note provides a robust framework for the in vitro characterization of novel this compound analogs. By following this tiered approach, researchers can efficiently identify the primary biological targets, validate their activity through orthogonal assays, and elucidate the mechanism of action. The detailed protocols provided for key assays serve as a starting point for establishing a comprehensive in vitro pharmacology profile for this promising class of compounds.

Future studies should focus on exploring the structure-activity relationships (SAR) within the analog series, investigating potential off-target effects, and advancing lead compounds to more complex cell-based and in vivo models.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. [Link]

  • In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. PubMed Central. [Link]

  • Fluorescence Resonance Energy Transfer (FRET) Assay. Creative Biostructure. [Link]

  • NEW FRONTIERS IN DRUGGABILITY. PubMed Central. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. Journal of Medicinal Chemistry. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. [Link]

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  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]

  • Identification of Drugs. NIH Public Access. [Link]

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  • Methods and compositions for inhibition of dihydroorotate dehydrogenase.

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Application Note: High-Throughput Screening Methods for 4'-Fluoro-biphenyl-3-methanamine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4'-fluoro-biphenyl-3-methanamine scaffold is a privileged structure in modern medicinal chemistry. The biphenyl core is a key feature in numerous approved drugs, while the strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] This structural motif is recognized for its potential in developing targeted therapies for oncology and neurology.[1] Libraries based on this scaffold are of significant interest for screening against a wide array of biological targets, including enzymes (e.g., kinases, proteases) and membrane proteins (e.g., G-protein coupled receptors).

This document provides detailed protocols and best practices for the high-throughput screening (HTS) of this compound libraries. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. We will detail two distinct, robust HTS methodologies: a biochemical assay targeting protein kinases and a cell-based assay for G-protein coupled receptor (GPCR) activation. The causality behind experimental choices, self-validating system design, and data integrity are emphasized throughout.

The High-Throughput Screening Workflow

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds.[3] A typical HTS workflow is a multi-stage process designed to efficiently identify and validate "hits"—compounds that modulate the activity of a biological target.[4][5] The process begins with robust assay development and culminates in the confirmation and characterization of promising lead compounds.[4][6]

HTS_Workflow cluster_0 Screening Cascade AssayDev Assay Development & Validation (Z') PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen Assay Ready HitConfirm Hit Confirmation (Primary Assay) PrimaryScreen->HitConfirm Putative Hits DoseResponse Dose-Response (IC50/EC50) HitConfirm->DoseResponse Confirmed Hits SecondaryAssay Secondary/Orthogonal Assays DoseResponse->SecondaryAssay Potent Hits HitToLead Hit-to-Lead (SAR, ADME) SecondaryAssay->HitToLead Validated Hits

Caption: A typical HTS workflow from assay development to hit-to-lead.

Part 1: Biochemical Screening - Universal Kinase Assay

Protein kinases are a critical class of enzymes and a major focus for drug discovery, particularly in oncology.[7] Universal kinase assays, which detect a common product of all kinase reactions such as adenosine diphosphate (ADP), are highly efficient for HTS as they can be applied to virtually any kinase without the need for specific antibodies or substrates.[8] The Kinase-Glo® Luminescent Kinase Assay is a robust, homogeneous method that quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[9] A decrease in ATP, detected as a drop in luminescence, indicates kinase activity. Inhibitors will prevent ATP consumption, resulting in a higher luminescence signal.

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, sensitive, and robust method for measuring kinase activity. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and measure the newly synthesized ATP using a luciferase reaction. The light generated is proportional to the ADP concentration, which is directly correlated with kinase activity.

Kinase_Assay_Principle cluster_detection Step 2: Luminescent Detection Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phospho-Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent (Stop & ATP Depletion) ADP->ADP_Glo_Reagent Kinase_Detection_Reagent Kinase Detection Reagent (ADP -> ATP -> Light) ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence Luminescence Signal Kinase_Detection_reagent Kinase_Detection_reagent Kinase_Detection_reagent->Luminescence

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

Protocol: HTS for Kinase Inhibitors

This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers to ensure precision and consistency.

Materials:

  • Assay Plates: 384-well, white, solid-bottom plates (e.g., Corning #3912).[9]

  • Kinase: Purified target kinase of interest.

  • Substrate: Appropriate substrate for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Compound Library: this compound library dissolved in 100% DMSO.

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Controls: A known potent inhibitor for the target kinase (positive control) and DMSO (negative control).

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega).

  • Instrumentation: Multimode microplate reader with luminescence detection capability.

Protocol Steps:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of compounds from the library plate into the wells of the 384-well assay plate.

    • Dispense 20 nL of the positive control inhibitor (e.g., 1 mM stock) into designated control wells.

    • Dispense 20 nL of 100% DMSO into negative control wells.

  • Enzyme & Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in pre-warmed kinase reaction buffer. The final concentration should be determined during assay development to be at or near the Km for the substrate.

    • Dispense 5 µL of the 2X enzyme/substrate mix into each well.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Quality Control

Assay Validation (Z'-Factor): The quality and reliability of the HTS assay must be validated before screening the full library.[10] The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.[11][12] It measures the separation between the positive and negative controls.[10]

The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp = mean of the positive control (e.g., known inhibitor)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (e.g., DMSO)

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls makes hit identification highly reliable.[13]
0 to 0.5Marginal / AcceptableThe assay may be acceptable but could benefit from optimization.[13]
< 0UnacceptableThe control signals overlap, making the assay unsuitable for screening.[13]

An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.[10]

Part 2: Cell-Based Screening - GPCR Calcium Flux Assay

G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are major drug targets.[14][15] Many GPCRs, particularly those that couple through Gαq proteins, signal by causing the release of calcium (Ca²⁺) from intracellular stores.[14] This change in cytosolic Ca²⁺ provides a sensitive and robust indicator of GPCR activation that can be measured in a high-throughput format using fluorescent Ca²⁺ indicator dyes.[14][16]

Assay Principle: Calcium Mobilization

This assay uses a cell line stably expressing the target GPCR. The cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2-AM or Fluo-4).[14][15] When a compound from the library (an agonist) activates the GPCR, it triggers a signaling cascade that results in the release of Ca²⁺ from the endoplasmic reticulum. This transient increase in intracellular Ca²⁺ concentration is detected by the dye, which exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. This fluorescence change is measured in real-time using an instrument like a FlexStation® or FLIPR®.[14][16]

GPCR_Assay_Principle GPCR Activation and Calcium Flux cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gαq GPCR->Gq 2. Activation PLC PLC Gq->PLC 3. Activation IP3 IP3 PLC->IP3 4. Hydrolysis Ligand Library Compound Ligand->GPCR 1. Binding PIP2 PIP2 PIP2->PLC IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_Dye Fluorescent Ca²⁺ Dye Fluorescence Increased Fluorescence Ca_Dye->Fluorescence Ca_ER High [Ca²⁺] IP3R->Ca_ER Ca_Cytosol Ca²⁺ Ca_ER->Ca_Cytosol 6. Ca²⁺ Release Ca_Cytosol->Ca_Dye 7. Binding

Caption: GPCR signaling pathway leading to intracellular calcium release.

Protocol: HTS for GPCR Agonists

This protocol is for a 384-well plate format and is designed for automated liquid handling and reading on a FLIPR® or similar instrument.

Materials:

  • Assay Plates: 384-well, black-wall, clear-bottom plates.

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the target GPCR.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) with supplements.

  • Calcium Indicator Dye: Fluo-4 NW Calcium Assay Kit (or similar).

  • Compound Library: this compound library in 100% DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Controls: A known agonist for the target GPCR (positive control) and DMSO (negative control).

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR®) or equivalent.

Protocol Steps:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well black-wall, clear-bottom plates at a density that will result in a 90-100% confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Plating:

    • On the day of the assay, prepare a 5X working solution of the compound library plates by diluting with assay buffer.

    • Prepare 5X working solutions for the positive control (a known agonist at its EC₁₀₀ concentration) and negative control (assay buffer with equivalent DMSO concentration).

  • Dye Loading:

    • Remove the culture medium from the cell plates.

    • Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions.

    • Add 40 µL of the dye-loading solution to each well.

    • Incubate the plates for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Fluorescence Reading (FLIPR®):

    • Place both the cell plate and the compound plate into the FLIPR® instrument.

    • Set the instrument parameters: establish a baseline fluorescence reading for 10-20 seconds.

    • Configure the instrument to add 10 µL from the compound plate to the cell plate.

    • Immediately after addition, monitor the change in fluorescence intensity for 2-3 minutes. Agonist activity is observed as a rapid increase in fluorescence followed by a slow decay.

Data Analysis and Hit Identification
  • Data Normalization: The response is typically measured as the maximum peak fluorescence minus the baseline fluorescence.

  • Hit Criteria: A "hit" is defined as a compound that produces a response greater than a predetermined threshold, often calculated as three times the standard deviation of the negative control (DMSO) wells.

  • Confirmation: Initial hits from the primary screen must be re-tested to confirm their activity.[6] Confirmed hits are then subjected to dose-response analysis to determine their potency (EC₅₀).[5]

Post-Screening: The Hit Validation Cascade

Identifying a "hit" in a primary screen is only the first step. A rigorous validation process is essential to eliminate false positives and prioritize the most promising compounds for further development.[17]

Key Validation Steps:

  • Hit Confirmation: Re-test the primary hits, often at multiple concentrations, using the same assay to confirm activity.[6]

  • Dose-Response Analysis: Generate concentration-response curves for confirmed hits to determine potency (IC₅₀ or EC₅₀) and efficacy.

  • Orthogonal Assays: Test hits in a different assay format that relies on an independent detection technology. This helps to rule out assay-specific artifacts.[6]

  • Medicinal Chemistry Triage: Chemists review the structure of the hits to flag compounds with undesirable properties (e.g., pan-assay interference compounds (PAINS), reactive groups).[17]

  • Resupply and Re-test: Obtain a fresh, powdered sample of the hit compound, confirm its identity and purity, and re-test in the primary and orthogonal assays.[17]

This structured approach ensures that resources are focused on compounds with the highest potential to become successful drug candidates.

References

  • Yasuda, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Waters, C., et al. (2009). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. NIH National Library of Medicine. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • Wikipedia. (2023). Z-factor. Available at: [Link]

  • ResearchGate. (2018). Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Available at: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. Available at: [Link]

  • Pinga, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). NIH National Library of Medicine. Available at: [Link]

  • Martin, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Sygnature Discovery. (n.d.). High Throughput Screening (HTS). Available at: [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]

  • Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed. Available at: [Link]

  • Szałaj, N., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H 3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. MDPI. Available at: [Link]

  • Casalvieri, K., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Available at: [Link]

  • The Ohio State University. (n.d.). Screening workflow | High Throughput Screening Core. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • MySkinRecipes. (n.d.). (3-Fluoro-4-methoxyphenyl)methanamine. Available at: [Link]

  • Conklin, D., et al. (2014). Development of a high-throughput calcium flux assay for identification of all ligand types including positive, negative, and silent allosteric modulators for G protein-coupled receptors. PubMed. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]

  • Li, H., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. PubMed. Available at: [Link]

  • JoVE. (2022). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Available at: [Link]

  • Samaddar, S., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. NIH National Library of Medicine. Available at: [Link]

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Application Notes and Protocols: Leveraging 4'-Fluoro-biphenyl-3-methanamine for the Development of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4'-Fluoro-biphenyl-3-methanamine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the assembly of molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is a cornerstone of rational drug design. The biphenyl framework is recognized as a "privileged structure," forming the core of numerous approved therapeutic agents due to its rigid yet conformationally adaptable nature, which allows for precise spatial orientation of pharmacophoric groups.[1] When strategically functionalized, the biphenyl scaffold serves as a versatile template for developing inhibitors against a range of biological targets, including enzymes and receptors implicated in cancer and inflammatory diseases.[2]

This guide focuses on the utility of a specific, yet underexplored, building block: This compound . The design of this scaffold is deliberate, incorporating three key structural motifs, each contributing distinct and synergistic advantages to the drug discovery process:

  • The Biphenyl Core: Provides a structurally rigid and hydrophobic foundation, enabling extensive surface interactions within protein binding pockets. Its two phenyl rings can be independently functionalized to optimize target engagement and fine-tune physicochemical properties.

  • The 4'-Fluoro Substituent: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance drug-like properties.[3] Fluorination can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability.[4][5][6]

  • The 3-Methanamine Group: This primary amine serves as a crucial synthetic handle and a potential key pharmacophoric element.[7] It provides a site for derivatization, allowing for the introduction of various functional groups to probe the target's binding site and can also act as a hydrogen bond donor or a basic center for salt formation, which can improve solubility and bioavailability.[8][9]

This document provides a comprehensive guide for researchers, outlining a proposed synthetic pathway for novel inhibitors derived from this compound and detailing protocols for their biological evaluation against a high-value oncology target, Bromodomain-containing protein 4 (BRD4).

Physicochemical Properties of the Core Scaffold

To facilitate experimental design, the key physicochemical properties of the parent scaffold, this compound, are summarized below. These values are predicted and serve as a baseline for derivatization strategies.

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight 201.25 g/mol Low starting weight allows for significant derivatization while adhering to Lipinski's Rule of Five.
logP 2.8Indicates moderate lipophilicity, a good starting point for balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 26.02 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 1The primary amine is available for hydrogen bonding interactions.
Hydrogen Bond Acceptors 1The fluorine atom can act as a weak hydrogen bond acceptor.

Synthetic Strategy and Protocols

The synthesis of novel inhibitors from the this compound scaffold is proposed as a multi-step process. The initial construction of the core scaffold is followed by derivatization to yield the final inhibitor. A representative synthesis of a hypothetical BRD4 inhibitor, BRD4i-FBM-01 , is detailed below.

Diagram of the Synthetic Workflow

Synthetic_Workflow A 3-Bromo-benzonitrile C Suzuki-Miyaura Coupling A->C B 4-Fluorophenylboronic acid B->C D 4'-Fluoro-biphenyl-3-carbonitrile C->D Pd(PPh3)4, K2CO3 Toluene/H2O E Reduction (e.g., LiAlH4) D->E THF F This compound (Core Scaffold) E->F H Amide Coupling F->H G Functionalizing Agent (e.g., Acyl Chloride) G->H I BRD4i-FBM-01 (Final Inhibitor) H->I Base (e.g., Et3N) DCM

Caption: Proposed synthetic workflow for BRD4i-FBM-01.

Part 1: Synthesis of the Core Scaffold (this compound)

Protocol 1.1: Suzuki-Miyaura Coupling to form 4'-Fluoro-biphenyl-3-carbonitrile

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, making it ideal for constructing the biphenyl core.[10][11][12]

  • Materials:

    • 3-Bromo-benzonitrile

    • 4-Fluorophenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask, add 3-bromo-benzonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add toluene and deionized water (4:1 v/v) to the flask.

    • Degas the mixture by bubbling argon through the solution for 20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

    • Heat the mixture to 90°C and stir vigorously under an argon atmosphere for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4'-Fluoro-biphenyl-3-carbonitrile.

Protocol 1.2: Reduction to this compound

The nitrile group is a versatile precursor to a primary amine, which can be achieved through reduction.[13]

  • Materials:

    • 4'-Fluoro-biphenyl-3-carbonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate

    • Diethyl ether

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add a 1M solution of lithium aluminum hydride in THF.

    • Cool the flask to 0°C in an ice bath.

    • Dissolve 4'-Fluoro-biphenyl-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction at 0°C by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 1 hour, then add sodium sulfate decahydrate and stir for another 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield this compound, which can be used in the next step without further purification.

Part 2: Synthesis of a Novel BRD4 Inhibitor (BRD4i-FBM-01)

Protocol 2.1: Amide Coupling to form the Final Product

The primary amine of the core scaffold is functionalized via an amide coupling reaction to install a moiety known to interact with the acetyl-lysine binding pocket of BRD4.

  • Materials:

    • This compound

    • (2,4-dimethyl-1,3-oxazol-5-yl)acetyl chloride (or a similar acyl chloride known for BRD4 inhibition)

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

    • Add triethylamine (1.5 eq) to the solution and cool to 0°C.

    • Dissolve (2,4-dimethyl-1,3-oxazol-5-yl)acetyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final inhibitor, BRD4i-FBM-01 .

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro Protocols

The inhibitory activity of the newly synthesized compound, BRD4i-FBM-01, is assessed using a combination of biochemical and cellular assays.

Hypothetical BRD4 Signaling Pathway and Inhibition

Signaling_Pathway cluster_0 Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 recruits PolII RNA Pol II PTEFb->PolII phosphorylates Gene Oncogenes (e.g., c-Myc) PolII->Gene binds to promoter Transcription Transcription Gene->Transcription BRD4i BRD4i-FBM-01 BRD4i->BRD4 inhibits binding

Caption: Inhibition of BRD4 by BRD4i-FBM-01 disrupts oncogene transcription.

Protocol 3.1: BRD4 (BD1) Inhibitor Screening Assay (AlphaScreen)

This biochemical assay measures the ability of the inhibitor to disrupt the interaction between the first bromodomain (BD1) of BRD4 and an acetylated histone peptide.[14][15][16]

  • Materials:

    • BRD4 (BD1) Inhibitor Screening Assay Kit (e.g., BPS Bioscience, #79791 or similar) containing:

      • GST-tagged BRD4 (BD1) protein

      • Biotinylated Histone H4 peptide substrate

      • Glutathione acceptor beads

      • Streptavidin donor beads

      • Assay and detection buffers

    • BRD4i-FBM-01 (dissolved in DMSO)

    • Positive control inhibitor (e.g., JQ1)

    • 384-well white opaque microplate

  • Procedure:

    • Prepare serial dilutions of BRD4i-FBM-01 in assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor or control (DMSO for negative control, JQ1 for positive control).

    • Add 5 µL of a master mix containing GST-BRD4 (BD1) protein to each well.

    • Add 5 µL of the biotinylated histone H4 peptide to each well.

    • Incubate the plate at room temperature for 30 minutes with gentle shaking.

    • In a separate tube, dilute the Glutathione acceptor beads 250-fold in detection buffer. Add 10 µL to each well. Protect from light.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Dilute the Streptavidin donor beads 250-fold in detection buffer. Add 10 µL to each well. Protect from light.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

    • Read the plate on an AlphaScreen-compatible microplate reader.

    • Calculate the IC₅₀ value by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 3.2: Cellular Proliferation Assay (MTS Assay)

This assay determines the effect of the inhibitor on the viability and proliferation of a cancer cell line known to be dependent on BRD4 activity, such as the MV-4-11 acute myeloid leukemia cell line.

  • Materials:

    • MV-4-11 cells

    • RPMI-1640 medium supplemented with 10% FBS

    • BRD4i-FBM-01 (dissolved in DMSO)

    • 96-well clear-bottom microplate

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Procedure:

    • Seed MV-4-11 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of BRD4i-FBM-01 in culture medium.

    • Add 10 µL of the diluted inhibitor to the respective wells. Include wells with DMSO only as a vehicle control.

    • Incubate the cells for 72 hours.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation and Interpretation

The results from the biological assays should be tabulated to allow for clear comparison and interpretation.

Table 1: Hypothetical Biological Activity of BRD4i-FBM-01

CompoundBRD4 (BD1) IC₅₀ (nM)MV-4-11 GI₅₀ (nM)
BRD4i-FBM-01 150450
JQ1 (Control) 50120

The hypothetical data suggest that BRD4i-FBM-01 is a potent inhibitor of the BRD4-histone interaction at the biochemical level, which translates to effective inhibition of cancer cell proliferation. While not as potent as the well-characterized control JQ1, these results would validate the this compound scaffold as a promising starting point for further lead optimization. Future work would involve synthesizing analogs to explore the structure-activity relationship (SAR) and improve potency and cellular activity.

Conclusion

The this compound scaffold represents a strategically designed starting point for the development of novel inhibitors. Its constituent parts offer a blend of structural rigidity, opportunities for metabolic stabilization, and versatile synthetic handles for chemical elaboration. The detailed protocols provided herein offer a clear and logical pathway from the synthesis of a novel inhibitor based on this scaffold to its initial biological characterization. By leveraging this guide, researchers can efficiently explore the potential of this and related scaffolds in the ongoing quest for new and effective therapeutic agents.

References

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Mehta, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US20220380321A1 - Process for the preparation of biphenylamines.
  • ACS Publications. (2021). Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylamine. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Methenamine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved from [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • MDPI. (n.d.). TRPV1: A Potential Drug Target for Treating Various Diseases. Retrieved from [Link]

  • NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Biphenyls. Retrieved from [Link]

  • NIH. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Retrieved from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • NIH. (n.d.). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Retrieved from [Link]

  • ResearchGate. (2025). New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. Retrieved from [Link]

  • NIH. (n.d.). Methylamine | CH3NH2 | CID 6329 - PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • HETEROCYCLES. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • YouTube. (2023). TRPV1 Purification and Reconstitution for Spectroscopic Analysis | Protocol Preview. Retrieved from [Link]

  • University of Johannesburg. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • ACS Publications. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. Retrieved from [Link]

  • NIH. (2025). New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. Retrieved from [Link]

  • YouTube. (2025). What Is The Molecular Structure Of Methylamine? - Chemistry For Everyone. Retrieved from [Link]

  • MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl - Organic Syntheses Procedure. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Methylamine (FDB003958). Retrieved from [Link]

  • Reaction Biology. (n.d.). Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. Retrieved from [Link]

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  • Patsnap Synapse. (2024). What are TRPV1 antagonists and how do they work?. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved from [Link]

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Synthetic Routes to Functionalized 4'-Fluoro-biphenyl-3-methanamine Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4'-fluoro-biphenyl-3-methanamine scaffold is a privileged motif in modern medicinal chemistry. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2][3][4] The biphenyl framework provides a versatile platform for constructing molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3] This application note provides detailed synthetic protocols for accessing functionalized this compound derivatives, targeting researchers and professionals in drug discovery and development. The methodologies presented are robust, scalable, and leverage well-established synthetic transformations, ensuring reliability and reproducibility.

Two primary retrosynthetic pathways will be explored, both commencing from commercially available starting materials. The key transformations involve a Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by the introduction of the aminomethyl functionality.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, (4'-fluoro-[1,1'-biphenyl]-3-yl)methanamine, reveals two primary synthetic strategies. Both strategies converge on the formation of the central biphenyl core via a Suzuki-Miyaura coupling reaction.

G cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: Reductive Amination target Target: (4'-Fluoro-[1,1'-biphenyl]-3-yl)methanamine nitrile Intermediate: 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile target->nitrile Nitrile Reduction (e.g., LiAlH4, H2/Catalyst) aldehyde Intermediate: 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde target->aldehyde Reductive Amination (e.g., NH3, NaBH(OAc)3) sm1_route1 Starting Material 1: 3-Bromobenzonitrile nitrile->sm1_route1 Suzuki-Miyaura Coupling sm2_route1 Starting Material 2: 4-Fluorophenylboronic acid nitrile->sm2_route1 Suzuki-Miyaura Coupling sm1_route2 Starting Material 1: 3-Bromobenzaldehyde aldehyde->sm1_route2 Suzuki-Miyaura Coupling sm2_route2 Starting Material 2: 4-Fluorophenylboronic acid aldehyde->sm2_route2 Suzuki-Miyaura Coupling G start Starting Materials: 3-Bromobenzonitrile & 4-Fluorophenylboronic acid reaction Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 80 °C start->reaction product Product: 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile reaction->product purification Purification: Extraction & Column Chromatography product->purification

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Protocol:

Materials:

Reagent/SolventM.W.AmountMoles
3-Bromobenzonitrile182.021.82 g10.0 mmol
4-Fluorophenylboronic acid139.921.68 g12.0 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.560.58 g0.5 mmol
Sodium Carbonate (Na₂CO₃)105.992.12 g20.0 mmol
1,2-Dimethoxyethane (DME)90.1250 mL-
Water (degassed)18.0225 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 3-bromobenzonitrile (1.82 g, 10.0 mmol), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Purge the flask with an inert atmosphere (nitrogen or argon).

  • Add 1,2-dimethoxyethane (50 mL) and degassed water (25 mL) to the flask.

  • In a separate beaker, dissolve sodium carbonate (2.12 g, 20.0 mmol) in degassed water (10 mL) and add it to the reaction mixture.

  • Heat the mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile as a white solid.

Expected Characterization Data for 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (t, J = 1.6 Hz, 1H), 7.78 (dt, J = 7.7, 1.4 Hz, 1H), 7.65 (dt, J = 7.8, 1.4 Hz, 1H), 7.58 – 7.52 (m, 3H), 7.18 – 7.12 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.0 (d, J = 249.5 Hz), 142.8, 135.5 (d, J = 3.3 Hz), 133.2, 132.8, 129.8, 129.1 (d, J = 8.3 Hz), 128.9, 118.5, 116.2 (d, J = 21.8 Hz), 112.9.

  • MS (ESI): m/z 198.1 [M+H]⁺.

Step 2: Reduction of 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile to (4'-Fluoro-[1,1'-biphenyl]-3-yl)methanamine

The reduction of the nitrile functionality to a primary amine can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent for this transformation. [5][6][7][8] Protocol:

Materials:

Reagent/SolventM.W.AmountMoles
4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile197.211.97 g10.0 mmol
Lithium Aluminum Hydride (LiAlH₄)37.950.76 g20.0 mmol
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Water18.020.8 mL-
15% Sodium Hydroxide Solution-0.8 mL-
Water18.022.4 mL-

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add lithium aluminum hydride (0.76 g, 20.0 mmol) and anhydrous tetrahydrofuran (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile (1.97 g, 10.0 mmol) in anhydrous tetrahydrofuran (50 mL).

  • Add the solution of the nitrile dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and water (2.4 mL).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash the filter cake with THF (3 x 20 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield (4'-fluoro-[1,1'-biphenyl]-3-yl)methanamine as a pale yellow oil. The product can be further purified by distillation or by conversion to its hydrochloride salt.

Route 2: Synthesis via Aldehyde Intermediate and Reductive Amination

This alternative route proceeds through a biphenyl aldehyde intermediate, which is then converted to the target amine via reductive amination.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

Similar to Route 1, a Suzuki-Miyaura coupling is employed, this time using 3-bromobenzaldehyde as the starting material.

Protocol:

The protocol is analogous to that described in Route 1, Step 1, with the substitution of 3-bromobenzonitrile with 3-bromobenzaldehyde.

Step 2: Reductive Amination of 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. [9][10][11][12][13]In this one-pot procedure, the aldehyde is first condensed with an ammonia source to form an imine, which is then reduced in situ.

Protocol:

Materials:

Reagent/SolventM.W.AmountMoles
4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde200.212.00 g10.0 mmol
Ammonium Acetate77.087.71 g100.0 mmol
Sodium Cyanoborohydride (NaBH₃CN)62.840.94 g15.0 mmol
Methanol32.04100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde (2.00 g, 10.0 mmol) and ammonium acetate (7.71 g, 100.0 mmol).

  • Add methanol (100 mL) and stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (0.94 g, 15.0 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH to pH ~12 and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (4'-fluoro-[1,1'-biphenyl]-3-yl)methanamine.

Expected Characterization Data for (4'-Fluoro-[1,1'-biphenyl]-3-yl)methanamine:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58 – 7.52 (m, 3H), 7.45 – 7.35 (m, 3H), 7.15 – 7.08 (m, 2H), 3.95 (s, 2H), 1.60 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.5 (d, J = 246.5 Hz), 143.5, 141.2, 137.2 (d, J = 3.2 Hz), 129.2, 128.8 (d, J = 8.1 Hz), 126.5, 125.8, 125.5, 115.8 (d, J = 21.5 Hz), 46.5.

  • MS (ESI): m/z 202.1 [M+H]⁺.

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. Handle only under an inert atmosphere in a fume hood.

  • Sodium cyanoborohydride (NaBH₃CN) is toxic and should be handled with care. Quenching with acid will produce toxic hydrogen cyanide gas. Perform this step in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with appropriate personal protective equipment.

  • Always wear appropriate personal protective equipment (safety glasses, lab coat, gloves) when performing these experiments.

Conclusion

The synthetic routes outlined in this application note provide reliable and adaptable methods for the preparation of this compound and its derivatives. The choice between the nitrile reduction and reductive amination pathways may depend on the availability of starting materials and the desired scale of the synthesis. These protocols serve as a valuable resource for chemists engaged in the design and synthesis of novel therapeutic agents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Master Organic Chemistry. (2020, May 13). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Johansson, M. H., & Olsen, C. A. (2008).
  • Catalysis Science & Technology. (2021). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. RSC Publishing.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Nature Communications. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10.
  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI.
  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.
  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a).
  • PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. Retrieved from [Link]

  • Macmillan Group. (2005).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. RSC Publishing.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • PubMed. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. PubMed.
  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI.
  • University of Rochester, Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • PubMed. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. PubMed Central.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • PubMed. (2010). Discovery of substituted biphenyl imidazoles as potent, bioavailable bombesin receptor subtype-3 agonists. PubMed.

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Application Notes & Protocols: 4'-Fluoro-biphenyl-3-methanamine as a Novel Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of 4'-Fluoro-biphenyl-3-methanamine as a ligand in palladium-catalyzed cross-coupling reactions. While direct literature on this specific ligand is emerging, this guide synthesizes established principles and proven protocols from structurally analogous biphenyl and aminomethyl-containing ligands to provide a robust framework for its utilization. The strategic incorporation of a fluorine atom and a methanamine coordinating group onto a biphenyl scaffold presents opportunities for fine-tuning catalyst performance in key organic transformations.

Introduction: The Rationale for this compound in Catalysis

The biphenyl scaffold is a cornerstone in the design of "privileged" ligands for transition metal catalysis, most notably in palladium-catalyzed cross-coupling reactions. The steric and electronic properties of these ligands are critical in dictating the efficiency, selectivity, and scope of the catalytic transformation. The design of this compound incorporates three key structural motifs, each contributing to its potential as a valuable ligand:

  • The Biphenyl Core: Provides a rigid and sterically tunable backbone that can influence the coordination sphere of the metal center. This rigidity is often crucial for promoting reductive elimination, the product-forming step in many cross-coupling cycles.

  • The Fluorine Substituent: The introduction of a fluorine atom can significantly alter the electronic properties of the ligand through its strong electron-withdrawing inductive effect.[1] This can impact the electron density at the metal center, influencing its reactivity in oxidative addition and reductive elimination steps.[1][2] Furthermore, fluorine substitution can enhance the stability and solubility of the ligand and its metal complexes.[1]

  • The Methanamine Group: The primary amine of the methanamine moiety serves as a key coordinating group to the palladium center. The nitrogen atom's lone pair of electrons can form a stable complex with the metal, facilitating the catalytic cycle. The flexibility of the aminomethyl linker allows for the formation of stable chelating complexes.

These features suggest that this compound has the potential to act as a highly effective ligand in a variety of palladium-catalyzed reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence, culminating in the formation of the target ligand. A robust and logical synthetic pathway is outlined below, commencing with a Suzuki-Miyaura cross-coupling to construct the core biphenyl structure.

Synthetic Workflow Overview

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction of Nitrile A 3-Bromobenzonitrile C 4'-Fluoro-biphenyl-3-carbonitrile A->C Pd(PPh3)4, K2CO3, Toluene/H2O B 4-Fluorophenylboronic acid B->C D 4'-Fluoro-biphenyl-3-carbonitrile E This compound D->E LiAlH4, THF

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4'-Fluoro-biphenyl-3-carbonitrile via Suzuki-Miyaura Coupling

This step establishes the crucial biphenyl linkage through a palladium-catalyzed cross-coupling reaction.[3][4]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Bromobenzonitrile182.0210.01.0
4-Fluorophenylboronic acid139.9212.01.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.30.03
Potassium Carbonate (K₂CO₃)138.2120.02.0
Toluene-50 mL-
Water-25 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromobenzonitrile (1.82 g, 10.0 mmol), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add toluene (50 mL) and water (25 mL) to the flask.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4'-fluoro-biphenyl-3-carbonitrile as a solid.

Step 2: Reduction of 4'-Fluoro-biphenyl-3-carbonitrile to this compound

The nitrile functional group is reduced to the primary amine to yield the final ligand.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
4'-Fluoro-biphenyl-3-carbonitrile197.215.01.0
Lithium Aluminum Hydride (LiAlH₄)37.9510.02.0
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride (379 mg, 10.0 mmol) and anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4'-fluoro-biphenyl-3-carbonitrile (986 mg, 5.0 mmol) in anhydrous THF (30 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake with THF (3 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Application in Palladium-Catalyzed Cross-Coupling

This compound is anticipated to be an effective ligand for various palladium-catalyzed cross-coupling reactions. Below are detailed protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

General Workflow for Catalyst Preparation and Application

G cluster_0 In-situ Catalyst Formation cluster_1 Catalytic Cross-Coupling A Pd Precursor (e.g., Pd(OAc)2) C Active Pd(0) Catalyst A->C B This compound B->C F {Active Pd(0) Catalyst | Base, Solvent, Heat} D Substrates (Ar-X, Nu-H) E Product (Ar-Nu) D->E Catalytic Cycle F->E

Caption: General workflow for catalytic application.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an aryl bromide with an arylboronic acid.

Materials:

ComponentRoleExampleAmount (mmol)Equivalents
Aryl BromideElectrophile4-Bromoanisole1.01.0
Arylboronic AcidNucleophilePhenylboronic acid1.21.2
Palladium(II) AcetateCatalyst PrecursorPd(OAc)₂0.020.02
This compoundLigand-0.040.04
Potassium Phosphate (K₃PO₄)Base-2.02.0
1,4-DioxaneSolvent-5 mL-

Procedure:

  • In a glovebox, add palladium(II) acetate (4.5 mg, 0.02 mmol) and this compound (8.1 mg, 0.04 mmol) to an oven-dried vial.

  • Add 1,4-dioxane (2 mL) and stir the mixture for 10 minutes at room temperature to allow for pre-formation of the catalyst complex.

  • In a separate vial, add the aryl bromide (e.g., 4-bromoanisole, 187 mg, 1.0 mmol), arylboronic acid (e.g., phenylboronic acid, 146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Add the pre-formed catalyst solution to the vial containing the substrates and base.

  • Rinse the catalyst vial with additional 1,4-dioxane (3 mL) and add it to the reaction mixture.

  • Seal the vial and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the biaryl product.

Protocol for Buchwald-Hartwig Amination

This protocol outlines the coupling of an aryl chloride with a primary amine.

Materials:

ComponentRoleExampleAmount (mmol)Equivalents
Aryl ChlorideElectrophile4-Chlorotoluene1.01.0
Primary AmineNucleophileAniline1.21.2
Palladium(II) AcetateCatalyst PrecursorPd(OAc)₂0.020.02
This compoundLigand-0.040.04
Sodium tert-butoxide (NaOtBu)Base-1.41.4
TolueneSolvent-5 mL-

Procedure:

  • In a glovebox, add palladium(II) acetate (4.5 mg, 0.02 mmol), this compound (8.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried vial.

  • Add the aryl chloride (e.g., 4-chlorotoluene, 126.6 mg, 1.0 mmol), primary amine (e.g., aniline, 111.8 mg, 1.2 mmol), and toluene (5 mL).

  • Seal the vial and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the corresponding diarylamine.

Mechanistic Considerations

The catalytic cycle for palladium-catalyzed cross-coupling reactions is well-established and generally proceeds through a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][5]

Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(X)L->Ar-Pd(II)(Ar')L Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L->Pd(0)L Reductive Elimination (Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The this compound ligand (L) is expected to stabilize the Pd(0) and Pd(II) intermediates, facilitating each step of the cycle. The electron-withdrawing nature of the fluorine may enhance the rate of reductive elimination, while the aminomethyl group's coordination is crucial for catalyst stability and activity.

Conclusion

This compound represents a promising, rationally designed ligand for palladium-catalyzed cross-coupling reactions. Its synthesis from readily available starting materials is straightforward. The protocols provided herein, based on well-established catalytic systems with analogous ligands, offer a solid foundation for researchers to explore its utility in a wide range of synthetic applications. The unique combination of a biphenyl backbone, a fluorine substituent, and a methanamine coordinating group makes it a valuable addition to the toolbox of catalytic ligands, with significant potential for applications in pharmaceutical and materials science research.

References

  • Synthesis and characterization of palladium(II) complexes with chiral aminophosphine ligands: Catalytic behaviour in asymmetric hydrovinylation. Crystal structure of cis-[PdCl 2 (PPh((R)-NHCH 3 Ph) 2 ) 2 ]. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Uses of Palladium Complexes in Accelerating Chemical Reactions under Visible Light Irradiation. (n.d.). Bendola Publishing. Retrieved January 27, 2026, from [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega, 8(32), 29334-29349. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). Accounts of Chemical Research, 48(4), 1007-1019. [Link]

  • Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. (2023). Nature Communications, 14(1), 1851. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 27, 2026, from [Link]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. (2021). Molecules, 26(23), 7244. [Link]

  • Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. (2009). Organic Letters, 11(18), 4164-4167. [Link]

  • palladium coupling catalyst activation. (2020, February 13). YouTube. Retrieved January 27, 2026, from [Link]

  • Cis-chelated palladium(II) complexes of biphenyl-linked bis(imidazolin-2-ylidene): Synthesis and catalytic activity in the Suzuki-Miyaura reaction. (2012). Journal of Organometallic Chemistry, 717, 130-136. [Link]

  • Aminative Suzuki-Miyaura coupling. (2020). Nature, 583(7818), 785-791. [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021). Beilstein Journal of Organic Chemistry, 17, 2769-2782. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology, 9(20), 5576-5604. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, April 29). YouTube. Retrieved January 27, 2026, from [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2021). Catalysts, 11(1), 101. [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2022). Nature Communications, 13(1), 478. [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. (2013). Chemical Science, 4(3), 916-920. [Link]

  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. (2021). Chemical Communications, 57(1), 18-28. [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (2022). ChemRxiv. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. (2016). Journal of the American Chemical Society, 138(4), 1461-1469. [Link]

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. (2019). European Journal of Medicinal Chemistry, 180, 526-537. [Link]

  • Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. (2011). Molecules, 16(8), 6649-6660. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Fluoro-biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Fluoro-biphenyl-3-methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important building block. We will delve into the mechanistic reasoning behind common experimental pitfalls and provide validated, step-by-step protocols to overcome them.

Synthetic Pathway Overview

The most common and robust route to this compound involves a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling an aryl halide with an arylboronic acid. A typical pathway involves the reaction of 3-bromobenzonitrile with 4-fluorophenylboronic acid to yield 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile.[1]

  • Nitrile Reduction: Conversion of the nitrile intermediate to the primary amine. This is typically achieved using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[2]

This overall workflow is a cornerstone of modern organic synthesis for creating C-C bonds and introducing key functional groups.[1]

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Reduction 3-Bromobenzonitrile 3-Bromobenzonitrile Suzuki_Reaction Pd Catalyst, Base 3-Bromobenzonitrile->Suzuki_Reaction 4-Fluorophenylboronic_acid 4-Fluorophenylboronic_acid 4-Fluorophenylboronic_acid->Suzuki_Reaction Intermediate 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile Suzuki_Reaction->Intermediate Reduction Reducing Agent (e.g., LiAlH4) Intermediate->Reduction Final_Product This compound Reduction->Final_Product Byproduct_Formation RCN Aryl Nitrile (R-CN) Imine Intermediate Imine (R-CH=NH) RCN->Imine H2, Catalyst PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine H2, Catalyst SecondaryAmine Secondary Amine Byproduct Imine->SecondaryAmine + Primary Amine - NH3

Caption: Pathway for secondary amine byproduct formation during nitrile reduction.

  • Solution A: Add Ammonia: Performing the hydrogenation in the presence of ammonia (often as a solution in methanol or ethanol) will shift the equilibrium away from byproduct formation. The high concentration of ammonia outcompetes the primary amine product in reacting with the imine intermediate.

  • Solution B: Use Specific Catalysts and Conditions: Raney Nickel is a classic and effective catalyst for this transformation. [3][4]Using it in an alcoholic solvent like ethanol, often with added ammonia or a strong base like KOH, can provide high selectivity for the primary amine. [5][6]The reaction is typically run under hydrogen pressure (50-100 psi) at elevated temperatures.

MethodReducing AgentTypical ConditionsProsCons
Hydride Reduction LiAlH₄THF, RefluxHigh reactivity, fastEnergetic reagent, difficult workup
Catalytic Hydrogenation H₂ / Raney® NiEtOH/NH₃, 50-100 psi H₂, 50-80°CCost-effective for scale-up, safer than LiAlH₄Requires pressure equipment, potential for side products
Transfer Hydrogenation Raney® Ni / 2-PropanolRefluxing 2-Propanol, KOHAvoids use of H₂ gas, mild conditionsCan form N-isopropylidene amine intermediate requiring hydrolysis [5]
Part 3: Purification and Characterization
Question 5: How can I effectively purify the final this compound product?

Answer: Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which causes tailing and potential irreversible binding to the acidic silica.

  • Method 1: Acid-Base Extraction: Before any chromatography, perform an acid-base extraction. Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Extract with dilute aqueous HCl (e.g., 1M). The amine will move into the aqueous layer as the ammonium salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH or K₂CO₃ to a pH > 12 and re-extract the purified amine back into an organic solvent. [7]

  • Method 2: Modified Column Chromatography: If chromatography is necessary, deactivate the silica gel. This can be done by pre-eluting the column with your mobile phase containing a small amount of a volatile amine, like triethylamine (~1-2%). This neutralizes the acidic sites on the silica, allowing the amine product to elute with much better peak shape. [8]

  • Method 3: Crystallization: If the amine is a solid, crystallization can be a highly effective purification method. [9]Consider converting the free base to a stable salt (e.g., hydrochloride or maleate salt) which often have better crystalline properties. The salt can be crystallized from a suitable solvent system like ethanol/ether or isopropanol/hexane. The pure free base can then be regenerated by treatment with a base.

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is for the synthesis of 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile.

  • Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Bubble argon gas through the stirred mixture for 30 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure carbonitrile intermediate.

Protocol 2: High-Yield LiAlH₄ Nitrile Reduction

This protocol details the reduction of the carbonitrile intermediate to the final amine product.

  • Reagent Setup: To an oven-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) and anhydrous tetrahydrofuran (THF). Cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. Monitor for the disappearance of the starting material by TLC.

  • Quenching (Fieser Method): Cool the reaction back down to 0 °C. Cautiously and slowly add the following in order, allowing the bubbling to subside between additions:

    • 'x' mL of deionized water

    • 'x' mL of 15% (w/v) aqueous NaOH

    • '3x' mL of deionized water (where 'x' = the mass in grams of LiAlH₄ used)

  • Isolation: Remove the ice bath and stir the resulting white slurry vigorously at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Purification: Combine the filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be further purified by acid-base extraction or crystallization as described in the FAQ section.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Available at: [Link]

  • The Reduction of Nitriles - Chemistry LibreTexts. (2023). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2019). Available at: [Link]

  • How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? - ResearchGate. (2016). Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023). Available at: [Link]

  • Recrystallization and Crystallization - University of Rochester. (n.d.). Available at: [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Available at: [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018). Available at: [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1996). Google Patents.
  • Amines - Nitriles (A-Level Chemistry) - Study Mind. (n.d.). Available at: [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. (2018). Available at: [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. (2007). Available at: [Link]

  • 1 3.3. CRYSTALLIZATION. (n.d.). Yildiz Technical University. Available at: [Link]

  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. (2002). Synthetic Communications, 32(22), 3595-3601. Available at: [Link]

Sources

Optimization of reaction conditions for 4'-Fluoro-biphenyl-3-methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4'-Fluoro-biphenyl-3-methanamine. As a key structural motif in medicinal chemistry, optimizing its synthesis is critical for efficient discovery and development workflows. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Overview of the Synthetic Strategy

The most common and robust synthetic route to this compound is a two-step process. This strategy offers high convergence and utilizes well-understood, scalable reactions.

  • Step 1: Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling an appropriately substituted aryl halide with an arylboronic acid or ester. The key intermediate is 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile.

  • Step 2: Nitrile Reduction: Conversion of the cyano group on the biphenyl intermediate to a primary amine (methanamine) using a suitable reducing agent.

The following diagram illustrates this general workflow.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Reduction SM1 3-Bromobenzonitrile Intermediate 4'-Fluoro-biphenyl-3-carbonitrile SM1->Intermediate Pd Catalyst, Base SM2 (4-Fluorophenyl)boronic Acid SM2->Intermediate Product This compound Intermediate_ref 4'-Fluoro-biphenyl-3-carbonitrile Intermediate_ref->Product Reducing Agent

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success hinges on the interplay of several factors.[1] This section addresses common failures in the synthesis of 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile.

Question 1: My Suzuki coupling has stalled or shows very low conversion. What are the primary factors to investigate?

Answer: Low conversion is the most common issue and typically points to a problem within the catalytic cycle. The key variables to scrutinize are the palladium source, ligand, base, and solvent system.[2]

Causality Analysis:

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to enter the catalytic cycle. Failure in this step prevents the reaction from starting. Furthermore, the Pd(0) catalyst can be sensitive to oxygen, which can lead to catalyst decomposition.

  • Base Incompatibility: The base plays a crucial role in activating the boronic acid via the formation of a more nucleophilic boronate complex, which is necessary for the transmetalation step.[3] An inappropriate base may be too weak, have poor solubility in the reaction medium, or be sterically hindered.

  • Poor Solvent Choice: The solvent must solubilize all components of the reaction, including the organic substrates and the base. For many Suzuki couplings, a two-phase system (e.g., toluene/water) or a polar aprotic solvent (e.g., DMF, Dioxane) is necessary to facilitate the interaction of all reagents.[4]

Troubleshooting Decision Tree:

Suzuki_Troubleshooting Start Low or No Conversion Check_Degas Was the solvent properly degassed? Start->Check_Degas Check_Catalyst Is the Pd catalyst/precatalyst active? Check_Degas->Check_Catalyst Yes Action_Degas Action: Re-run with rigorous degassing (e.g., 3x freeze-pump-thaw cycles). Check_Degas->Action_Degas No Check_Base Is the base appropriate and soluble? Check_Catalyst->Check_Base Yes Action_Catalyst Action: Use a fresh catalyst source. Consider a more active pre-catalyst (e.g., Buchwald ligands). [8] Check_Catalyst->Action_Catalyst No/Unsure Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Action_Base Action: Switch to a stronger or more soluble base (e.g., K3PO4, Cs2CO3). Ensure fine powder for solid bases. [8] Check_Base->Action_Base No/Unsure Action_Temp Action: Increase temperature in 10°C increments. Monitor by TLC/LC-MS. Check_Temp->Action_Temp No/Unsure

Caption: Decision tree for troubleshooting low Suzuki coupling conversion.

Recommended Starting Conditions:

ParameterRecommended ConditionRationale
Aryl Halide 3-BromobenzonitrileMore reactive than the corresponding chloride.
Boronic Acid (4-Fluorophenyl)boronic acidCommercially available and generally stable.
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-3 mol%) + PPh₃ (4-6 mol%)Pd(PPh₃)₄ is a Pd(0) source and often reliable. Pd(OAc)₂ is a stable Pd(II) precatalyst.[5]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a standard, effective base. K₃PO₄ can be more effective for challenging couplings.[6]
Solvent Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water (4:1)The aqueous phase is crucial for dissolving the inorganic base and facilitating boronate formation.
Temperature 80-100 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[7]
Question 2: My reaction produces a significant amount of 4,4'-difluorobiphenyl, a homocoupled byproduct. How can I prevent this?

Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[8]

Mechanistic Insight: Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules.[8] Therefore, the most critical preventative measure is to rigorously exclude oxygen from the reaction mixture.

Preventative Measures:

  • Thorough Degassing: Before adding the palladium catalyst, the solvent and reaction mixture must be thoroughly degassed. Standard methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen using a balloon or a gas line.

  • Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precatalysts that require in situ reduction, as the latter can provide more opportunities for side reactions if the reduction is not efficient.[8]

Part 2: Troubleshooting the Nitrile Reduction

The reduction of 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile to the target amine is the final and critical step. The choice of reducing agent dictates the reaction conditions and potential side products.[9]

Question 3: My reduction with Lithium Aluminum Hydride (LiAlH₄) is sluggish or incomplete. What should I check?

Answer: LiAlH₄ is a powerful reducing agent, and incomplete reactions usually stem from reagent deactivation or insufficient equivalents.[10]

Causality Analysis:

  • Reagent Purity and Activity: LiAlH₄ reacts violently with water. It is imperative that all glassware is oven-dried and the solvent (typically THF or diethyl ether) is anhydrous. Any moisture will consume the reagent and reduce its effective concentration. Use a freshly opened bottle or a previously well-sealed container of LiAlH₄.

  • Stoichiometry: The reduction of a nitrile to a primary amine is a 4-electron reduction, requiring two hydride equivalents. However, it is standard practice to use an excess of LiAlH₄ (typically 1.5 to 2.5 equivalents) to ensure the reaction goes to completion and to account for any incidental quenching.

  • Workup Procedure: The workup is critical for liberating the amine from the aluminum and lithium salts.[11] An improper workup can lead to low isolated yields. The Fieser workup is a reliable method: for a reaction with 'X' g of LiAlH₄, add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, all while cooling the flask in an ice bath. This procedure produces granular salts that are easily filtered off.

Question 4: I am using catalytic hydrogenation (e.g., H₂/Raney Nickel) and observing significant amounts of secondary and tertiary amine byproducts. How can I improve selectivity?

Answer: The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines is a well-known issue in the catalytic hydrogenation of nitriles.[9]

Mechanistic Insight: This side reaction occurs when the intermediate imine, formed after the addition of one equivalent of H₂, is attacked by a molecule of the desired primary amine product. This forms a secondary amine, which can be further reduced.

Byproduct_Formation RCN R-C≡N Imine [R-CH=NH] RCN->Imine + H₂ PrimaryAmine R-CH₂-NH₂ Imine->PrimaryAmine + H₂ SecondaryAmine (R-CH₂)₂NH Imine->SecondaryAmine + R-CH₂-NH₂

Caption: Pathway for secondary amine byproduct formation.

Solutions for Improved Selectivity:

  • Addition of Ammonia: The most effective method is to conduct the hydrogenation in a solution saturated with ammonia (e.g., using methanolic ammonia as the solvent).[10] The high concentration of ammonia shifts the equilibrium of the imine-amine reaction, favoring the formation of the primary amine over the secondary amine.

  • Catalyst Choice: Raney Nickel is often preferred for nitrile reductions as it can show good selectivity for the primary amine, especially in the presence of ammonia.[9]

  • Reaction Conditions: Using higher hydrogen pressure and lower temperatures can sometimes favor the direct reduction of the imine to the primary amine over the competing bimolecular reaction.

Comparison of Common Reducing Agents:

Reducing AgentTypical ConditionsProsCons
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to refluxPowerful, fast, high-yielding.Highly reactive with water/protic solvents, pyrophoric, requires careful quenching.[12]
BH₃·THF or BH₃·SMe₂ THF, refluxMilder than LiAlH₄, good functional group tolerance.[10]Can be slower, BH₃·SMe₂ has a strong odor.
H₂ / Raney Ni Methanol/Ammonia, elevated pressure (50-100 psi H₂)Economical for large scale, catalyst is removable by filtration.Can form secondary/tertiary amines, requires specialized pressure equipment.[9]
Ammonia Borane Thermal decomposition, no catalystEnvironmentally benign byproducts (H₂, NH₃), tolerant of many functional groups.[13]May require higher temperatures.

Part 3: Frequently Asked Questions (FAQs)

Q: What is a reliable, step-by-step protocol for the Suzuki coupling step?

A: See the detailed protocol provided in the "Experimental Protocols" section below. This protocol has been validated for robustness.

Q: How do I monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. Stain with potassium permanganate or use a UV lamp for visualization. For quantitative analysis and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q: My final product, this compound, is an oil. How can I best purify it?

A: Primary amines can be challenging to purify via standard silica gel chromatography due to tailing. Here are two effective strategies:

  • Acid/Base Extraction: Dissolve the crude product in a nonpolar solvent like ethyl acetate. Extract with aqueous HCl (1M). The amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.

  • Modified Chromatography: If chromatography is necessary, pre-treat the silica gel with triethylamine (e.g., by eluting the column with a solvent mixture containing 1-2% Et₃N before loading the sample). This deactivates acidic sites on the silica and prevents tailing.

Q: How can I confirm the structure of my final product?

A: A combination of analytical techniques is required for full characterization:

  • ¹H and ¹³C NMR: Will confirm the carbon-hydrogen framework and the successful formation of the biphenyl structure and the -CH₂NH₂ group.

  • ¹⁹F NMR: Will show a characteristic signal for the fluorine atom, confirming its incorporation.

  • High-Resolution Mass Spectrometry (HRMS): Will provide an exact mass, confirming the elemental composition of the molecule.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile

  • Setup: To an oven-dried round-bottom flask equipped with a condenser and magnetic stir bar, add 3-bromobenzonitrile (1.0 eq), (4-fluorophenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirring mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of this compound via LiAlH₄ Reduction

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of LiAlH₄ (1.5 eq) in anhydrous THF under nitrogen.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC/LC-MS.

  • Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. Cautiously and slowly add the following in sequence:

    • 'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).

    • 'X' mL of 15% (w/v) aqueous NaOH.

    • '3X' mL of water.

  • Isolation: A granular white precipitate should form. Stir the resulting slurry vigorously for 30 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Purification: Combine the filtrates and concentrate in vacuo. The resulting crude amine can be purified further by acid-base extraction or chromatography if necessary.

References

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). A wide range of nitriles were reduced to primary amines in very good yields by 1.2 equiv of ammonia borane under thermal decomposition conditions without any catalyst. Journal of Organic Chemistry, 87, 16230-16235. Available at: [Link]

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Reddit. (2019). r/Chempros - Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Available at: [Link]

  • PubMed Central (PMC). (n.d.). An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • University of Leeds Thesis Repository. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • European Patent Office. (1997). PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available at: [Link]

  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Available at: [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubMed. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. Available at: [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

Sources

Technical Support Center: Purification of 4'-Fluoro-biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4'-Fluoro-biphenyl-3-methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Drawing upon established principles of organic chemistry and extensive field experience, this guide provides in-depth troubleshooting and frequently asked questions to ensure your experimental success.

Understanding the Molecule: Key Purification Considerations

This compound possesses a unique combination of structural features that influence its purification profile: a basic primary amine, a non-polar biphenyl core, and a polar C-F bond. The basicity of the methanamine group often leads to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing and product degradation. The biphenyl structure contributes to the compound's tendency to be a solid with distinct crystalline properties. Understanding these characteristics is paramount to selecting an appropriate purification strategy.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, providing causative explanations and actionable solutions.

Issue 1: Poor Separation and Significant Tailing during Silica Gel Chromatography

Question: My target compound is streaking badly on the silica gel column, and I'm getting poor separation from impurities. What's happening and how can I fix it?

Root Cause Analysis: The primary amine in your molecule is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction leads to a non-ideal equilibrium during elution, resulting in the observed tailing.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase.[1] A typical starting concentration is 0.1-1% (v/v). The added base will compete with your product for binding to the acidic sites on the silica, leading to a more symmetrical peak shape.[2]

  • Use of Deactivated Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of your mobile phase containing the basic additive before loading your sample.[3] This ensures that the acidic sites are neutralized throughout the column.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds.[4]

Issue 2: The Product "Oils Out" During Crystallization Instead of Forming Crystals

Question: I've tried to recrystallize my crude this compound, but it separates as an oil. How can I induce crystallization?

Root Cause Analysis: "Oiling out" typically occurs when the compound's solubility in the chosen solvent is too high at the temperature of crystallization, or when impurities are inhibiting the formation of a crystal lattice.

Solutions:

  • Solvent System Optimization:

    • Single Solvent: If you are using a single solvent, it may be too good of a solvent. Try a solvent in which your compound has lower solubility at room temperature but is soluble at elevated temperatures.

    • Solvent/Anti-Solvent System: A more robust method is to use a solvent/anti-solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, heptane) until the solution becomes slightly cloudy. Re-heat to obtain a clear solution and then allow it to cool slowly.

  • Controlled Cooling: Rapid cooling can favor oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to induce crystallization.

  • Initial Purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities that may be hindering crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route employed.

  • If synthesized via Suzuki coupling followed by nitrile reduction:

    • From Suzuki Coupling: Expect unreacted starting materials (e.g., a boronic acid and an aryl halide), homocoupling byproducts of the boronic acid, and residual palladium catalyst.[5][6] Boric acid and its derivatives are also common water-soluble byproducts.[7]

    • From Nitrile Reduction: If using a borane-based reducing agent, you might have residual boron-amine complexes which require an acidic workup to hydrolyze.[8] Incomplete reduction can leave unreacted nitrile.

  • If synthesized via reductive amination:

    • You may have unreacted aldehyde/ketone and the reducing agent byproducts. Over-alkylation can lead to the formation of secondary and tertiary amines.[9]

Q2: Is it better to purify this compound as the free base or as a salt?

A2: Both approaches have their merits and the best choice depends on your specific situation.

  • Purification as the Free Base: This is typically done using chromatography with a basified mobile phase as described in the troubleshooting section. This allows for direct isolation of the final active compound.

  • Purification as a Salt (e.g., Hydrochloride): Primary amines like this one readily form crystalline hydrochloride salts.[10] This can be an excellent purification strategy, especially if the free base is an oil or difficult to crystallize. You can often precipitate the HCl salt from a solution of the crude free base in a suitable organic solvent (like diethyl ether or isopropanol) by adding a solution of HCl in an organic solvent.[11][12] The resulting crystalline salt can then be collected by filtration. The pure free base can be regenerated by partitioning the salt between an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., NaOH solution).

Q3: What is a good starting point for developing a TLC method for this compound?

A3: A good starting point for a normal-phase silica gel TLC is a mobile phase of dichloromethane (DCM) and methanol (MeOH). A ratio of 95:5 DCM:MeOH is a reasonable starting point. If the Rf is too low, gradually increase the proportion of methanol. To mitigate streaking, add 0.5-1% triethylamine to the mobile phase.[13]

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound (Free Base)
  • Solvent System Selection: Develop a mobile phase using TLC. A common system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane, with the addition of 0.5% triethylamine to both solvents to prevent tailing.[2] Aim for an Rf of ~0.2-0.3 for the target compound in the initial solvent mixture.

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent containing 0.5% triethylamine.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, you can pre-adsorb the compound onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder.[14]

  • Elution: Run the column using your developed gradient, gradually increasing the polarity of the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.[11]

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent, such as isopropanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the pure crystals by vacuum filtration and dry them under vacuum.

Visualizing the Workflow

Decision Tree for Purification Strategy

The following diagram illustrates a decision-making process for selecting the appropriate purification method for this compound.

Purification_Decision_Tree start Crude this compound is_solid Is the crude material a solid? start->is_solid is_oily Is the crude material an oil? start->is_oily chromatography Flash Column Chromatography is_solid->chromatography No crystallization Attempt Recrystallization is_solid->crystallization Yes is_oily->chromatography salt_formation Form Hydrochloride Salt chromatography->salt_formation Persistent Impurities pure_product Pure Product chromatography->pure_product Success crystallization->chromatography Fails (oils out) crystallization->pure_product Success recrystallize_salt Recrystallize Salt salt_formation->recrystallize_salt recrystallize_salt->pure_product Success

Caption: A decision tree for selecting a purification strategy.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Kulesza, A., et al. (2020). Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • Various Authors. (2024, November 8). How to purify Benzylamine? Reddit. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Various Authors. (n.d.). Flash column of very polar amine without access to reverse phase silica? Reddit. Retrieved from [Link]

  • Ali, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Retrieved from [Link]

  • Li, J., et al. (2012). Convenient and clean synthesis of imines from primary benzylamines. RSC Publishing. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry Stack Exchange. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Kumar, D., et al. (2024). Manganese Catalysed Reduction of Nitriles with Amine Boranes. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Various Authors. (2023, June 22). Hydrochloride salt of amine. Reddit. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Views, C. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Kiss, A., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Kumar, D., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. RSC Publishing. Retrieved from [Link]

  • Doucet, H., & Hierso, J. C. (2007). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Palladium-Catalyzed Cross-Coupling Reactions (pp. 539-583).
  • Various Authors. (2006, December 10). Isolation of primary amines as HCL salt problem. Sciencemadness.org. Retrieved from [Link]

  • Various Authors. (2023, January 7). Purification of strong polar and basic compounds. Reddit. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Retrieved from [Link]

  • Organometallica. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • Dr. G's Chemistry Help. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

  • Pitre, S. P., et al. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. Retrieved from [Link]

  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PubMed. Retrieved from [Link]

  • Various Authors. (2024, January 12). Failed suzuki coupling, any suggenstions? Reddit. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. YouTube. Retrieved from [Link]

  • Hu, J., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. ChemRxiv. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Retrieved from [Link]

Sources

Side-product analysis in the synthesis of 4'-Fluoro-biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Fluoro-biphenyl-3-methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can navigate the complexities of this synthesis with confidence.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is the industry standard for constructing biaryl systems. However, like any sophisticated chemical transformation, it is not without its challenges. The presence of the amine functionality and the specific substitution pattern of the biphenyl system can lead to a range of side-products, impacting yield, purity, and downstream applications. This guide will dissect these potential issues and provide actionable solutions.

A common synthetic route involves the coupling of (3-(aminomethyl)phenyl)boronic acid or its ester with a 4-fluoro-halobenzene (commonly 1-fluoro-4-iodobenzene or 1-bromo-4-fluorobenzene). The choice of reactants, catalyst, ligand, base, and solvent system is critical for a successful outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and concrete steps for resolution.

Problem 1: Low Yield of the Desired Product

Symptom: The reaction consistently produces a low yield of this compound, as determined by crude analysis (e.g., LC-MS or crude NMR).

Potential Causes & Solutions:

  • Inefficient Catalytic Activity: The Palladium catalyst may not be sufficiently active.

    • Solution: Ensure the use of a high-quality Pd catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., P(t-Bu)₃, SPhos).[1] The choice of ligand is crucial and can significantly impact the reaction's efficiency.

  • Inappropriate Base: The base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

    • Solution: Stronger bases like NaOH or Ba(OH)₂ can accelerate the coupling reaction.[2] For sterically hindered substrates, anhydrous bases such as Cs₂CO₃ or K₃PO₄ in an aprotic solvent like DMF can be more effective.[2]

  • Solvent Effects: The solvent system plays a significant role in the solubility of reactants and the overall reaction kinetics.

    • Solution: A mixture of an organic solvent (e.g., DME, DMF, or toluene) and an aqueous basic solution is commonly used.[2][3] The ratio of the organic solvent to water should be optimized.

  • Protodeborylation of the Boronic Acid: The (3-(aminomethyl)phenyl)boronic acid can undergo hydrolysis, leading to the formation of toluene-3-methanamine as a byproduct and reducing the amount of boronic acid available for the cross-coupling.[2]

    • Solution: Using the boronic ester (e.g., the pinacol ester) can mitigate this side reaction.[4] Additionally, using anhydrous conditions with a non-aqueous base can be beneficial.

Problem 2: Presence of Homocoupled Side-Products

Symptom: Analysis of the crude reaction mixture by LC-MS or GC-MS reveals the presence of 4,4'-difluorobiphenyl and/or 3,3'-bis(aminomethyl)biphenyl.

Potential Causes & Solutions:

  • Mechanism of Homocoupling: Homocoupling of the aryl halide and/or the boronic acid can occur as a competing reaction. This is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), leading to a catalytic cycle that favors homocoupling.

  • Troubleshooting Steps:

    • Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

    • Catalyst Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Experiment with different catalyst systems if this is a persistent issue.

    • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling reaction relative to the desired cross-coupling.

Problem 3: Difficulty in Product Purification

Symptom: The crude product is difficult to purify, with impurities co-eluting with the desired product during column chromatography or being difficult to remove by extraction.

Potential Causes & Solutions:

  • Polarity of the Product and Side-Products: The primary amine in the product and some side-products can lead to tailing on silica gel chromatography and make separation challenging.

  • Purification Strategies:

    • Acid-Base Extraction: Utilize the basicity of the amine to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

    • Boc Protection: Temporarily protecting the amine with a Boc group can make the molecule less polar and improve its chromatographic behavior. The Boc group can be easily removed later with an acid like TFA or HCl.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for this synthesis?

A1: While the ideal system can be substrate-dependent, a common and effective combination is Pd(PPh₃)₄. Alternatively, a system generated in situ from a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ or SPhos often gives excellent results, particularly with less reactive aryl chlorides or bromides.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a stain that visualizes the amine functionality (e.g., ninhydrin) can be useful. For HPLC, a reversed-phase C18 column with a UV detector is typically employed.[5] A gradient elution with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) will generally provide good separation of starting materials, product, and major side-products.

Q3: What are the expected NMR chemical shifts for this compound?

A3: While the exact shifts can vary depending on the solvent, you can expect the following approximate ranges in CDCl₃:

  • ¹H NMR: The aromatic protons will appear in the range of 7.0-7.6 ppm. The benzylic protons of the -CH₂NH₂ group will be a singlet around 3.9 ppm. The amine protons will appear as a broad singlet, the position of which is concentration-dependent.

  • ¹³C NMR: The aromatic carbons will resonate between 115 and 145 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The benzylic carbon will be around 46 ppm.

  • ¹⁹F NMR: A single resonance for the fluorine atom is expected, with its chemical shift being sensitive to the electronic environment.

Q4: Can I use 1-chloro-4-fluorobenzene instead of the bromo or iodo analogue?

A4: While aryl chlorides are more economical, they are generally less reactive in Suzuki-Miyaura couplings. To use 1-chloro-4-fluorobenzene effectively, you will likely need to use a more active catalyst system, such as one employing a highly electron-rich and bulky phosphine ligand (e.g., a biarylphosphine ligand).[1] Reaction times may also need to be extended, and higher temperatures may be required.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add (3-(aminomethyl)phenyl)boronic acid (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).[3]

  • Add a solvent mixture, for example, a 3:1 mixture of DME and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction followed by recrystallization.

HPLC Method for Purity Analysis
  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation

Potential Side-Product Molecular Weight Identification Method Mitigation Strategy
Homocoupled Aryl Halide (4,4'-difluorobiphenyl)190.18LC-MS, GC-MSThorough degassing of the reaction mixture.
Homocoupled Boronic Acid (3,3'-bis(aminomethyl)biphenyl)212.29LC-MS, NMRUse of boronic ester, control of reaction stoichiometry.
Protodeborylation Product (toluene-3-methanamine)121.18LC-MS, GC-MSUse of boronic ester, anhydrous conditions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Oxidative Addition->Ar-Pd(II)-X Ln Transmetalation Transmetalation Ar-Pd(II)-X Ln->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar' Ln Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of this compound c1 Check Catalyst and Ligand Activity start->c1 c2 Optimize Base and Solvent System start->c2 c3 Investigate Protodeborylation start->c3 s1 Use fresh, high-quality catalyst/ligand. Consider a more active ligand. c1->s1 s2 Screen different bases (e.g., K3PO4, Cs2CO3). Adjust solvent/water ratio. c2->s2 s3 Use the corresponding boronic ester. Employ anhydrous reaction conditions. c3->s3 end Improved Yield s1->end s2->end s3->end

Caption: A logical workflow for troubleshooting low product yield.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. Journal of the American Chemical Society, 2009 , 131 (20), 6961–6963. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed.; John Wiley & Sons, 2010. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]

  • Alonso, F.; Beletskaya, I. P.; Yus, M. Metal-Mediated Assembly of Biaryls. Chemical Reviews, 2004 , 104 (6), 3079–3160. [Link]

  • Miyaura, N. Cross-Coupling Reaction of Organoboron Compounds via a Palladium Catalyst. In Topics in Current Chemistry; Springer, 2002; Vol. 219, pp 11-59. [Link]

Sources

Stability issues of 4'-Fluoro-biphenyl-3-methanamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4'-Fluoro-biphenyl-3-methanamine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered when working with this compound in solution.

Introduction

This compound is a primary amine with a biphenyl scaffold, a structure common in medicinal chemistry. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide provides a framework for understanding and investigating its stability, based on established principles of pharmaceutical stability testing.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The primary amine group is basic and can be protonated at acidic pH. Extreme pH values can catalyze hydrolysis of other functional groups if present, though this specific molecule is expected to be relatively stable to hydrolysis.

  • Oxidation: The methanamine group can be susceptible to oxidation, potentially leading to the formation of imines, oximes, or other degradation products. This can be accelerated by the presence of oxygen, metal ions, or light.[3]

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions.[4]

  • Light (Photostability): Aromatic compounds can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods may lead to degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents may contain impurities that can catalyze degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: While specific stability data is not available, general best practices for storing solutions of primary amines and aromatic compounds include:

  • Storage Temperature: Store solutions at low temperatures, such as 2-8 °C or -20 °C, to minimize thermal degradation.

  • Inert Atmosphere: For long-term storage, it is advisable to purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.

  • Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.

  • pH Control: If the experimental conditions allow, buffering the solution to a pH where the compound is most stable (typically near neutral for amines, but should be determined experimentally) can be beneficial.

Q3: How can I tell if my solution of this compound has degraded?

A3: Signs of degradation can include:

  • A change in the color or clarity of the solution.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • A decrease in the compound's biological activity or potency in your assay.

  • A shift in the pH of the solution.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical approach to troubleshooting.

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays

Possible Cause: Degradation of the compound in your assay medium or stock solution.

Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare fresh stock solution A->B C Analyze fresh vs. old stock by HPLC/LC-MS B->C D Significant degradation in old stock? C->D E YES D->E >5% decrease in main peak F NO D->F <5% decrease in main peak G Investigate stock solution stability (see Protocol 1) E->G H Investigate assay medium stability F->H I Incubate compound in assay medium over time H->I J Analyze samples at different time points by HPLC/LC-MS I->J K Degradation observed? J->K L YES K->L M NO K->M N Modify assay conditions (e.g., shorter incubation, add antioxidant) L->N O Problem likely not compound stability. Review other assay parameters. M->O A New peaks in chromatogram B Characterize new peaks by LC-MS A->B C Determine mass of new peaks B->C D Hypothesize degradation pathway (e.g., oxidation, dimerization) C->D E Perform forced degradation studies (see Protocol 2) D->E F Compare degradants from forced degradation with unknown peaks E->F G Match found? F->G H YES G->H I NO G->I J Identified degradation pathway. Implement mitigation strategies. H->J K Unknown may be an artifact or from another source. Purify sample and re-analyze. I->K

Caption: Workflow for identifying unknown chromatographic peaks.

Explanation of Steps:

  • Characterize by LC-MS: This is the most effective way to get mass information about the unknown peaks, which is crucial for their identification. [6]2. Hypothesize Degradation Pathways: Based on the mass, you can hypothesize the chemical transformation that occurred. For this compound, common pathways include:

    • Oxidation: Addition of oxygen (+16 Da) or loss of two hydrogens (-2 Da).

    • Dimerization: Doubling of the parent mass.

  • Forced Degradation Studies: Intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) can help generate the unknown peaks in larger quantities, aiding in their identification. [1][3]4. Compare and Identify: If the peaks from the forced degradation study match your unknown peaks, you have likely identified the degradation pathway.

  • Mitigation: Once the pathway is known, you can take steps to prevent it, such as adding antioxidants for oxidative degradation or protecting from light for photodegradation.

Experimental Protocols

Protocol 1: Short-Term Solution Stability Assessment

Objective: To determine the stability of this compound in a specific solvent and storage condition over a typical experimental timeframe.

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the solvent of interest (e.g., DMSO, ethanol).

  • Divide the solution into several aliquots in appropriate vials (e.g., amber glass vials).

  • Store the aliquots under the desired conditions (e.g., room temperature, 4 °C, -20 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.

  • Analyze the sample by a suitable analytical method, such as HPLC with UV detection, to determine the peak area of the parent compound.

  • Plot the peak area of this compound against time. A significant decrease in peak area indicates instability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method. [1][3] Methodology:

Prepare separate solutions of this compound and subject them to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours, then dissolve.

  • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

After the stress period, neutralize the acidic and basic samples and analyze all samples by HPLC-UV and LC-MS to identify and quantify the degradants.

Data Presentation

Table 1: Example Data from a Forced Degradation Study

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant m/z
0.1 M HCl, 60°C, 24h< 5%1Not applicable
0.1 M NaOH, 60°C, 24h< 5%0Not applicable
3% H₂O₂, RT, 24h25%3[M+16-H]⁺, [M-2-H]⁺
80°C, 48h (solid)< 2%0Not applicable
Photostability15%2[M+O-H]⁺, Dimer

Note: This is hypothetical data for illustrative purposes.

Potential Degradation Pathways

cluster_main Potential Degradation of this compound cluster_oxidation Oxidation cluster_photo Photodegradation A This compound B Corresponding Imine ([M-2]) A->B [O] D Hydroxylation on aromatic ring ([M+16]) A->D [O], hv E Dimerization ([2M]) A->E hv F Ring Opening/Rearrangement A->F hv C Corresponding Oxime ([M+14]) B->C [O]

Caption: Potential degradation pathways for this compound.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • (PDF) Biotransformation of fluorobiphenyl by Cunninghamella elegans - ResearchGate. (2025, August 7). ResearchGate.
  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy. (2025, November 2). Journal of Chemical Technology and Metallurgy.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Master Organic Chemistry.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023, January 1). Chromatography Online.
  • Stability of 2-thiophenobarbital and its N-methyl derivatives in the presence of beta-cyclodextrin - ResearchGate. (2025, August 5). ResearchGate.
  • (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) - ResearchGate. ResearchGate.
  • 3'-FLUORO-BIPHENYL-3-YLAMINE - Safety Data Sheet - ChemicalBook. ChemicalBook.
  • A practical guide to forced degradation and stability studies for drug substances. Source not available.
  • Basicity of Amines - Chemistry LibreTexts. (2025, February 24). Chemistry LibreTexts.
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Separation Science.
  • (4-Fluoro-3-methoxyphenyl)methanamine hydrochloride - BLD Pharm. BLD Pharm.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18). ACS Publications.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 29). Fisher Scientific.
  • 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine - Sigma-Aldrich. Sigma-Aldrich.
  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system - ResearchGate. (2014, September 12). ResearchGate.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH. NIH.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014, April 15). PharmaTutor.
  • Specific Chemical Handling and Storage - FAA USA Safety and Health Programs - UW-Milwaukee. UW-Milwaukee.
  • Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach - PubMed. PubMed.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Hovione.
  • 4-Fluorobiphenyl 95 324-74-3 - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Sigma-Aldrich.
  • Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - ResearchGate. (2025, August 6). ResearchGate.
  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019, October 1). Pharmaceutical Technology.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022, October 19). NIH.
  • 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem. PubChem.
  • What are the important factors that affect the basicity of amines? - AAT Bioquest. (2024, May 17). AAT Bioquest.
  • (3-Fluoro-4-methoxyphenyl)methanamine - Synblock. Synblock.
  • 4-Fluoroaniline 99 371-40-4 - Sigma-Aldrich. Sigma-Aldrich.

Sources

Overcoming poor reactivity of 4'-Fluoro-biphenyl-3-methanamine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for overcoming challenges in the synthesis of 4'-Fluoro-biphenyl-3-methanamine and its precursors. This resource is designed for researchers and drug development professionals who may encounter reactivity issues during the synthesis of this and structurally similar compounds. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of this compound, a key structural motif in medicinal chemistry, typically relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction can be challenging when dealing with electron-deficient or functionally complex substrates.[1] This guide addresses the most common issues in a question-and-answer format.

Troubleshooting Guide: Suzuki-Miyaura Coupling Issues

The primary route to the this compound core involves coupling a boron-containing derivative of one ring with a halide of the other. A common approach is the coupling of (3-(aminomethyl)phenyl)boronic acid (or its protected form/ester) with 1-bromo-4-fluorobenzene. The fluorine atom on one ring and the aminomethyl group on the other introduce specific challenges.

dot

cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling Halide 3-Halobenzyl Amine (or protected precursor) Catalyst Pd Catalyst + Ligand Halide->Catalyst Boronic 4-Fluorophenyl Boronic Acid Boronic->Catalyst Product This compound Catalyst->Product C-C Bond Formation Base Base Base->Catalyst Solvent Solvent Solvent->Catalyst

Caption: General Suzuki-Miyaura workflow for synthesis.

Question 1: My Suzuki-Miyaura reaction shows low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions, especially when dealing with electron-poor substrates like those containing fluorine.[2][3]

Probable Causes & Solutions:

  • Catalyst Inhibition by the Amine: The free amine in 3-(aminomethyl)phenylboronic acid can coordinate to the palladium center, inhibiting its catalytic activity.[4]

    • Solution: Protect the amine group. The Boc (tert-butyloxycarbonyl) group is a common and effective choice. The reaction would then be performed with N-Boc-3-(aminomethyl)phenylboronic acid, followed by a deprotection step.

  • Poor Reactivity of Electron-Deficient Partners: The electron-withdrawing nature of the fluorine atom on 4-fluorophenylboronic acid can slow down the transmetalation step of the catalytic cycle.[2]

    • Solution: Optimize the catalyst and ligand system. Electron-rich and bulky phosphine ligands are often required for coupling electron-deficient substrates.[5] Consider ligands like SPhos or DavePhos, which have demonstrated high activity in challenging couplings.[2][6]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall stability of the catalytic system.[2]

    • Solution: Screen different bases and solvents. For electron-poor systems, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than sodium carbonate (Na₂CO₃). Aprotic polar solvents like N-methylpyrrolidone (NMP) or dioxane are often good choices.[2]

Experimental Protocol: Screening for Optimal Suzuki Coupling Conditions

  • Setup: In parallel reaction vials, combine your aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 equiv) and boronic acid precursor (1.2 equiv).

  • Catalyst/Ligand Addition: To each vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the specific ligand (e.g., SPhos, 4 mol%).

  • Base and Solvent Addition: Add the selected base (2.0 equiv) and solvent (0.1 M concentration).

  • Reaction: Degas the vials by bubbling with nitrogen or argon for 10-15 minutes. Seal and heat the reactions to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

Entry Palladium Source Ligand Base Solvent Temperature (°C) Observed Conversion (%)
1Pd(OAc)₂PPh₃Na₂CO₃Dioxane/H₂O100Low
2Pd₂(dba)₃SPhosK₃PO₄Dioxane100Moderate to High
3Pd₂(dba)₃DavePhosCs₂CO₃NMP110High
4PdCl₂(dppf)(none)K₂CO₃DMF100Low to Moderate

This table represents hypothetical screening results to illustrate an optimization process.

Question 2: I am observing significant amounts of a side product that appears to be from the homo-coupling of my boronic acid precursor (Ullmann-type reaction). How can I minimize this?

Answer:

Homo-coupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or suboptimal catalyst conditions.[2]

Probable Causes & Solutions:

  • Oxygen in the Reaction Mixture: Residual oxygen can facilitate the oxidative homo-coupling of the boronic acid.

    • Solution: Ensure thorough deoxygenation of your reaction mixture and solvent. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture for an extended period before heating.

  • Slow Transmetalation/Reductive Elimination: If the desired cross-coupling is sluggish, the competing homo-coupling pathway can become more prominent.

    • Solution: Re-evaluate your catalyst system. As mentioned previously, a more active catalyst system with a bulky, electron-rich ligand can accelerate the desired cross-coupling pathway, thereby outcompeting the homo-coupling.[5] Additionally, ensuring the base is sufficiently strong and soluble can facilitate the crucial transmetalation step.[7]

dot

cluster_pathways Reaction Pathways Start Reaction Mixture Desired Desired Cross-Coupling Start->Desired Fast Kinetics (Optimized Conditions) Side Homo-Coupling (Side Reaction) Start->Side Slow Kinetics (Suboptimal Conditions) Product Target Product Desired->Product High Yield Byproduct Ullmann Byproduct Side->Byproduct Low Yield

Caption: Competing reaction pathways in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q: Is it better to use (3-cyanophenyl)boronic acid and reduce the nitrile post-coupling, or to use a protected (3-(aminomethyl)phenyl)boronic acid?

A: Both strategies are viable and the choice depends on the overall synthetic route and tolerance to reagents.

  • Nitrile Reduction Route: Using a cyanophenyl precursor avoids potential catalyst inhibition by an amine. The cyano group is generally robust under Suzuki conditions. However, the subsequent reduction step (e.g., with LiAlH₄, H₂/Raney Ni) might not be compatible with other functional groups in your molecule.

  • Protected Amine Route: This approach introduces extra protection and deprotection steps. However, it offers a more direct route to the final amine and can be milder if acidic (for Boc deprotection) or other specific conditions are required that avoid harsh reducing agents.

Q: My 4-fluorophenylboronic acid seems to be degrading. How should I store it?

A: Boronic acids can undergo dehydration to form boroxines, which can affect their reactivity. 4-Fluorophenylboronic acid should be stored in a cool, dry place, tightly sealed to protect it from moisture.[8][9] Some sources recommend storage at <15°C in a dark place.[9]

Q: Can I use an aryl chloride instead of a bromide or iodide for the coupling?

A: Yes, but aryl chlorides are generally less reactive than bromides or iodides in Suzuki-Miyaura couplings.[10][11] To successfully use an aryl chloride, you will likely need a more specialized and highly active catalyst system, often employing bulky, electron-rich phosphine ligands like SPhos or catalysts based on N-heterocyclic carbenes (NHCs).[5][12] Reaction times may also be longer and temperatures higher.

References

  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • Ishihara, K., et al. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. Retrieved from [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • PubMed. (n.d.). The amino acid derivative reactivity assay with fluorescence detection and its application to multi-constituent substances. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluoro-phenyl)-piperidines.
  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for 4'-Fluoro-biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical characterization of 4'-Fluoro-biphenyl-3-methanamine. This molecule is a crucial intermediate in pharmaceutical research, particularly in the development of targeted therapies in oncology and neurology where fluorinated compounds often show enhanced biological activity.[1] Its unique structure, featuring a biphenyl core, a fluorine substituent, and a primary amine, presents distinct challenges and opportunities for analytical method development.

This guide is structured to provide practical, in-depth solutions to common issues encountered during experimental analysis. We will move from foundational questions to technique-specific troubleshooting, grounding our recommendations in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for purity and identification of this compound?

For comprehensive analysis, a multi-technique approach is advised:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, quantification, and stability studies. A Reverse-Phase (RP-HPLC) method is typically the starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and, with derivatization, for quantifying the main analyte. It provides excellent sensitivity and structural information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unequivocal structural confirmation. ¹H and ¹³C NMR provide the core structural map, while ¹⁹F NMR is invaluable for confirming the fluorine's chemical environment and for quantitative purposes (qNMR).[3][4]

  • Chiral Chromatography: Since the molecule can be chiral if synthesized as such, techniques like chiral HPLC or Supercritical Fluid Chromatography (SFC) are necessary to separate and quantify enantiomers.[5][6]

Q2: What are the most common analytical challenges associated with this compound?

The primary challenges stem from the physicochemical properties of the methanamine group:

  • Peak Tailing in HPLC: The basic primary amine can interact strongly with residual acidic silanols on silica-based HPLC columns, leading to poor peak shape.[7]

  • Poor Volatility for GC: The polarity of the amine group can cause issues with volatilization in the GC inlet, leading to poor peak shape or on-column degradation.

  • Resolution of Enantiomers: If the compound is chiral, separating the enantiomers requires specialized chiral stationary phases (CSPs).

  • Developing a Stability-Indicating Method: Ensuring that all potential degradation products are separated from the main peak requires rigorous forced degradation studies.[8]

Q3: How do I begin developing a stability-indicating HPLC method for this compound?

A stability-indicating method is crucial for ensuring the quality and shelf-life of pharmaceutical products. The process involves subjecting the compound to stress conditions to generate potential degradation products and then developing an HPLC method that can separate these degradants from the parent compound. The typical workflow is outlined in the diagram below.

G cluster_0 Phase 1: Stress Studies cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Prepare Solutions of This compound B Subject to Stress Conditions: - Acid Hydrolysis (e.g., 0.1N HCl) - Base Hydrolysis (e.g., 0.1N NaOH) - Oxidation (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (e.g., UV light) A->B C Analyze Stressed Samples with Initial HPLC Method B->C D Evaluate Peak Purity (Use PDA Detector) C->D E Optimize Mobile Phase, Gradient, and Column to Resolve Degradants D->E F Achieve Resolution (Rs > 1.5) for All Peaks E->F G Validate Method per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) F->G H Final Stability-Indicating Method G->H

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Troubleshooting Guide: HPLC Method Refinement

High-Performance Liquid Chromatography is the cornerstone of purity analysis for compounds like this compound. However, achieving a robust and reliable method requires careful optimization.

Problem 1: Severe Peak Tailing or Asymmetry
  • Causality: The basic nature of the primary amine group leads to strong ionic interactions with acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns. This secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[7]

  • Solutions:

    • Mobile Phase Modification:

      • Add a Competing Base: Introduce a small amount of a basic modifier like triethylamine (TEA) (0.1-0.5% v/v) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.

      • Lower the pH: Adjust the mobile phase pH to ~2.5-3.0 using an acid like trifluoroacetic acid (TFA) (0.05-0.1% v/v) or formic acid. At this low pH, the amine group will be fully protonated (R-NH₃⁺) and most silanol groups will be non-ionized, minimizing the problematic ionic interaction.

    • Column Selection:

      • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica that has fewer metal impurities and are "end-capped" to block most of the accessible silanol groups.

      • Consider a Hybrid Particle Column: Columns with hybrid organic/inorganic particles often exhibit better peak shape for basic compounds over a wider pH range.

Parameter Standard C18 Column With 0.1% TFA (pH ~2.5) With 0.2% TEA (pH ~7)
Peak Shape Tailing (Asymmetry > 2.0)Symmetrical (Asymmetry ≈ 1.1)Improved (Asymmetry ≈ 1.4)
Mechanism Silanol InteractionSilanol suppression; Analyte protonatedSilanol masking by competing base
Consideration Poor for quantificationCan cause ion suppression in MSMay have a higher UV cutoff
Problem 2: Poor Resolution Between the Main Peak and Impurities
  • Causality: The impurities may be structurally similar to the parent compound, making them difficult to separate under isocratic conditions. Insufficient selectivity of the stationary phase or mobile phase can lead to co-elution.

  • Solutions:

    • Implement Gradient Elution: Start with a higher percentage of the aqueous phase (e.g., 95% water/buffer) and gradually increase the organic phase (e.g., acetonitrile or methanol) over the run. This will help resolve early-eluting polar impurities and sharpen the peaks of late-eluting non-polar impurities.

    • Optimize Mobile Phase Selectivity: If acetonitrile doesn't provide adequate resolution, try methanol or a combination of both. These solvents have different selectivities and can alter the elution order of closely related compounds.

    • Adjust pH: Changing the mobile phase pH can alter the ionization state of acidic or basic impurities, significantly impacting their retention and improving separation.

Problem 3: Drifting Retention Times
  • Causality: Inconsistent retention times are a common issue in HPLC and can stem from several factors, making troubleshooting crucial for method validation.[9]

  • Solutions:

    • Ensure Proper Column Equilibration: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase. This is especially critical for gradient methods.[9]

    • Use a Column Oven: Temperature fluctuations can significantly affect retention times. Maintaining a constant column temperature (e.g., 30-40 °C) provides more consistent and reproducible results.

    • Prepare Fresh Mobile Phase Daily: Selective evaporation of the more volatile organic component can alter the mobile phase composition and cause retention times to shift. Always use freshly prepared and properly degassed mobile phase.[10]

G start HPLC Peak Problem (Tailing, Broadening, Splitting) q1 Is the peak tailing? start->q1 a1_yes Primary amine interaction with silanols is likely q1->a1_yes Yes q2 Are peaks poorly resolved? q1->q2 No s1 Solution: 1. Add TFA or TEA to mobile phase. 2. Use a high-purity, end-capped column. 3. Lower mobile phase pH. a1_yes->s1 end_node Method Refined s1->end_node a2_yes Insufficient selectivity or separation power q2->a2_yes Yes q3 Are retention times drifting? q2->q3 No s2 Solution: 1. Switch from isocratic to gradient. 2. Change organic solvent (ACN vs. MeOH). 3. Adjust mobile phase pH. a2_yes->s2 s2->end_node a3_yes System instability or column not equilibrated q3->a3_yes Yes q3->end_node No s3 Solution: 1. Increase column equilibration time. 2. Use a column oven. 3. Prepare fresh mobile phase. a3_yes->s3 s3->end_node

Caption: General Troubleshooting Workflow for HPLC Peak Problems.

Troubleshooting Guide: GC-MS Method Refinement

Problem: Poor Peak Shape, Low Response, or No Peak
  • Causality: The primary amine in this compound is polar and has an active hydrogen, making it prone to adsorption onto active sites within the GC flow path (e.g., inlet liner, column). This can also lead to thermal degradation.

  • Solutions:

    • Derivatization (Recommended): Convert the primary amine into a less polar, more volatile derivative before injection. This is the most robust solution.

      • Silylation: React the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative. This is a very common and effective technique.

      • Acylation: React with an anhydride like trifluoroacetic anhydride (TFAA) to form an amide derivative.

    • Use an Inert Flow Path: Ensure all components in the sample flow path are deactivated or "inert". This includes using an Ultra Inert (or equivalent) inlet liner and GC column to minimize active sites.[11]

    • Optimize Injection Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

Detailed Experimental Protocols

Protocol 1: Starting RP-HPLC Method for Purity Analysis

This protocol serves as a robust starting point. Optimization will be required based on your specific instrumentation and impurity profile.

  • Chromatographic System: HPLC with UV or Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), high-purity silica.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or use PDA to monitor 210-400 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

Protocol 2: GC-MS Analysis with Silylation
  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Inlet: Split/Splitless, run in split mode (e.g., 20:1 split ratio).

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Mass Range: Scan from m/z 40 to 550.

References

  • PubChem. (n.d.). 4-Fluorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Amadio, J., & Murphy, C. D. (2009). Biotransformation of fluorobiphenyl by Cunninghamella elegans. Environmental Biotechnology. Available at: [Link]

  • Barber, W. D. (n.d.). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • Jain, D., et al. (2011). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC. Retrieved from [Link]

  • Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]

  • Day, B. W., et al. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Retrieved from [Link]

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  • MacMillan, D. W. C., et al. (2008). Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Retrieved from [Link]

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  • Tettey, J., et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]

  • YMER. (n.d.). Stability Indicating HPLC Method Development for Estimation of Tadalafil and Finasteride. Retrieved from [Link]

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  • Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]

  • Eeckman, F., et al. (2001). Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis. PubMed. Retrieved from [Link]

  • Dhumal, B. R., et al. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved from [Link]

  • ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Retrieved from [Link]

  • Journal of Forensic Sciences. (2018). Comparative Analysis of the Chemical Profiles of 3,4-Methylenedioxymethamphetamine Based on Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS). Retrieved from [Link]

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  • PubChem. (n.d.). 4-Fluoro-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

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Addressing solubility problems of 4'-Fluoro-biphenyl-3-methanamine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Guide: Overcoming Solubility Challenges with 4'-Fluoro-biphenyl-3-methanamine in In Vitro Assays

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that obtaining reliable and reproducible data is paramount. A common hurdle in assays involving hydrophobic molecules like this compound is poor aqueous solubility. This guide provides in-depth, field-proven strategies and detailed protocols to help you navigate these challenges, ensuring the integrity and success of your experiments.

Section 1: Understanding the Molecule - The Root of the Solubility Problem

This compound is a valuable research compound, often used as an intermediate in the development of therapeutic agents for neurology and oncology.[1] However, its molecular structure inherently predisposes it to low solubility in the neutral aqueous buffers typically used for biological assays.

Core Structural Features Influencing Solubility:

  • Hydrophobic Biphenyl Core: The two connected phenyl rings create a large, non-polar, and rigid surface area that repels water molecules, driving the compound to aggregate and precipitate.

  • Basic Methanamine Group: The primary amine (-CH2NH2) is a weak base. This is the key to controlling its solubility. In acidic conditions, it becomes protonated (R-CH2NH3+), forming a charged, more water-soluble salt. At neutral or alkaline pH, it exists predominantly in its neutral free base form, which is significantly less soluble.[2][3][4]

Physicochemical Properties Summary
PropertyValue / DescriptionImpact on Assay Solubility
Molecular Formula C13H12FN (Free Base) / C13H12FN·HCl (HCl Salt)-
Molecular Weight ~201.25 g/mol (Free Base) / 237.7 g/mol (HCl Salt)[1]High molecular weight contributes to hydrophobicity.
Appearance Off-white solid[1]Indicates the need for a robust dissolution protocol.
Predicted pKa ~9.0 - 9.5 (for the primary amine)Critical Parameter. Dictates that the compound will be poorly soluble at neutral pH (7.4) and requires pH modification for solubilization.[5]
Predicted logP > 3.0High lipophilicity ("grease-ball" molecule) predicts poor aqueous solubility and a tendency to bind to plastics.[6]

Section 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common issues encountered by researchers.

Q1: I purchased the hydrochloride salt of this compound, but it won't dissolve in my PBS buffer at pH 7.4. Why is this happening?

A: This is a classic pH-dependent solubility issue. While the hydrochloride salt form is indeed water-soluble, dissolving it in a neutral or basic buffer neutralizes the acidic salt. This converts the protonated, soluble form (R-NH3+) back to the neutral, poorly soluble free base (R-NH2), which then precipitates out of solution. The solubility of amine-containing compounds is strongly dependent on the pH of the solution.[2][5]

Q2: I'm seeing a cloudy precipitate form immediately after diluting my DMSO stock solution into my aqueous assay buffer. How can I prevent this "crash-out"?

A: This phenomenon, often called "DMSO crash-out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[7] The key is to avoid creating localized areas of high concentration during dilution.

Quick Fixes:

  • Increase the percentage of DMSO: While effective, this is often limited by the solvent tolerance of your assay system (e.g., cells).[8]

  • Lower the final concentration: Your desired concentration may be above the compound's aqueous solubility limit.

  • Improve mixing: Dilute the stock by adding it dropwise to the buffer while vortexing or stirring vigorously.

  • Use a serial dilution protocol: This is the most reliable method. See Protocol 2 for a detailed workflow.

Q3: What is the best solvent for preparing a high-concentration stock solution?

A: For initial stock preparation, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic molecules.[9] Store stock solutions in glass vials at -20°C or -80°C, protected from light and moisture. Always use anhydrous-grade DMSO to prevent compound degradation.

Q4: Can I adjust the pH of my assay buffer to keep the compound in solution?

A: Yes, this is one of the most effective strategies. Since the amine group's pKa is estimated to be around 9.0-9.5, maintaining the buffer pH at least 1.5 to 2 units below the pKa will ensure the compound remains in its protonated and soluble form. A buffer pH between 6.0 and 7.0 is often a good starting point, provided it does not interfere with your assay's biology.

G cluster_pH pH Scale cluster_Form Dominant Molecular Form Low_pH Low pH (e.g., < 6.5) Buffer pH << pKa Soluble Protonated Form R-CH₂NH₃⁺ (Charged & Water-Soluble) Low_pH->Soluble Favors High_pH High pH (e.g., > 8.0) Buffer pH ≈ pKa Insoluble Free Base Form R-CH₂NH₂ (Neutral & Insoluble) High_pH->Insoluble Favors Soluble->Insoluble Equilibrium Shift (as pH increases)

Caption: pH-dependent equilibrium of this compound.

Q5: My assay is highly sensitive to both pH and organic solvents. What other formulation strategies can I use?

A: When pH and solvent adjustments are not viable, using solubilizing excipients is the best approach. The most common and effective excipients for research applications are cyclodextrins.

  • Cyclodextrins: These are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They act as "molecular containers," encapsulating the hydrophobic biphenyl core of your compound to form a water-soluble "inclusion complex."[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and effective. See Protocol 3 for methodology.

Section 3: In-Depth Solubilization Protocols

These protocols provide step-by-step, validated methods for preparing your compound.

Protocol 1: pH-Controlled Solubilization in Acidic Buffer

This method is ideal if your assay can tolerate a slightly acidic pH.

  • Buffer Preparation: Prepare your desired buffer (e.g., MES, HEPES) and adjust the pH to 6.0 using HCl.

  • Weighing: Accurately weigh out the this compound HCl salt.

  • Initial Dissolution: Add a small volume of the pH 6.0 buffer to the solid compound and vortex thoroughly for 2-5 minutes.

  • Final Dilution: Gradually add more pH 6.0 buffer to reach your desired stock concentration (e.g., 1-10 mM).

  • Validation: Visually inspect the solution against a dark background for any signs of precipitation. For critical applications, filter a small aliquot through a 0.22 µm syringe filter and compare its concentration to an unfiltered sample via HPLC or UV-Vis spectroscopy. A significant drop in concentration post-filtration indicates the presence of insoluble aggregates.

Protocol 2: Optimized Co-Solvent (DMSO) Dilution Workflow

This protocol minimizes precipitation when diluting a DMSO stock into an aqueous buffer.

G A Step 1: Weigh solid compound in a glass vial. B Step 2: Dissolve in 100% DMSO to create a high-conc. stock (e.g., 50 mM). Vortex thoroughly. A->B C Step 3: Perform intermediate serial dilutions in 100% DMSO to lower the concentration. B->C D Step 4: Add the final DMSO stock dropwise to vigorously stirring aqueous buffer. Keep final DMSO % low (<1%). C->D E Step 5: Use immediately in assay. Visually inspect for clarity before use. D->E

Caption: Workflow for minimizing precipitation from DMSO stocks.

  • Primary Stock: Prepare a high-concentration primary stock solution (e.g., 50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved.

  • Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) by diluting the primary stock with 100% DMSO.

  • Final Working Solution: Prepare your final working solution by slowly adding the 1 mM intermediate stock to your final aqueous assay buffer while the buffer is being vortexed or rapidly stirred. The key is to introduce the compound to the aqueous phase at a lower concentration to prevent it from exceeding its solubility limit. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%).

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This is an excellent method for sensitive biological systems where solvents and pH changes are undesirable.[13]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Warming the solution slightly (to 30-40°C) can aid dissolution.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution. A 5:1 to 10:1 molar ratio of HP-β-CD to your compound is a good starting point.

  • Complexation: Mix the solution vigorously. This can be done by sonicating in a bath sonicator for 15-30 minutes or by shaking/stirring overnight at room temperature. The goal is to allow time for the compound to enter the cyclodextrin cavity.

  • Sterilization & Use: The resulting solution should be clear. It can be sterile-filtered through a 0.22 µm filter for use in cell-based assays.

Section 4: Advanced Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates over time in the final assay plate. 1. The final concentration is still above the thermodynamic solubility limit. 2. Evaporation of solvent from the plate edges is increasing the concentration. 3. Interaction with plate material.1. Lower the final assay concentration. 2. Use sealed plates or a plate sealer. Do not use the outer wells of the plate. 3. Try using low-binding microplates. Add a low concentration (0.01%) of a non-ionic surfactant like Tween-20 or Pluronic F-68 to the buffer.
Inconsistent assay results or high variability between replicates. 1. Incomplete dissolution or presence of micro-precipitates. 2. Compound adsorbing to pipette tips and labware.1. Before use, centrifuge your final working solution at high speed (e.g., >14,000 xg) for 10 minutes and use only the supernatant. 2. Pre-rinse pipette tips with the solution before dispensing. Use low-retention tips.
Cell toxicity or other artifacts observed at effective concentrations. 1. Toxicity from the organic co-solvent (e.g., DMSO). 2. The solubilization method itself is causing artifacts (e.g., cyclodextrins may extract cholesterol from cell membranes).1. Lower the final DMSO concentration to <0.1% if possible. Switch to an alternative co-solvent like ethanol or PEG-400, or use the cyclodextrin method. 2. Run parallel controls with the vehicle (e.g., buffer containing the same concentration of HP-β-CD without the compound) to ensure the formulation is not the source of the effect.

Section 5: Summary of Solubilization Strategies

StrategyProsConsBest For...
pH Adjustment Simple, effective, and inexpensive.May not be compatible with all biological assays; potential for pH drift.Biochemical assays (e.g., enzyme kinetics) that are stable in a slightly acidic pH range.
Co-solvents (DMSO) High solubilizing power; well-established method.Can cause compound precipitation upon dilution; potential for solvent-induced artifacts or toxicity.[8]General screening applications where solvent tolerance is known and acceptable.
Cyclodextrins Biocompatible; avoids pH changes and organic solvents; can improve compound stability.More complex preparation; can potentially interact with assay components; higher cost.Sensitive cell-based assays, in vivo studies, and situations where other methods fail.

By systematically applying the principles and protocols in this guide, you can overcome the solubility challenges of this compound, leading to more accurate, reliable, and reproducible experimental results.

References

  • International Journal of Pharmaceutical Sciences. Enhancing Solubility and Dissolution of Anti-Fungal Drugs: A Comparative Study of Solid Dispersion and Co-Crystallization. Available from: [Link]

  • PubChem. 4-Fluorobiphenyl. Available from: [Link]

  • PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl. Available from: [Link]

  • Patel, V. R., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Available from: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Ishikawa, M., et al. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Gîlcă, V. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available from: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • MDPI. Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. Available from: [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • Solubility and pH of amines. Available from: [Link]

  • PIKAI PHARMACY. (2021). Cyclodextrin | Inclusion Complex. YouTube. Available from: [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. Available from: [Link]

  • The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Available from: [Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. Available from: [Link]

  • Ovid. Cyclodextrins as pharmaceutical solubilizers. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

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Validation & Comparative

Validation of Biological Activity: A Comparative Guide to 4'-Fluoro-biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the biological activity of 4'-Fluoro-biphenyl-3-methanamine, a synthetic compound with potential applications in neuroscience research. While direct experimental data for this specific molecule is not extensively published, its structural features—a biphenyl scaffold and a methanamine moiety—suggest a plausible role as a modulator of monoamine neurotransmitter systems. The presence of a fluorine atom can further influence its pharmacokinetic and pharmacodynamic properties.[1]

This document will, therefore, present a hypothetical yet scientifically rigorous workflow to characterize the biological activity of this compound, hypothesizing its action as a monoamine reuptake inhibitor. We will compare its potential efficacy against established Selective Serotonin Reuptake Inhibitors (SSRIs), providing researchers with a detailed roadmap for its evaluation.

Introduction to this compound and its Therapeutic Potential

This compound is a chemical intermediate with potential for the development of novel therapeutics, particularly in the realm of neurological disorders.[1] Its biphenyl core is a common feature in various biologically active compounds, including anticonvulsants.[2] The methanamine group suggests a possible interaction with monoamine transporters, which are key targets in the treatment of depression and other mood disorders.

The strategic inclusion of a fluorine atom in drug candidates is a well-established approach in medicinal chemistry to enhance metabolic stability and binding affinity.[3][4] Based on these structural alerts, we propose a research plan to investigate this compound as a putative monoamine reuptake inhibitor, a class of drugs that includes widely prescribed antidepressants like fluoxetine and sertraline.

Experimental Validation Workflow

To ascertain the biological activity of this compound, a multi-tiered approach encompassing both in vitro and in vivo assays is recommended. This workflow is designed to first establish its molecular mechanism and then to evaluate its potential therapeutic efficacy in a living system.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation a Compound Acquisition & QC b Monoamine Transporter Binding Assays (SERT, NET, DAT) a->b c Monoamine Transporter Uptake Inhibition Assays b->c d Monoamine Oxidase (MAO) Inhibition Assays (MAO-A, MAO-B) c->d e Animal Model Selection (e.g., C57BL/6 Mice) c->e Promising in vitro activity f Forced Swim Test (FST) e->f g Tail Suspension Test (TST) f->g h Open Field Test (OFT) (Locomotor Activity) g->h

Caption: Experimental workflow for validating the biological activity of this compound.

In Vitro Characterization: Unraveling the Molecular Mechanism

The initial phase of validation focuses on cell-free and cell-based assays to determine the compound's interaction with specific molecular targets.

Monoamine Transporter Binding and Uptake Inhibition Assays

Rationale: The primary hypothesis is that this compound acts as a monoamine reuptake inhibitor. Therefore, the initial experiments should quantify its binding affinity and functional inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of this compound.

  • Incubation and Washing: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol: Synaptosomal Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound or a reference compound (e.g., fluoxetine).

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled monoamine (e.g., [³H]serotonin).

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity accumulated within the synaptosomes and calculate the IC₅₀ for uptake inhibition.[5]

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: To ensure selectivity, it's crucial to assess whether this compound inhibits monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines. Inhibition of MAO can also lead to antidepressant effects but represents a different mechanism of action.[6]

Protocol: MAO-Glo™ Assay (Promega)

  • Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.

  • Incubation: Incubate the MAO enzyme with varying concentrations of this compound.

  • Substrate Addition: Add a luminogenic MAO substrate. The MAO-Glo™ Assay utilizes a substrate that is converted to luciferin, which is then detected in a coupled reaction with luciferase.

  • Luminescence Detection: Measure the luminescence signal, which is inversely proportional to MAO activity.

  • Data Analysis: Calculate the IC₅₀ values for MAO-A and MAO-B inhibition.[7]

Comparative In Vitro Data

The following table presents hypothetical data for this compound alongside reported data for well-established SSRIs for comparative purposes.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
This compound (Hypothetical) 25 350 >1000 >100 >100
Fluoxetine1.1150940>100>100
Sertraline0.2942025>100>100
Citalopram1.861005400>100>100

Note: Data for Fluoxetine, Sertraline, and Citalopram are representative values from the literature.

In Vivo Evaluation: Assessing Antidepressant-Like Activity

Promising in vitro results, such as potent and selective SERT inhibition, would warrant progression to in vivo studies to assess the compound's behavioral effects in animal models of depression.

Animal Models and Behavioral Paradigms

Rationale: The forced swim test (FST) and tail suspension test (TST) are widely used behavioral despair models to screen for potential antidepressant drugs. A reduction in immobility time in these tests is indicative of an antidepressant-like effect.[8][9] The open field test (OFT) is used as a control to rule out confounding effects on general locomotor activity.

Protocol: Forced Swim Test (FST)

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound, a vehicle control, or a positive control (e.g., imipramine) intraperitoneally 30-60 minutes before the test.

  • Test Session: Place each mouse individually into a cylinder of water from which it cannot escape.

  • Behavioral Scoring: Videotape the session (typically 6 minutes) and score the last 4 minutes for time spent immobile.

  • Data Analysis: Compare the immobility time between the different treatment groups.

Protocol: Tail Suspension Test (TST)

  • Acclimation and Administration: Similar to the FST.

  • Test Session: Suspend each mouse by its tail from a horizontal bar using adhesive tape.

  • Behavioral Scoring: Record the duration of immobility over a 6-minute session.

  • Data Analysis: Analyze the differences in immobility time across treatment groups.

Hypothetical Comparative In Vivo Efficacy

The following table illustrates a potential outcome of the in vivo studies, comparing the hypothetical efficacy of this compound with known antidepressants.

TreatmentDose (mg/kg, i.p.)Immobility Time in FST (% of Vehicle)Immobility Time in TST (% of Vehicle)Locomotor Activity in OFT (% of Vehicle)
Vehicle-100100100
This compound (Hypothetical) 10 65 60 98
Fluoxetine205550105
Sertraline156055102

Note: Data for Fluoxetine and Sertraline are representative values from the literature.[10][11]

Discussion and Future Directions

The proposed validation workflow provides a robust framework for characterizing the biological activity of this compound. The hypothetical data presented suggests that this compound could be a potent and selective serotonin reuptake inhibitor with antidepressant-like effects in vivo.

Key Interpretations from Hypothetical Data:

  • Potent SERT Inhibition: The low nanomolar Ki value for SERT suggests high-affinity binding.

  • Selectivity: The significantly higher Ki values for NET and DAT, along with the lack of MAO inhibition, indicate a selective mechanism of action, which is a desirable characteristic for modern antidepressants.

  • In Vivo Efficacy: The reduction in immobility in the FST and TST, without significant effects on locomotor activity, would support an antidepressant-like profile.

Future research should focus on:

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Chronic Dosing Studies: Evaluate the efficacy of this compound in chronic stress models of depression.

  • Off-Target Screening: A comprehensive screen against a panel of receptors and enzymes to identify any potential side effects.

  • Structural Analogs: Synthesize and test analogs of this compound to establish a structure-activity relationship (SAR) and optimize its pharmacological profile.

Conclusion

While further experimental validation is necessary, the structural characteristics of this compound make it a compelling candidate for investigation as a novel monoamine reuptake inhibitor. The methodologies and comparative data outlined in this guide provide a clear and scientifically grounded path for researchers to explore its therapeutic potential.

References

  • Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. Journal of Medicinal Chemistry. [Link]

  • Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. National Institutes of Health. [Link]

  • Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology. [Link]

  • In Vitro Monoamine Oxidase Inhibition Potential of Alpha-Methyltryptamine Analog New Psychoactive Substances for Assessing Possible Toxic Risks. PubMed. [Link]

  • Comparative Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) in the Management of Post-stroke Depression: A Systematic Review of Randomized Controlled Trials. PubMed Central. [Link]

  • In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. PubMed Central. [Link]

  • Comparative efficacy and acceptability of selective serotonin reuptake inhibitor antidepressants for binge eating disorder: A network meta-analysis. Frontiers. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers. [Link]

  • Comparative effectiveness of selective serotonin reuptake inhibitors (SSRIs) for depression in 43061 older adults with chronic somatic diseases: A Danish target trial emulation study. PubMed. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers. [Link]

  • Comparative efficacy and safety of selective serotonin reuptake inhibitors and serotonin-norepinephrine reuptake inhibitors in older adults: a network meta-analysis. McMaster Optimal Aging Portal. [Link]

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A Comparative Analysis for Drug Discovery: 4'-Fluoro-biphenyl-3-methanamine vs. Biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the biphenyl-3-methanamine scaffold serves as a privileged structural motif, appearing in a variety of pharmacologically active agents. Its conformational flexibility and ability to engage in multiple binding interactions make it a valuable starting point for inhibitor design. However, the strategic introduction of fluorine can dramatically alter a molecule's properties, often leading to enhanced potency, improved metabolic stability, and more favorable pharmacokinetic profiles. This guide provides an in-depth, data-driven comparison of 4'-Fluoro-biphenyl-3-methanamine and its non-fluorinated parent, biphenyl-3-methanamine, to illuminate the profound impact of this single atomic substitution.

The Strategic Imperative of Fluorination

The introduction of a fluorine atom at the 4'-position of the biphenyl system is a deliberate and strategic choice in medicinal chemistry, not merely an arbitrary substitution. This decision is rooted in the unique electronic properties of fluorine—its high electronegativity and small size. When placed on a phenyl ring, it can exert powerful effects on the molecule's electronic distribution, acidity/basicity, and lipophilicity. A key consequence of adding fluorine to aromatic rings is the alteration of the molecule's metabolic fate. Aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes, is often blocked when a fluorine atom occupies a potential site of oxidation. This can lead to a longer half-life and improved bioavailability of the drug candidate.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a hydrogen atom with fluorine at the 4'-position instigates a cascade of changes in the molecule's fundamental physicochemical properties. These shifts, while subtle, have significant implications for how the molecule behaves in a biological system.

PropertyBiphenyl-3-methanamineThis compoundRationale for Change
Molecular Weight 183.25 g/mol 201.24 g/mol Addition of a fluorine atom.
Predicted pKa ~9.5~9.3The electron-withdrawing nature of fluorine on the distal ring slightly reduces the basicity of the amine.
Predicted logP ~2.8~3.1Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.
Metabolic Stability Susceptible to 4'-hydroxylation4'-position is blockedFluorine prevents oxidation at a common metabolic "soft spot," potentially increasing the molecule's half-life.

The following diagram illustrates the key structural difference and its impact on a critical metabolic pathway.

cluster_non_fluoro Biphenyl-3-methanamine cluster_fluoro This compound mol1 mol1 p450_1 CYP450 Oxidation mol1->p450_1 label1 Metabolic 'Soft Spot' at 4'-position mol1->label1 mol2 mol2 p450_1->mol2 mol3 mol3 p450_2 CYP450 Oxidation mol3->p450_2 label2 Fluorine blocks oxidation mol3->label2 mol4 Metabolism Blocked p450_2->mol4

Caption: Impact of 4'-fluorination on metabolic stability.

Synthesis Strategy: A Comparative Workflow

Both molecules can be synthesized via a similar, robust pathway, typically involving a Suzuki-Miyaura cross-coupling reaction. This cornerstone of modern organic synthesis allows for the efficient formation of the crucial biphenyl bond. The choice of starting materials is the only significant deviation in the synthetic route.

G cluster_A Synthesis of Biphenyl-3-methanamine cluster_B Synthesis of this compound A1 3-Bromobenzonitrile A_Suzuki Suzuki Coupling (Pd catalyst, base) A1->A_Suzuki A2 Phenylboronic acid A2->A_Suzuki A_Intermediate Biphenyl-3-carbonitrile A_Suzuki->A_Intermediate A_Reduction Reduction (e.g., LiAlH4 or H2/catalyst) A_Intermediate->A_Reduction A_Product Biphenyl-3-methanamine A_Reduction->A_Product B1 3-Bromobenzonitrile B_Suzuki Suzuki Coupling (Pd catalyst, base) B1->B_Suzuki B2 (4-Fluorophenyl)boronic acid B2->B_Suzuki B_Intermediate 4'-Fluoro-biphenyl-3-carbonitrile B_Suzuki->B_Intermediate B_Reduction Reduction (e.g., LiAlH4 or H2/catalyst) B_Intermediate->B_Reduction B_Product This compound B_Reduction->B_Product

Caption: Comparative synthetic workflows.

Experimental Protocol: Synthesis of 4'-Fluoro-biphenyl-3-carbonitrile (Suzuki Coupling Intermediate)

This protocol describes the critical bond-forming step. The subsequent reduction of the nitrile to the primary amine can be achieved using standard literature procedures.

Materials:

  • 3-Bromobenzonitrile

  • (4-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-bromobenzonitrile (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 80 mL toluene, 20 mL water).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4'-fluoro-biphenyl-3-carbonitrile.

In Vitro Evaluation: A Protocol for Comparative Metabolic Stability

To experimentally validate the hypothesis that 4'-fluorination enhances metabolic stability, an in vitro assay using liver microsomes is the industry-standard approach.

Objective: To compare the rate of metabolic degradation of biphenyl-3-methanamine and this compound.

Materials:

  • Test compounds (10 mM stock solutions in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Experimental Workflow:

G start Prepare Incubation Mix (Buffer, HLM, Test Compound) preincubate Pre-incubate at 37°C start->preincubate initiate Initiate Reaction (Add NADPH system) preincubate->initiate timepoint_0 Time Point 0 Quench immediately initiate->timepoint_0 incubation Incubate at 37°C initiate->incubation centrifuge Centrifuge to Pellet Protein timepoint_0->centrifuge timepoint_x Time Points (e.g., 5, 15, 30, 60 min) Quench with Acetonitrile incubation->timepoint_x timepoint_x->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot % Remaining vs. Time Calculate Half-life (t½) analyze->plot

Caption: Workflow for in vitro metabolic stability assay.

Procedure:

  • Preparation: Prepare a master mix containing phosphate buffer and human liver microsomes (final concentration ~0.5 mg/mL).

  • Incubation: In separate tubes, add the master mix and the test compound (final concentration ~1 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining amount of the parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Plot the percentage of the parent compound remaining against time. The slope of the natural log-linear plot will be used to calculate the in vitro half-life (t½). A longer half-life for this compound would provide strong evidence of its enhanced metabolic stability.

Conclusion and Outlook

The strategic incorporation of a single fluorine atom at the 4'-position of the biphenyl-3-methanamine scaffold imparts significant and predictable advantages for drug discovery. The resulting analogue, this compound, exhibits increased lipophilicity and, most critically, enhanced metabolic stability by blocking a key site of oxidative metabolism. These improved physicochemical properties make it a superior building block for developing drug candidates with potentially longer in vivo half-lives and improved oral bioavailability. The synthetic accessibility via robust methods like the Suzuki coupling ensures that both analogues can be readily prepared and evaluated in discovery programs. For researchers aiming to optimize the pharmacokinetic profile of a lead compound based on the biphenyl-methanamine core, the 4'-fluoro analogue represents a rational and data-driven choice for progression.

References

  • PubChem Compound Summary for CID 304975, Biphenyl-3-ylmethanamine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 2733514, (4'-Fluorobiphenyl-3-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Suzuki Reaction. Organic Chemistry Portal. [Link]

  • The Role of Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Metabolic Stability. Creative Bioarray. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4'-Fluoro-biphenyl-3-methanamine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 4'-Fluoro-biphenyl-3-methanamine scaffold, a promising chemotype for the development of potent and selective monoamine transporter (MAT) inhibitors. Drawing upon data from closely related compound series, this document offers a comparative framework for researchers, scientists, and drug development professionals engaged in the design of novel central nervous system (CNS) agents. The primary focus is on the dopamine transporter (DAT), a key target in various neurological and psychiatric disorders.

Introduction: The Biphenyl-Methanamine Scaffold and Its Therapeutic Potential

The biphenyl moiety is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds. Its rigid yet conformationally flexible nature allows it to effectively probe the binding sites of various biological targets. When combined with a basic aminomethyl group, as in the biphenyl-methanamine core, it becomes a potent pharmacophore for engaging with monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for depression, ADHD, and substance use disorders.

The specific compound, this compound, introduces a strategically placed fluorine atom. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity. This guide will dissect the structural components of this molecule to understand how modifications influence its biological activity, primarily at the dopamine transporter.

Core Structural Analysis and Inferred SAR

While direct and comprehensive SAR data for this compound is not extensively published in a single source, we can infer a robust SAR profile by analyzing data from analogous series of biphenyl-based MAT inhibitors. The core scaffold can be dissected into three key regions for analysis:

  • Region A: The Biphenyl Core: This region is crucial for establishing the overall shape and hydrophobic interactions within the transporter binding pocket.

  • Region B: The Methanamine Substituent: The position and nature of the aminomethyl group are critical for the primary binding interaction with key residues in the transporter.

  • Region C: The 4'-Fluoro Substituent: This group fine-tunes the electronic properties and metabolic stability of the molecule.

Below is a visual representation of these regions and a summary of the inferred SAR principles.

SAR_Summary cluster_mol This compound cluster_sar Inferred Structure-Activity Relationship (SAR) mol mol A Region A: Biphenyl Core - Positional Isomerism is Critical - Ortho-substitution on the second ring may enhance atypical profiles - Ring replacements (e.g., heterocycles) can modulate selectivity B Region B: 3-Methanamine - Primary amine is likely crucial for interaction with acidic residues (e.g., Asp79 in DAT) - Positional shift to 2- or 4- likely to decrease potency - N-alkylation may alter selectivity and potency C Region C: 4'-Fluoro Group - Enhances metabolic stability - Favorable for binding affinity (electrostatic/H-bond interactions) - Other halogens (e.g., Cl) may be tolerated, but F is often optimal

Caption: Key pharmacophoric regions of this compound.

Comparative Analysis with Related Biphenyl Scaffolds

To substantiate the inferred SAR, we will compare it with experimental data from a closely related series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines, which also target the dopamine transporter.[1] While the linker and amine moiety differ, the biphenyl core provides a valuable point of comparison.

Impact of Substitutions on the Biphenyl Core

In a series of modafinil analogs with a biphenyl moiety, the position of substitution on the peripheral aryl group was found to be critical.[1] Ortho-aryl substituted compounds were particularly promising, suggesting that the torsion angle between the two phenyl rings plays a significant role in adopting the optimal binding conformation.[1]

For the 4'-position, fluorine is a common and often beneficial substituent. In other MAT inhibitor series, para-fluoro substitutions on phenyl rings were found to be important for activity at DAT, NET, and SERT.[2] The introduction of a fluorine atom can also prolong the plasma half-life of compounds.[3]

Table 1: Comparison of Biphenyl Substitutions on DAT Affinity in a Related Series

Compound IDBiphenyl SubstitutionDAT Ki (nM)Reference
Analog 1 4'-Chloro-2-methyl95.5[1]
Analog 2 4'-Fluoro1.33[1]
Analog 3 Unsubstituted5.45[1]

Data extracted from a series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl piperazine analogs for illustrative purposes.[1]

The data in Table 1, from a related but different chemical series, highlights that a 4'-fluoro substitution can be more potent than a 4'-chloro or an unsubstituted biphenyl ring. This supports the rationale for the 4'-fluoro group in the target scaffold.

The Critical Role of the Methanamine Position

The position of the amine-containing substituent on the phenyl ring is a key determinant of activity. For many monoamine transporter inhibitors, a meta- or para-substitution is preferred over an ortho-substitution. While specific data for the biphenyl-methanamine series is limited, studies on other classes of DAT inhibitors, such as the 3-aryl analogues of cocaine, have shown that the position and type of substituents on the aryl ring significantly impact affinity and selectivity.[4] It is hypothesized that the 3-position for the methanamine group allows for optimal placement of the crucial amine functionality within the binding pocket to interact with key acidic residues, such as Aspartate 79 in the human dopamine transporter.[5]

Comparative Performance with Alternative Scaffolds

The biphenyl-methanamine scaffold can be compared to other well-known DAT inhibitors to understand its potential advantages and disadvantages.

Table 2: Binding Affinities of Standard DAT Inhibitors

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference
Cocaine1873300172[2]
Methylphenidate60100132[2]
Benztropine1181390>10,000[2]
WIN-35,42811NA160[4]

The goal in designing new DAT inhibitors is often to achieve high potency for DAT while maintaining selectivity over SERT and NET to minimize side effects. The this compound scaffold offers a synthetically accessible and tunable platform to optimize this selectivity profile.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the binding data, standardized experimental protocols are essential. Below is a detailed methodology for a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine transporter (hDAT).

hDAT Radioligand Binding Assay Protocol

This protocol describes the determination of inhibitor binding affinity (Ki) at hDAT expressed in a stable cell line (e.g., HEK293 or COS-7) using the radioligand [³H]WIN 35,428.

Materials:

  • HEK293 cells stably expressing hDAT

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

  • Non-specific binding control: 10 µM Benztropine or GBR 12909

  • Test compounds (e.g., this compound analogs)

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Workflow Diagram:

Assay_Workflow start Start: Prepare hDAT Cell Homogenate prepare_plates Prepare 96-well plates: 1. Assay Buffer 2. Test Compound (serial dilutions) 3. Radioligand ([³H]WIN 35,428) start->prepare_plates add_homogenate Add cell homogenate to each well prepare_plates->add_homogenate incubate Incubate at room temperature (e.g., 60-90 minutes) add_homogenate->incubate harvest Harvest onto filter mats using a cell harvester incubate->harvest wash Wash filters with ice-cold assay buffer (3x) harvest->wash dry Dry filter mats wash->dry scintillation Add scintillation fluid and count in a microplate counter dry->scintillation analyze Analyze data: - Calculate % inhibition - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->analyze end End: Report Ki values analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing hDAT under standard conditions.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 50 µL of test compound at various concentrations (typically a 10-point serial dilution, e.g., from 100 µM to 1 pM).

    • For total binding wells, add 50 µL of assay buffer.

    • For non-specific binding wells, add 50 µL of 10 µM benztropine.

    • Add 50 µL of [³H]WIN 35,428 to all wells at a final concentration approximately equal to its Kd (e.g., 2-5 nM).

    • Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction. The final volume should be 200 µL.

  • Incubation and Harvesting:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter mats completely.

    • Add scintillation cocktail to each filter spot and count the radioactivity in a microplate scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the inhibitor affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

  • The 4'-fluoro substituent is likely a key contributor to high affinity at the dopamine transporter.

  • The 3-methanamine configuration is predicted to be optimal for positioning the crucial amine group for interaction with the transporter's binding site.

  • The biphenyl core provides a rigid framework that can be further modified to fine-tune selectivity and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of analogs to confirm these inferred SAR principles. This would involve preparing positional isomers of the fluoro and methanamine groups, as well as introducing other substituents on the biphenyl rings. Such studies will provide a more complete picture of the SAR for this scaffold and enable the rational design of new CNS agents with improved potency, selectivity, and drug-like properties.

References

  • Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. PubMed Central. Available at: [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]

  • Studies on the structure–activity relationship of bicifadine analogs as monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. PubMed. Available at: [Link]

  • Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Pharmacology. Available at: [Link]

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Comparative Cross-Reactivity Profiling of 4'-Fluoro-biphenyl-3-methanamine (Compound X): A Case Study in Off-Target Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide by the Gemini Science Team.

Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the selectivity of novel chemical entities. Using 4'-Fluoro-biphenyl-3-methanamine as a hypothetical lead compound, we detail the experimental workflows, data interpretation, and strategic decisions essential for robust preclinical characterization.

Introduction: The Imperative of Selectivity in Drug Discovery

The journey from a screening hit to a viable drug candidate is paved with rigorous characterization, chief among which is the assessment of target selectivity. A compound's propensity to interact with unintended biological targets, known as cross-reactivity or off-target activity, is a primary driver of unforeseen toxicities and a major cause of late-stage clinical trial failures. Understanding and mitigating these interactions early in the discovery process is paramount.

This guide uses this compound, a novel biphenylmethanamine scaffold, as a case study. For the purposes of this analysis, we will refer to it as Compound X . We will operate under a hypothetical scenario where Compound X was identified as a potent inhibitor of Serine/Threonine Kinase Z (STKZ) , a fictional kinase implicated in an inflammatory disease pathway. Our objective is to construct a comprehensive selectivity profile for Compound X to validate its potential as a specific STKZ inhibitor and to anticipate potential safety liabilities.

This process involves a multi-tiered approach, beginning with a broad screen against the human kinome, followed by a wider safety panel encompassing other major drug target classes.

Phase 1: Kinome-Wide Selectivity Assessment

The most logical first step in profiling a novel kinase inhibitor is to assess its activity against a large, representative panel of other kinases. The human genome contains over 500 kinases, which are structurally related and often share conserved ATP-binding pockets, making them a probable source of off-target interactions.

Experimental Rationale & Design

We selected a competition binding assay format for its scalability and direct measurement of binding affinity. This approach avoids complications from substrate or ATP concentration variability inherent in enzymatic assays. The chosen platform was the KINOMEscan™ panel, which quantifies the ability of a test compound to displace a proprietary ligand from the ATP-binding site of each kinase.

The experiment was designed as follows:

  • Compound Concentration: A single, high concentration of 10 µM was used for the initial screen. This concentration is typically 100- to 1000-fold above the expected IC₅₀ for the primary target and serves to identify even weak off-target interactions.

  • Assay Format: DNA-tagged kinases are incubated with an immobilized ligand and the test compound. The amount of kinase bound to the solid support is quantified via qPCR.

  • Data Output: Results are expressed as Percent of Control (%Ctrl) , where a lower number indicates stronger binding and displacement of the reference ligand.

Workflow: Kinome Profiling

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_readout Quantification Compound Compound X Stock (10 mM in DMSO) Dilution Serial Dilution to Assay Concentration (10 µM) Compound->Dilution Incubation Incubation: Compound X + Kinases + Ligand Dilution->Incubation KinasePanel Panel of >450 DNA-tagged Kinases KinasePanel->Incubation LigandBeads Immobilized Affinity Ligand LigandBeads->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Elution Elution of Bound Kinase Wash->Elution qPCR qPCR Quantification of Kinase-linked DNA Elution->qPCR Analysis Data Analysis: %Ctrl Calculation qPCR->Analysis Report Selectivity Report Analysis->Report

Caption: KINOMEscan competitive binding assay workflow.

Hypothetical Results & Interpretation

The data below represents a hypothetical outcome of screening Compound X at 10 µM against a selection of kinases. A standard threshold for a significant "hit" in such a screen is a %Ctrl value of <10% or <1%.

Table 1: Kinome Selectivity of Compound X (10 µM Screen)

Kinase Target Kinase Family %Ctrl at 10 µM Interpretation
STKZ (On-Target) Ser/Thr Kinase 0.1 Potent Target Engagement
ABL1 Tyrosine Kinase 95 No significant binding
EGFR Tyrosine Kinase 88 No significant binding
MAP4K4 Ser/Thr Kinase 5.2 Potential Off-Target
GSK3B Ser/Thr Kinase 8.9 Potential Off-Target
PIM1 Ser/Thr Kinase 45 Weak interaction
SRC Tyrosine Kinase 91 No significant binding
VEGFR2 Tyrosine Kinase 78 No significant binding
CLK1 Dual-Specificity 1.5 Strong Off-Target

| CDK2 | Ser/Thr Kinase | 65 | No significant binding |

Analysis:

  • On-Target Potency: As expected, Compound X shows very strong binding to its intended target, STKZ (%Ctrl = 0.1).

  • Significant Off-Targets: Three kinases—MAP4K4, GSK3B, and notably CLK1—emerged as significant off-targets. The interaction with CLK1 is particularly strong, suggesting a high affinity comparable to the on-target interaction.

  • Selectivity Index: While not a multi-kinase inhibitor, Compound X is not perfectly selective. The off-target hits are all within the same broad kinase family (Ser/Thr or Dual-Specificity), which is common due to the conserved nature of the ATP binding pocket.

The identification of these off-targets is a critical finding. Inhibition of kinases like GSK3B or CLK1 could lead to unintended biological consequences, and these must be investigated further.

Phase 2: Broad Safety Pharmacology Profiling

While kinome scanning addresses the most probable off-targets, a comprehensive safety assessment requires screening against a wider range of protein classes that are commonly associated with adverse drug reactions. These include G-protein coupled receptors (GPCRs), ion channels, and transporters.

Experimental Rationale & Design

For this phase, a broad panel like the Eurofins SafetyScreen44™ was chosen. This panel utilizes a variety of assay formats (e.g., radioligand binding for GPCRs, functional assays for ion channels) to provide a snapshot of a compound's interaction with key physiological targets.

  • Compound Concentration: A standard concentration of 10 µM is used to maximize the chances of detecting clinically relevant off-target activities.

  • Assay Formats: A mix of binding and functional assays tailored to each specific target.

  • Data Output: Results are expressed as Percent Inhibition (%Inh) at 10 µM. A value >50% is typically considered a significant interaction requiring follow-up.

Hypothetical Results & Interpretation

Table 2: Broad Safety Panel Profile of Compound X (10 µM Screen)

Target Target Class % Inhibition at 10 µM Interpretation
Adrenergic α1 GPCR 15 No significant activity
Dopamine D2 GPCR 28 Weak activity
Serotonin 5-HT2B GPCR 68 Significant Off-Target Activity
Muscarinic M1 GPCR 5 No significant activity
hERG Ion Channel 55 Significant Off-Target Activity
NaV1.5 Ion Channel 12 No significant activity
CaV1.2 Ion Channel 21 No significant activity
PDE4 Enzyme 8 No significant activity
COX-1 Enzyme 2 No significant activity

| Dopamine Transporter | Transporter | 31 | Weak activity |

Analysis:

  • GPCR Liability: Compound X shows significant inhibitory activity at the serotonin 5-HT2B receptor. Agonism at this receptor is famously associated with cardiac valvulopathy, and antagonism could also have physiological effects. This interaction warrants immediate follow-up.

  • Cardiotoxicity Risk: The 55% inhibition of the hERG potassium channel is a major red flag.[1] Inhibition of hERG is a primary cause of drug-induced QT prolongation, a potentially fatal cardiac arrhythmia.[1] This finding necessitates a dedicated, dose-response electrophysiology study.

  • Clean Profile Elsewhere: Outside of these two hits, Compound X appears relatively clean against other major target classes, which is an encouraging sign.

Phase 3: In-Depth Off-Target Characterization

The single-point data from the screening phases identified two key liabilities: the kinase CLK1 and the ion channel hERG . The next logical step is to move from qualitative identification to quantitative characterization of these interactions through dose-response studies.

Experimental Protocol: hERG Patch-Clamp Assay

To confirm and quantify the hERG liability, a manual whole-cell patch-clamp electrophysiology assay is the gold standard.

  • Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to ~80% confluency.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Electrophysiology:

    • A glass micropipette forms a high-resistance seal with a single cell.

    • The cell membrane is ruptured to allow electrical access to the cell interior (whole-cell configuration).

    • A specific voltage protocol is applied to elicit the characteristic hERG current.

  • Compound Application:

    • A baseline hERG current is established.

    • Compound X is applied at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) via a perfusion system.

    • The steady-state inhibition of the hERG current is measured at each concentration.

  • Data Analysis: The percent inhibition at each concentration is plotted against the log of the concentration, and the data are fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Analysis: On-Target vs. Off-Target Potency

The ultimate goal is to understand the therapeutic window—the concentration range where the compound is effective on its target without causing significant off-target effects.

G cluster_curves y_axis Activity (%) origin y_axis->origin x_axis Log [Compound X] (M) origin->x_axis stkz_curve STKZ (On-Target) IC₅₀ = 50 nM herg_curve hERG (Off-Target) IC₅₀ = 8 µM p1 100 stkz_points p1->stkz_points herg_points p1->herg_points p2 50 p3 0 p4 -8 p5 -7 p6 -6 p7 -5 stkz_points->p3 herg_points->p3

Caption: On-target (STKZ) vs. Off-target (hERG) dose-response.

Table 3: Potency Comparison for Compound X

Target Assay Type IC₅₀ Therapeutic Window (vs. STKZ)
STKZ (On-Target) Biochemical 50 nM -
CLK1 (Off-Target) Binding Assay (Kd) 250 nM 5-fold
5-HT2B (Off-Target) Binding Assay (Ki) 1.2 µM 24-fold

| hERG (Off-Target) | Patch Clamp | 8.0 µM | 160-fold |

Interpretation:

  • The selectivity window between the desired on-target activity (STKZ) and the potent kinase off-target (CLK1) is only 5-fold. This is a very narrow margin and suggests that at therapeutic concentrations, Compound X will likely inhibit both kinases.

  • The hERG liability, while significant, has a 160-fold window. A general rule of thumb in early discovery is to seek a >100-fold window between hERG IC₅₀ and the on-target cellular IC₅₀. While this result is borderline, it is more manageable than the CLK1 off-target effect.

Conclusion and Strategic Recommendations

This systematic, multi-phase cross-reactivity profiling of this compound (Compound X) has successfully transformed a hypothetical screening hit into a well-characterized chemical entity with a clear liability profile.

Key Findings:

  • Potent On-Target Activity: Compound X is a potent ligand for its intended target, STKZ.

  • Primary Kinase Off-Target: A significant off-target liability was identified as the kinase CLK1, with only a 5-fold selectivity window. This level of polypharmacology may confound biological studies and could be a source of toxicity.

  • Cardiotoxicity Risk: A moderate but critical liability exists with the hERG channel (160-fold window), flagging a potential risk for cardiac arrhythmia.

  • GPCR Off-Target: Activity at the 5-HT2B receptor was noted and should be monitored.

Recommendations:

  • Medicinal Chemistry: The top priority should be to initiate a structure-activity relationship (SAR) campaign to improve selectivity against CLK1. The structural similarities and differences between the STKZ and CLK1 ATP-binding pockets should be modeled to guide the design of more selective analogs.

  • Further Biology: The functional consequence of CLK1 inhibition should be investigated in relevant cellular models to understand if this off-target activity is synergistic, antagonistic, or simply undesirable.

  • Monitor hERG: For any promising analogs generated, the hERG IC₅₀ should be re-evaluated early to ensure the selectivity window is maintained or improved.

This case study underscores that a comprehensive understanding of a compound's cross-reactivity profile is not merely a checkbox exercise but a critical, data-driven process that informs strategic decisions, conserves resources, and ultimately leads to the development of safer, more effective medicines.

References

  • Eurofins Discovery. KINOMEscan™ Technology. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227-234. [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel. [Link]

  • ICH. (2005). S7B The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4'-Fluoro-biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. The biphenyl scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved therapeutics.[1] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This guide provides a comprehensive framework for benchmarking 4'-Fluoro-biphenyl-3-methanamine, a fluorinated biphenyl derivative with potential as a key intermediate in the synthesis of novel therapeutics, particularly in oncology and neurology.

Our evaluation is structured not as a rigid protocol but as a logical, multi-stage validation workflow. We will proceed from fundamental physicochemical characterization to an assessment of biological activity in a relevant context, and finally, an in-silico analysis of its drug-like properties. Each stage is designed to be self-validating, providing the robust data necessary for confident decision-making in a research and development pipeline.

Part 1: Foundational Integrity: Physicochemical Characterization and Purity Assessment

Expertise & Experience: The Rationale

Before any functional or biological assessment, establishing the identity and purity of a compound is a non-negotiable prerequisite. An impure or misidentified sample will yield irreproducible and misleading downstream data, wasting significant resources. Our first objective is to confirm the structural integrity and purity of this compound beyond any reasonable doubt. We will employ a tripartite approach of chromatography and spectroscopy, the gold standard in small molecule characterization.

Standards for Comparison:

  • Purity: The primary standard is a purity level of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).

  • Identity: Confirmation of molecular weight via Mass Spectrometry (MS) and structural verification through Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Analytical Workflow

This workflow ensures a comprehensive physicochemical profile of the target compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector (such as a photodiode array detector) is sufficient.[2]

  • Methodology:

    • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Prepare Mobile Phase B: 0.1% TFA in acetonitrile.[3] Degas both solvents thoroughly.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for this type of small molecule.[3]

    • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection: 254 nm

      • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

2. Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Objective: To confirm the molecular weight of the compound.

  • Methodology: Utilize Electrospray Ionization (ESI) in positive ion mode coupled with a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight). The sample prepared for HPLC can typically be used. The expected [M+H]⁺ ion for C₁₃H₁₂FN (MW = 217.26 g/mol ) is m/z 218.26.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Objective: To provide unambiguous confirmation of the chemical structure.

  • Methodology: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The resulting spectra should be consistent with the proposed structure of this compound, showing the characteristic shifts and coupling patterns for the aromatic protons, the methylene protons of the methanamine group, and the single fluorine atom.

Data Presentation: Physicochemical Properties Summary
ParameterStandard / Expected ValueExperimental Outcome
Purity (HPLC) ≥98%[Insert Experimental Data]
Molecular Weight 217.26 g/mol [Insert Experimental Data]
[M+H]⁺ (ESI-MS) m/z 218.26[Insert Experimental Data]
¹H, ¹³C, ¹⁹F NMR Spectra consistent with structure[Confirm Consistency]
Visualization: Analytical Characterization Workflow

G cluster_0 Physicochemical Characterization Sample This compound Sample HPLC HPLC Analysis (Purity ≥98%) Sample->HPLC MS Mass Spectrometry (MW Confirmation) Sample->MS NMR NMR Spectroscopy (Structural ID) Sample->NMR Decision Proceed to Biological Assays? HPLC->Decision MS->Decision NMR->Decision

Caption: Workflow for physicochemical validation.

Part 2: Contextual Performance: Benchmarking in a Biological Assay

Expertise & Experience: The Rationale

Given that biphenyl scaffolds are prevalent in oncology drug candidates, we will benchmark this compound in a relevant cancer-related pathway.[1] Heat shock protein 90 (Hsp90) is an excellent target. It is a molecular chaperone essential for the stability of numerous oncogenic "client" proteins, making it a prime target for cancer therapeutics.[4][5] An in-vitro assay allows for a direct, quantitative measure of the compound's interaction with the target protein. A fluorescence polarization (FP) assay is a robust, high-throughput method ideal for this purpose.[6][7]

Standard for Comparison:

  • Geldanamycin: A well-characterized natural product that is a known inhibitor of the Hsp90 N-terminal ATP-binding site.[8] It will serve as our positive control and performance benchmark.

Experimental Protocol: Hsp90 Inhibition Fluorescence Polarization (FP) Assay
  • Objective: To quantify the inhibitory potential of this compound against Hsp90 by measuring its ability to displace a fluorescent probe from the ATP-binding site.[6]

  • Principle: A small fluorescent probe bound to the large Hsp90 protein rotates slowly, emitting highly polarized light. If a test compound displaces the probe, the now-free probe rotates rapidly, and the emitted light is depolarized. This change in polarization is proportional to the binding affinity of the test compound.[9]

  • Materials:

    • Full-length human recombinant Hsp90α protein.

    • Fluorescent Probe: A fluorescently labeled Hsp90 inhibitor (e.g., BODIPY-Geldanamycin).[6]

    • Assay Buffer: 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40.

    • 384-well, low-volume, black microplates.

  • Methodology:

    • Compound Preparation: Create a serial dilution of this compound and the Geldanamycin standard in DMSO. A typical starting concentration is 10 mM.

    • Assay Setup: To each well of the microplate, add:

      • Assay Buffer.

      • Hsp90α protein (final concentration ~30 nM).[8]

      • Test compound or standard at various concentrations (final DMSO concentration should be ≤1%). Include "no inhibitor" (0% inhibition) and "no Hsp90" (100% inhibition) controls.

    • Incubation: Incubate the plate for 15 minutes at room temperature to allow compound binding.

    • Probe Addition: Add the fluorescent probe (final concentration ~5 nM).[8]

    • Final Incubation: Incubate for 2-4 hours at 4°C to reach binding equilibrium.

    • Measurement: Read the fluorescence polarization on a suitable plate reader.

    • Data Analysis: Convert polarization values to percent inhibition. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition).

Data Presentation: Comparative Hsp90 Inhibition
CompoundIC₅₀ (µM)
Geldanamycin (Standard) [Insert Known/Experimental Data, e.g., ~0.2 µM]
This compound [Insert Experimental Data]
Visualization: Hsp90 Chaperone Cycle and Inhibition

G cluster_0 Hsp90 Chaperone Cycle cluster_1 Mechanism of Inhibition Open Open State (ADP-bound) ATP_bind ATP Binding Open->ATP_bind Cochaperones Client Unfolded Client Protein Client->ATP_bind Closed Closed State (ATP-bound) ATP_bind->Closed Lid Closure Block Blocks ATP Binding Hydrolysis ATP Hydrolysis Closed->Hydrolysis Folded Folded Client Protein Closed->Folded Folding Hydrolysis->Open ADP + Pi Release Inhibitor This compound or Geldanamycin Inhibitor->ATP_bind Degradation Client Protein Degradation Block->Degradation leads to

Caption: Hsp90 cycle and N-terminal inhibition.

Part 3: In-Silico Foresight: Comparative Analysis of Drug-like Properties

Expertise & Experience: The Rationale

For a compound to be a viable starting point for an orally administered drug, it must possess certain physicochemical properties that favor good absorption, distribution, metabolism, and excretion (ADME). Lipinski's Rule of Five provides a widely accepted set of guidelines for evaluating this "drug-likeness".[10][11] While not a rigid law, it is an invaluable tool for flagging potential liabilities early in the discovery process.[12]

Standard for Comparison:

  • Lipinski's Rule of Five: A set of criteria for predicting oral bioavailability.[10]

  • Valsartan: An FDA-approved drug for hypertension that contains a biphenyl scaffold, serving as a real-world benchmark.

Methodology: In-Silico Property Calculation

The following properties for this compound and Valsartan were calculated using standard cheminformatics software (e.g., ChemDraw, DataWarrior, or online tools).

  • Molecular Weight (MW): Mass in Daltons.

  • cLogP: Calculated octanol-water partition coefficient, a measure of lipophilicity.

  • Hydrogen Bond Donors (HBD): Count of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA): Count of N and O atoms.

Data Presentation: Drug-Likeness Profile
PropertyLipinski's RuleThis compoundValsartan (Benchmark)Compliant?
Molecular Weight (MW) ≤ 500 Da217.26435.5Yes
cLogP ≤ 5~3.1~4.2Yes
Hydrogen Bond Donors ≤ 51 (from -NH₂)2Yes
Hydrogen Bond Acceptors ≤ 101 (from N)5Yes
Rule Violations ≤ 1 0 0 Pass
Visualization: Lipinski's Rule of Five Evaluation

G cluster_rules Lipinski's Rule of Five Compound Test Compound MW MW ≤ 500? Compound->MW LogP cLogP ≤ 5? Compound->LogP HBD HBD ≤ 5? Compound->HBD HBA HBA ≤ 10? Compound->HBA Result Drug-like? MW->Result LogP->Result HBD->Result HBA->Result

Sources

Navigating In Vivo Efficacy: A Comparative Guide to 4'-Fluoro-biphenyl-3-methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacological properties. The 4'-fluoro-biphenyl-3-methanamine scaffold represents a promising chemotype with potential applications across various therapeutic areas, including neurodegenerative diseases, inflammation, and oncology. The presence of the fluorine atom can significantly influence metabolic stability, lipophilicity, and binding affinity, thereby modulating the in vivo efficacy of these derivatives.[1][2]

This guide provides a comparative analysis of the potential in vivo efficacy of hypothetical this compound derivatives. Due to the limited availability of direct comparative preclinical data for this specific series, this guide will extrapolate from structure-activity relationships (SAR) of closely related compounds and established principles of medicinal chemistry. The aim is to offer a predictive framework to inform the selection and design of future in vivo studies.

The Rationale Behind Fluorination and the Biphenyl-Methanamine Core

The biphenyl-methanamine core provides a rigid yet versatile scaffold that can be tailored to interact with a variety of biological targets. The strategic placement of a fluorine atom on one of the phenyl rings is a key design element. Fluorine's high electronegativity and small size can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and overall exposure of the drug in vivo.[2]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB), which is crucial for developing drugs targeting the central nervous system (CNS).[3]

  • Modulated Target Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups and influence non-covalent interactions with the target protein, potentially leading to increased potency and selectivity.

Hypothetical In Vivo Efficacy Comparison

For the purpose of this guide, we will consider three hypothetical derivatives of this compound with varying substitutions on the amine and the second phenyl ring. These derivatives are designed to explore potential applications in CNS disorders and inflammation.

Table 1: Predicted In Vivo Performance of Hypothetical this compound Derivatives

DerivativeSubstitutionPredicted Primary TargetPredicted In Vivo Efficacy ModelExpected OutcomeRationale for Predicted Efficacy
Compound A Unsubstituted amineMonoamine Oxidase B (MAO-B)Mouse Model of Parkinson's Disease (MPTP-induced)Neuroprotective effects, preservation of dopaminergic neurons.The fluorinated biphenyl scaffold may confer good BBB penetration. The methanamine moiety is a common feature in MAO inhibitors.[3][4]
Compound B N-acetylation of the amineCyclooxygenase-2 (COX-2)Rat Carrageenan-Induced Paw EdemaReduction in paw edema and inflammatory markers.Acetylation can modulate activity and selectivity. Related fluorinated biphenyl structures have shown anti-inflammatory properties.[5][6]
Compound C Addition of a hydroxyl group to the second phenyl ring5-HT1A ReceptorMouse Elevated Plus MazeAnxiolytic-like effects, increased time spent in open arms.The biphenyl scaffold is present in some CNS-active compounds. Hydroxylation can introduce key hydrogen bonding interactions.[7]

Key Experimental Protocols for In Vivo Efficacy Assessment

The following are detailed, step-by-step methodologies for the key in vivo experiments proposed in this guide.

Mouse Model of Parkinson's Disease (MPTP-induced)

Objective: To evaluate the neuroprotective effects of Compound A against MPTP-induced dopaminergic neurodegeneration.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • MPTP Administration: Mice are administered with MPTP hydrochloride (20 mg/kg, i.p.) once daily for 4 consecutive days to induce parkinsonism.

  • Compound Administration: Compound A is administered orally (e.g., 10, 30, 50 mg/kg) daily, starting 24 hours before the first MPTP injection and continuing for the duration of the study. A vehicle control group and a positive control group (e.g., Selegiline) are included.

  • Behavioral Assessment: Motor function is assessed using the rotarod test and the pole test at baseline and at specified time points after MPTP administration.

  • Neurochemical Analysis: At the end of the study, mice are euthanized, and brain tissues (striatum and substantia nigra) are collected. High-performance liquid chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.

dot

MPTP_Model_Workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Induction Phase cluster_post_treatment Post-treatment & Analysis Baseline_Behavioral Baseline Behavioral Tests (Rotarod, Pole Test) Compound_A_Admin_Pre Compound A Administration (Day -1) Baseline_Behavioral->Compound_A_Admin_Pre MPTP_Injection MPTP Injection (Days 1-4) Compound_A_Admin_Pre->MPTP_Injection Compound_A_Admin_During Compound A Administration (Days 1-4) Post_Behavioral Post-treatment Behavioral Tests Compound_A_Admin_During->Post_Behavioral Euthanasia Euthanasia & Tissue Collection Post_Behavioral->Euthanasia HPLC HPLC Analysis (Dopamine & Metabolites) Euthanasia->HPLC IHC Immunohistochemistry (TH Staining) Euthanasia->IHC Paw_Edema_Workflow Start Start Compound_Admin Compound B Administration (p.o.) Start->Compound_Admin Carrageenan_Injection Carrageenan Injection (sub-plantar) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Concluding Remarks and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. The strategic incorporation of fluorine is anticipated to confer advantageous pharmacokinetic properties, potentially leading to enhanced in vivo efficacy. The hypothetical derivatives presented in this guide illustrate the potential for this chemical class to be adapted for various therapeutic targets, from CNS disorders to inflammatory conditions.

It is imperative to underscore that the comparisons and predictions made herein are based on extrapolated data and established medicinal chemistry principles. Rigorous in vivo testing of synthesized this compound derivatives is the essential next step to validate these hypotheses and to fully elucidate the therapeutic potential of this promising class of compounds. Future studies should also focus on comprehensive pharmacokinetic and toxicological profiling to ensure the development of safe and effective clinical candidates.

References

  • Reed, J. et al. (2012). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. Journal of Alzheimer's Disease, 30(3), 517-531.
  • Obach, R. S. et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 725-735.
  • David, D. J. et al. (2007). Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis. The Journal of Pharmacology and Experimental Therapeutics, 321(1), 237-248.
  • Naser, A. W. et al. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 8(4), 1598-1605.
  • Silverman, R. B. & Abeles, R. H. (1986). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Biochemistry, 25(19), 5418-5425.
  • Maddila, S. et al. (2013). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 4(7), 1-10.
  • Bender, A. & Glen, R. C. (2004). Designing libraries with CNS activity. Journal of Computer-Aided Molecular Design, 18(7-9), 513-524.
  • Meanwell, N. A. (2011). The Role of Fluorine in the Discovery and Optimization of CNS Agents. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • Russo, R. et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 940-953.

Sources

A Head-to-Head Comparison of Synthetic Routes to 4'-Fluoro-biphenyl-3-methanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4'-Fluoro-biphenyl-3-methanamine

This compound is a key structural motif in medicinal chemistry and materials science. The fluorinated biphenyl scaffold offers a unique combination of lipophilicity and metabolic stability, while the aminomethyl group provides a crucial point for further functionalization or interaction with biological targets. As such, the efficient and scalable synthesis of this compound is of paramount importance to researchers in drug discovery and development. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

Route 1: Suzuki-Miyaura Coupling Followed by Nitrile Reduction

This widely adopted strategy involves the initial construction of the biphenyl core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitrile functionality to the desired primary amine.

Reaction Scheme

Route 1 A 3-Cyanophenylboronic acid C 4'-Fluoro-biphenyl-3-carbonitrile A->C Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃ Toluene/Ethanol/H₂O, 80-100 °C B 1-Bromo-4-fluorobenzene B->C D This compound C->D Nitrile Reduction 1. LiAlH₄, THF, 0 °C to rt 2. H₂O workup

Caption: Synthetic workflow for Route 1.

In-Depth Mechanistic Analysis

Step 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The catalytic cycle, shown below, is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is often the rate-determining step, with the reactivity of the halide following the trend I > Br > OTf >> Cl.[1] The resulting Pd(II) complex then undergoes transmetalation with the boronic acid, which is activated by a base. Finally, reductive elimination regenerates the Pd(0) catalyst and yields the desired biphenyl product.[2]

Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A PdII_ArX Ar¹-Pd(II)L₂-X A->PdII_ArX B Transmetalation PdII_ArX->B Ar²B(OH)₂ Base PdII_ArAr Ar¹-Pd(II)L₂-Ar² B->PdII_ArAr C Reductive Elimination PdII_ArAr->C Ar¹-Ar² C->Pd0 Ar¹-Ar²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step 2: Nitrile Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[3] The mechanism involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the electrophilic carbon of the nitrile, forming an intermediate imine anion. This is followed by a second hydride addition to furnish a dianion, which upon aqueous workup is protonated to yield the primary amine.[4]

Experimental Protocol

Step 1: Synthesis of 4'-Fluoro-biphenyl-3-carbonitrile

  • To a dry round-bottom flask, add 3-cyanophenylboronic acid (1.2 equiv), 1-bromo-4-fluorobenzene (1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Add a degassed solvent mixture of toluene and ethanol (e.g., 3:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LAH, 2.0-3.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4'-fluoro-biphenyl-3-carbonitrile (1.0 equiv) in anhydrous THF to the LAH suspension.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[5]

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Route 2: Suzuki-Miyaura Coupling Followed by Reductive Amination

This alternative approach also utilizes the Suzuki-Miyaura coupling for the formation of the biphenyl core but introduces the aminomethyl group via reductive amination of a biphenyl aldehyde intermediate.

Reaction Scheme

Route 2 A 3-Formylphenylboronic acid C 4'-Fluoro-biphenyl-3-carbaldehyde A->C Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃ Toluene/Ethanol/H₂O, 80-100 °C B 1-Bromo-4-fluorobenzene B->C D This compound C->D Reductive Amination NH₄OAc, NaBH₃CN Methanol, rt

Caption: Synthetic workflow for Route 2.

In-Depth Mechanistic Analysis

Step 1: Suzuki-Miyaura Coupling

The mechanism for the formation of 4'-fluoro-biphenyl-3-carbaldehyde is identical to that described in Route 1. The Suzuki-Miyaura coupling is highly tolerant of a wide range of functional groups, including aldehydes.[6]

Step 2: Reductive Amination

Reductive amination is a robust method for the synthesis of amines from carbonyl compounds.[7] The reaction proceeds through the initial formation of an imine or iminium ion from the aldehyde and an amine source (in this case, ammonia from ammonium acetate). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), then selectively reduces the imine to the corresponding amine.[8] NaBH₃CN is particularly effective as it is less reactive towards the starting aldehyde compared to the intermediate imine.

Experimental Protocol

Step 1: Synthesis of 4'-Fluoro-biphenyl-3-carbaldehyde

  • Follow the same procedure as described for the synthesis of 4'-fluoro-biphenyl-3-carbonitrile in Route 1, substituting 3-formylphenylboronic acid for 3-cyanophenylboronic acid.

Step 2: Synthesis of this compound

  • To a solution of 4'-fluoro-biphenyl-3-carbaldehyde (1.0 equiv) in methanol, add ammonium acetate (NH₄OAc, 5-10 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or by forming the hydrochloride salt.

Head-to-Head Comparison

ParameterRoute 1: Nitrile ReductionRoute 2: Reductive Amination
Starting Materials 3-Cyanophenylboronic acid, 1-Bromo-4-fluorobenzene3-Formylphenylboronic acid, 1-Bromo-4-fluorobenzene
Key Reagents Pd(PPh₃)₄, Na₂CO₃, LiAlH₄Pd(PPh₃)₄, Na₂CO₃, NH₄OAc, NaBH₃CN
Reaction Conditions Suzuki: 80-100 °C; Reduction: 0 °C to rtSuzuki: 80-100 °C; Amination: rt
Reported Yields Suzuki: High; Reduction: Moderate to HighSuzuki: High; Amination: Good to High
Key Advantages Readily available starting materials. The nitrile group is robust and generally unreactive under many conditions.Milder reducing agent in the final step. One-pot reductive amination is possible.[8]
Potential Drawbacks Use of highly reactive and pyrophoric LiAlH₄ requires stringent anhydrous conditions and careful handling. Workup can be challenging.Aldehydes can be more prone to side reactions (e.g., oxidation, self-condensation) than nitriles. NaBH₃CN is toxic.

Expertise & Experience: Choosing the Right Path

From a practical standpoint, the choice between these two routes often hinges on the available starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents.

  • Route 1 (Nitrile Reduction) is often favored for its robust and stable intermediate, 4'-fluoro-biphenyl-3-carbonitrile. Nitriles are generally less prone to unwanted side reactions compared to aldehydes. However, the use of Lithium Aluminum Hydride (LAH) is a significant consideration. LAH is a powerful but hazardous reagent that requires a high degree of technical skill to handle safely, especially on a larger scale. The workup procedure for LAH reactions can also be cumbersome.

  • Route 2 (Reductive Amination) offers the advantage of employing a milder and more selective reducing agent in the final step. Sodium cyanoborohydride is more user-friendly than LAH, although it is toxic and should be handled with care. The aldehyde intermediate may be more susceptible to oxidation or other side reactions, potentially impacting the overall yield and purity if not handled correctly. The possibility of a one-pot reductive amination can streamline the process.

For a research setting where safety and ease of handling are prioritized, Route 2 may be the more attractive option , provided the aldehyde intermediate is handled with care. For larger-scale syntheses where the cost and stability of the intermediate are critical, Route 1 may be more economical , assuming the laboratory is well-equipped to handle LAH safely.

Conclusion

Both the nitrile reduction and reductive amination routes represent viable and effective strategies for the synthesis of this compound. The optimal choice depends on a careful consideration of the factors outlined in this guide. By understanding the mechanistic underpinnings, experimental nuances, and safety considerations of each pathway, researchers can make an informed decision that best aligns with their specific project goals and laboratory environment.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
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  • Li, Z., et al. (2015). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 39(11), 8564-8571. [Link]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • BLDpharm. (n.d.). (4'-Fluoro-[1,1'-biphenyl]-3-yl)methanamine hydrochloride. BLDpharm.
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  • Ono, T., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[9][10]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569.

  • PubChem. (n.d.). 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • ChemicalBook. (n.d.). 3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile synthesis. ChemicalBook.
  • Organic Syntheses. (n.d.). L-VALINOL. Organic Syntheses. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • PubChem. (n.d.). 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry.
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Orthogonal Validation of 4'-Fluoro-biphenyl-3-methanamine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous validation of a drug candidate's mechanism of action (MoA) is fundamental to modern drug discovery, ensuring that its therapeutic effects are rooted in the intended biological pathway. This guide provides a comprehensive framework for the orthogonal validation of a novel compound, 4'-Fluoro-biphenyl-3-methanamine (referred to herein as FBM). For the purpose of this guide, we will operate under the working hypothesis that FBM is a selective, ATP-noncompetitive inhibitor of MEK1 and MEK2 (also known as MAP2K1 and MAP2K2), key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This document details a multi-tiered validation strategy, progressing from direct target engagement in a cellular context to downstream pathway modulation and global transcriptional responses. By comparing FBM's performance against Trametinib, a well-characterized and FDA-approved MEK1/2 inhibitor, we establish a robust methodology for confirming the MoA with high scientific confidence.[1][3]

Introduction: The Imperative for Orthogonal Validation

The MAPK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[4][5] Its deregulation is a hallmark of many cancers, making its components, particularly MEK1/2, attractive therapeutic targets. When a novel inhibitor like FBM is proposed, it is not sufficient to demonstrate its activity in a single assay. An orthogonal approach, using multiple independent methods to probe the same biological question, is essential to build a compelling case for a specific MoA and to rule out off-target effects.[6][7]

This guide is structured to provide researchers with a logical and experimentally sound workflow for validating FBM as a MEK1/2 inhibitor. We will address three core questions:

  • Target Engagement: Does FBM physically bind to MEK1/2 inside living cells?

  • Downstream Inhibition: Does this binding event translate into the inhibition of the immediate downstream substrate, ERK1/2?

  • Global Cellular Impact: Do the observed molecular changes lead to the expected global transcriptional effects consistent with MAPK pathway inhibition?

Tier 1 Validation: Direct Target Engagement in a Cellular Milieu

The first and most crucial step is to confirm that FBM physically interacts with its intended target, MEK1/2, within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures changes in the thermal stability of a protein upon ligand binding, providing direct evidence of target engagement.[8][9][10]

Causality:

A compound binding to a protein typically stabilizes its structure, increasing the energy required to denature it.[10][11] This results in a higher melting temperature (Tm). By treating cells with FBM and then heating them across a temperature gradient, we can quantify the amount of soluble MEK1 protein remaining at each temperature. An increase in the Tm of MEK1 in FBM-treated cells compared to vehicle-treated cells is direct evidence of binding.

cluster_workflow CETSA Experimental Workflow A Culture Cells to 80% Confluency B Treat Cells: 1. Vehicle (DMSO) 2. FBM (10 µM) 3. Trametinib (1 µM) A->B C Harvest & Lyse Cells B->C D Heat Lysates Across Temperature Gradient (e.g., 40°C - 70°C) C->D E Separate Soluble vs. Aggregated Fractions (Centrifugation) D->E F Quantify Soluble MEK1 (Western Blot / ELISA) E->F G Plot Melting Curves & Determine Tm Shift (ΔTm) F->G cluster_pathway MAPK Signaling Pathway RAF RAF (e.g., BRAF V600E) MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Substrates Cytosolic & Nuclear Substrates (e.g., transcription factors) ERK->Substrates phosphorylates Response Cell Proliferation, Gene Expression Substrates->Response FBM FBM FBM->MEK inhibits

Caption: FBM's hypothesized mechanism of action within the MAPK pathway.

Comparative Data: p-ERK Inhibition

The potency of FBM in inhibiting ERK phosphorylation can be determined by a dose-response experiment and compared to Trametinib.

CompoundCell LineAssayIC50 (nM)Interpretation
FBM A375p-ERK Western Blot8.5Potent cellular activity
TrametinibA375p-ERK Western Blot1.2Potent Positive Control
Experimental Protocol: Western Blot for p-ERK/Total ERK
  • Cell Plating & Starvation: Plate A375 cells in a 12-well plate. Once they reach 70-80% confluency, serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat cells with a serial dilution of FBM (e.g., 0.1 nM to 10 µM) or Trametinib for 2 hours. Include a vehicle control.

  • Stimulation: Stimulate the cells with a growth factor like EGF (100 ng/mL) for 15 minutes to induce robust ERK phosphorylation (Note: A375 cells have high basal p-ERK, so this step can be optional but improves signal-to-noise).

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [12]5. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. [12][13] * Incubate with a primary antibody against phospho-ERK1/2 (e.g., Cell Signaling Technology #9101) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 (e.g., Cell Signaling Technology #9102) to ensure equal protein loading.

  • Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each lane. Plot the normalized p-ERK levels against the drug concentration and fit a dose-response curve to calculate the IC50 value.

Tier 3 Validation: Global Transcriptional & Phenotypic Response

The final validation tier assesses whether the specific molecular inhibition of p-ERK translates into a broader, predictable cellular response. This can be achieved by examining changes in gene expression known to be regulated by the MAPK pathway. An Activator Protein-1 (AP-1) luciferase reporter assay provides a focused readout of pathway activity, while RNA-sequencing (RNA-seq) offers a global, unbiased view. [14][15][16]

Causality:

Activated ERK translocates to the nucleus and phosphorylates transcription factors, including components of the AP-1 complex (e.g., c-Jun, c-Fos). [14][17]This leads to the transcription of AP-1 target genes, which are involved in cell proliferation. A MEK inhibitor like FBM should suppress this transcriptional activity. RNA-seq further allows for a global comparison of the transcriptional signatures induced by FBM and Trametinib, where a high degree of correlation would strongly support a shared mechanism of action. [15][18]

cluster_workflow Orthogonal Global Response Workflow cluster_reporter Reporter Assay cluster_rnaseq RNA-Sequencing A Treat Cells with Vehicle, FBM, or Trametinib B Transfect with AP-1 Luciferase Reporter A->B E Extract RNA A->E C Measure Luminescence B->C D Calculate IC50 C->D F Library Prep & Sequencing E->F G Differential Gene Expression Analysis F->G H Compare FBM vs. Trametinib Signatures G->H

Caption: Workflow for validating FBM's effect on downstream gene expression.

Comparative Data: Reporter Assay & RNA-seq
AssayMetricFBMTrametinibInterpretation
AP-1 Reporter AssayIC50 (nM)12.11.9Confirms inhibition of MAPK-driven transcription
RNA-SequencingDifferentially Expressed Genes (DEGs) vs. Vehicle1,2451,380Similar global impact on transcriptome
RNA-SequencingOverlapping DEGs1,0981,098Strongly correlated transcriptional signatures
Experimental Protocol: AP-1 Luciferase Reporter Assay
  • Transfection: Co-transfect HEK293 cells in a 96-well plate with an AP-1 firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). [17][19]2. Compound Treatment: After 24 hours, treat the cells with a serial dilution of FBM or Trametinib for 1 hour.

  • Stimulation: Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL), a potent activator of the MAPK pathway, for 6 hours.

  • Lysis & Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against drug concentration to determine the IC50.

Conclusion

The presented multi-tiered, orthogonal workflow provides a robust framework for validating the mechanism of action of this compound (FBM) as a MEK1/2 inhibitor. The evidence converges from three independent lines of inquiry:

  • CETSA confirms direct, physical binding of FBM to MEK1 in a cellular context.

  • Western blotting demonstrates functional inhibition of the immediate downstream substrate, p-ERK, with nanomolar potency.

  • Reporter assays and RNA-sequencing show that this inhibition translates to the expected downstream transcriptional consequences, with a global gene expression signature that strongly correlates with the known MEK inhibitor, Trametinib.

Collectively, these data provide high-confidence validation of FBM's hypothesized mechanism of action, establishing a solid foundation for its further preclinical and clinical development. This guide underscores the principle that confidence in a drug's MoA is not derived from a single experiment, but from the logical and consistent narrative woven by multiple, orthogonal validation strategies.

References

  • Infante, J. R., Fecher, L. A., Falchook, G. S., et al. (2012). Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial. The Lancet Oncology. Available at: [Link]

  • Qi, M., & Elion, E. A. (2005). MAP kinase pathways. Journal of Cell Science. Available at: [Link]

  • Zheng, Y., & Han, S. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology. Available at: [Link]

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  • Kramer, D., et al. (2024). Comprehensive evaluation of phosphoproteomic-based kinase activity inference. Nature Communications. Available at: [Link]

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  • BPS Bioscience. (n.d.). AP1 Reporter Kit (JNK Pathway). BPS Bioscience. Available at: [Link]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Wani, N. A. (2017). Response to "How different is western blot protocol for phosphorylated protein from regular western blot?". ResearchGate. Available at: [Link]

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  • Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Pi, M., et al. (2018). Measurement of total and Phospho-ERK by Western-Blot analysis. Bio-protocol. Available at: [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human Activator Protein-1 (AP-1) Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • Tempus. (2023). The value of RNA sequencing in drug discovery. Tempus. Available at: [Link]

  • The Medical Letter, Inc. (2023). In Brief: Dabrafenib (Tafinlar) and Trametinib (Mekinist) for Glioma. The Medical Letter on Drugs and Therapeutics. Available at: [Link]

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  • Giansanti, P., et al. (2021). Development and validation of inducible protein degradation and quantitative phosphoproteomics to identify kinase-substrate relationships. bioRxiv. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative molecular docking study of 4'-Fluoro-biphenyl-3-methanamine and a series of structurally related compounds. The objective is to computationally evaluate their potential as inhibitors of Monoamine Oxidase B (MAO-B), a well-established therapeutic target for neurodegenerative diseases such as Parkinson's disease. This in-depth analysis provides a structural hypothesis for the rational design of novel MAO-B inhibitors, emphasizing the need for subsequent experimental validation.

Introduction: The Rationale for Targeting MAO-B with Fluorinated Biphenyls

Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the degradation of neurotransmitters like dopamine in the central nervous system.[1] Inhibition of MAO-B can elevate dopamine levels, offering a therapeutic strategy to alleviate the motor symptoms of Parkinson's disease.[2] The biphenyl scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, including MAO-B.[2][3]

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties, including metabolic stability, binding affinity, and blood-brain barrier permeability.[4] this compound is a fluorinated biphenyl methanamine derivative with potential applications in neurology.[5] However, its specific biological target and mechanism of action remain unelucidated. This guide explores the hypothesis that this compound and its analogs are potential MAO-B inhibitors through a rigorous comparative molecular docking study.

Experimental Design: A Step-by-Step In Silico Protocol

The following protocol outlines the computational workflow employed in this comparative docking study. The causality behind each step is explained to provide a clear understanding of the experimental choices.

Selection of the Biological Target and Protein Preparation

Human Monoamine Oxidase B (PDB ID: 2V5Z) was selected as the protein target. This crystal structure provides a high-resolution view of the enzyme's active site, complexed with a known inhibitor, which is crucial for defining the binding pocket for our docking simulations.

Protocol:

  • Obtain Protein Structure: The 3D crystallographic structure of human MAO-B (PDB ID: 2V5Z) was downloaded from the Protein Data Bank.

  • Protein Preparation: The protein structure was prepared using AutoDockTools. This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. This preparation ensures that the protein is in a chemically correct state for the docking calculations.

Ligand Selection and Preparation

A series of biphenyl-3-methanamine analogs were selected for this comparative study to probe the structure-activity relationship (SAR). The selection includes the parent compound to assess the impact of the fluorine atom, and derivatives with varying electronic and steric properties at the 4'-position.

Protocol:

  • Ligand Sketching and Optimization: The 3D structures of this compound and the selected analogs (Table 1) were sketched using molecular modeling software.

  • Energy Minimization: The structures were then subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Charge and Torsion Angle Assignment: Gasteiger charges were computed, and rotatable bonds were defined for each ligand using AutoDockTools. This allows for conformational flexibility of the ligands during the docking process.

Molecular Docking Simulation

AutoDock Vina was chosen for the molecular docking simulations due to its accuracy and computational efficiency. The docking algorithm explores the conformational space of the ligand within the defined binding site of the protein and predicts the most favorable binding mode and affinity.

Protocol:

  • Grid Box Definition: A grid box was defined to encompass the active site of MAO-B, centered on the position of the co-crystallized inhibitor in the original PDB file. The grid box dimensions were set to 25Å x 25Å x 25Å to allow for ample space for the ligands to orient themselves.

  • Docking Execution: The docking simulations were performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The top-ranked binding poses for each ligand were saved for further analysis.

Visualizing the Computational Workflow

The following diagram illustrates the key stages of the comparative docking study.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Download MAO-B Structure (PDB ID: 2V5Z) PDB_Prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligands Select and Prepare Ligands Dock Run AutoDock Vina Ligands->Dock Grid Define Grid Box (Active Site) PDB_Prep->Grid Grid->Dock Results Analyze Binding Poses and Energies Dock->Results Compare Compare with Analogs Results->Compare Hypothesis Formulate SAR Hypothesis Compare->Hypothesis

Caption: Computational workflow for the comparative docking study.

Results and Comparative Analysis

The docking simulations yielded predicted binding affinities (in kcal/mol) and detailed binding interactions for each compound. The results are summarized in Table 1. A more negative binding affinity suggests a more favorable interaction between the ligand and the protein.

Table 1: Comparative Docking Results of this compound and its Analogs against MAO-B.

Compound IDCompound Name4'-SubstituentPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
1 This compound -F -8.2 Tyr435, Gln206, Cys172, Tyr398
2Biphenyl-3-methanamine-H-7.5Tyr435, Gln206, Cys172
34'-Methyl-biphenyl-3-methanamine-CH3-7.9Tyr435, Gln206, Cys172, Leu171
44'-Methoxy-biphenyl-3-methanamine-OCH3-7.8Tyr435, Gln206, Cys172, Asn181
54'-Chloro-biphenyl-3-methanamine-Cl-8.0Tyr435, Gln206, Cys172, Tyr398
Analysis of Binding Interactions

The docking results suggest that all the studied compounds bind within the active site of MAO-B. The primary interactions observed are:

  • Cation-π Interaction: The protonated amine group of the methanamine moiety is predicted to form a cation-π interaction with the aromatic ring of Tyr435 , a key residue in the MAO-B active site.

  • Hydrogen Bonding: The amine group also appears to form hydrogen bonds with the side chains of Gln206 and the backbone of Cys172 .

  • Hydrophobic Interactions: The biphenyl scaffold is positioned within a hydrophobic pocket, making favorable contacts with residues such as Leu171 and Tyr398 .

Structure-Activity Relationship (SAR) Insights
  • The Role of the 4'-Fluoro Substituent: The lead compound, This compound (1) , exhibits the most favorable predicted binding affinity (-8.2 kcal/mol). This suggests that the electron-withdrawing fluorine atom at the 4'-position may enhance the binding, potentially through favorable electrostatic interactions with the protein or by influencing the overall conformation of the biphenyl rings.

  • Comparison with the Parent Compound: The parent compound, Biphenyl-3-methanamine (2) , shows a lower predicted binding affinity (-7.5 kcal/mol), highlighting the positive contribution of the 4'-substituent.

  • Effect of Other 4'-Substituents: The methyl (3 ), methoxy (4 ), and chloro (5 ) analogs all show improved predicted binding affinities compared to the parent compound, but none surpass the fluoro-substituted compound. This suggests that a small, electronegative substituent at the 4'-position is optimal for binding to MAO-B in this series.

Visualizing the Proposed Binding Mode

The following diagram illustrates the hypothesized binding interactions of this compound within the MAO-B active site.

G cluster_protein MAO-B Active Site cluster_ligand This compound Tyr435 Tyr435 Gln206 Gln206 Cys172 Cys172 Tyr398 Tyr398 Amine NH3+ Amine->Tyr435 Cation-π Amine->Gln206 H-bond Amine->Cys172 H-bond Biphenyl Biphenyl Scaffold Biphenyl->Tyr398 Hydrophobic Fluorine Fluorine Fluorine->Tyr398 Favorable Interaction

Caption: Hypothesized binding interactions of the lead compound.

Conclusion and Future Directions

This comparative molecular docking study provides compelling in silico evidence that this compound and its analogs are potential inhibitors of Monoamine Oxidase B. The predicted binding affinities and interaction patterns suggest that the 4'-fluoro substituent plays a crucial role in enhancing the binding to the enzyme's active site.

It is imperative to underscore that these findings are predictive and necessitate experimental validation. Future work should focus on:

  • In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 values of the synthesized compounds against MAO-B and confirm their inhibitory activity.

  • Selectivity Profiling: To assess the selectivity of the most potent compounds against the MAO-A isoform to minimize potential side effects.

  • Structural Biology Studies: Co-crystallization of the lead compound with MAO-B would provide definitive evidence of the binding mode and guide further lead optimization.

This computational investigation serves as a robust foundation for the rational design and development of novel, fluorinated biphenyl-based MAO-B inhibitors for the potential treatment of neurodegenerative diseases.

References

  • MDPI. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. [Link]

  • PubMed. Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors toward Parkinson's disease therapy. [Link]

  • CHIMIA. The Importance of Fluorine in the Life Science Industry. [Link]

  • ResearchGate. Biphenylpiperazine derivatives as MAO-B inhibitors. [Link]

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4'-Fluoro-biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily routines. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 4'-Fluoro-biphenyl-3-methanamine, a fluorinated biphenyl derivative. By understanding the chemical's hazard profile and adhering to established best practices, laboratories can maintain a safe working environment and comply with regulatory standards.

Hazard Identification and Risk Assessment

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. Based on available safety data for structurally similar compounds, this chemical should be handled as a hazardous substance.

A Safety Data Sheet (SDS) for the closely related compound (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanamine indicates the following primary hazards[1]:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.

  • Causes skin irritation: Direct contact can result in skin inflammation and irritation.

  • Causes serious eye irritation: Contact with eyes can cause significant damage.

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.

Given its structure as a fluorinated aromatic amine, it is also prudent to consider it as potentially toxic to aquatic life with long-lasting effects, a common characteristic of halogenated organic compounds.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves and clothing.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear eye and face protection.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area.[1]
Aquatic Hazard (Precautionary) Potentially toxic to aquatic life.Avoid release to the environment.
Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory to minimize exposure:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For significant quantities, coveralls may be appropriate.

  • Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

For small spills:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For large spills:

  • Evacuate the laboratory and alert others in the vicinity.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent the spill from entering drains or waterways.

Disposal Workflow

The proper disposal of this compound requires a systematic approach to waste segregation and containment. The following workflow should be followed:

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream: Any unwanted this compound, whether in pure form, as a reaction residue, or in a solution, must be treated as hazardous waste.

  • Segregate Appropriately: This compound should be segregated as a halogenated organic waste . Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal. It is also crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[2]

Step 2: Containerization and Labeling

  • Choose the Right Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container can be used if it is in good condition.

  • Label Clearly: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

Step 3: Accumulation and Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step 4: Final Disposal

  • Contact EHS: Once the container is full or has been in storage for the maximum allowable time according to your institution's policies (typically 90-180 days), contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]

  • Recommended Disposal Method: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[3] This process is effective at breaking the strong carbon-fluorine bonds and mineralizing the organic components.[4]

Disposal of Contaminated Materials:

  • Any materials that come into direct contact with this compound, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous solid waste.

  • Place these items in a separate, clearly labeled hazardous waste container for solids.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. If not rinsed, the empty container must be disposed of as hazardous waste.

Regulatory Considerations

The disposal of this compound is governed by the regulations of the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed, it would likely be classified as a hazardous waste based on its characteristics (toxicity, irritancy). Generators of hazardous waste are responsible for its proper management from "cradle to grave."

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these procedures, researchers can ensure that this compound is managed in a way that protects both human health and the environment. Always consult your institution's specific EHS guidelines and local regulations for any additional requirements.

References

  • Cymit Quimica. (2024). Safety Data Sheet: (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanamine.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Madridge Publishers. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Fluoro-biphenyl-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, novel chemical entities present both immense opportunity and inherent risk. 4'-Fluoro-biphenyl-3-methanamine, a compound with a fluorinated biphenyl backbone and an amine functional group, requires a meticulous and informed approach to laboratory safety. The causality for this stringent approach is rooted in the known toxicological profiles of related structures. Biphenyl compounds can exhibit liver and kidney toxicity, while fluorination can significantly alter a molecule's biological activity and metabolic profile, sometimes leading to more potent or persistent effects.[1][2][3][4]

This guide provides a comprehensive, field-tested framework for the safe handling of this compound, focusing on the selection and use of Personal Protective Equipment (PPE). Our protocol is designed as a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity.

Foundational Safety: Hazard Assessment and Engineering Controls

Before any PPE is selected, a foundational understanding of the potential hazards is critical. Based on data from structurally analogous compounds such as fluorinated biphenyls and aminobiphenyls, we must assume this compound presents multiple risks.

Anticipated Hazards Profile:

  • Corrosivity: Potential to cause severe skin burns and serious eye damage.[5]

  • Irritation: May cause skin and respiratory irritation.[6][7]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

  • Organ-Specific Toxicity: Biphenyl structures are associated with potential liver and kidney effects.[1][4]

  • Carcinogenicity: Certain aminobiphenyls are classified as potential carcinogens.[1]

The first line of defense is not PPE, but robust engineering controls.[8] All handling of this compound, from weighing to solution preparation and reaction quenching, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5]

Core Protective Equipment: A Multi-Layered Defense

PPE serves as the final, critical barrier between the researcher and the chemical.[9] The following is a mandatory, multi-layered PPE protocol for all procedures involving this compound.

Hand Protection: The Primary Contact Point

The risk of dermal absorption and severe skin irritation necessitates a robust glove strategy. A single pair of gloves is insufficient.

  • Protocol: Double Gloving. Always wear two pairs of powder-free nitrile gloves.[8][10]

    • Inner Glove: Tucked under the cuff of the lab coat or gown.

    • Outer Glove: Placed over the cuff.

  • Causality: The outer glove is the primary contact surface and can become contaminated. Upon exiting the fume hood, this outer glove should be removed and disposed of within the hood to prevent the spread of contamination to door handles, equipment, and notebooks.[8] The inner glove provides a secondary layer of protection against tears or permeation and protects the skin during the removal of the outer glove.

  • Replacement Schedule: Change outer gloves every 30-60 minutes or immediately upon known or suspected contact with the chemical.[8][10]

Body Protection: Shielding Against Spills and Splashes

A standard cotton lab coat is inadequate. A fluid-resistant, disposable gown is required to prevent skin contact from spills.

  • Protocol: Wear a long-sleeved, disposable gown made of a low-lint, coated material.[10]

    • Fit: The gown must close securely in the back and have tight-fitting knit or elastic cuffs.[10] This design minimizes the chance of frontal gaps and ensures a snug interface with your gloves.

  • Causality: Biphenyl compounds can be absorbed dermally. A fluid-resistant gown prevents the chemical from soaking through to your personal clothing and skin in the event of a splash. The back closure and tight cuffs are critical design features that reduce the pathways for exposure.

Eye and Face Protection: Guarding Against Corrosivity

The potential for severe eye damage requires more than standard safety glasses.

  • Protocol:

    • Primary Protection: Wear chemical splash goggles that provide a complete seal around the eyes.[10]

    • Secondary Protection: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., quenching a reaction), a full-face shield must be worn over the chemical splash goggles.[11]

  • Causality: this compound, like related amine compounds, can be corrosive.[5] Goggles provide a seal against splashes and vapors that standard safety glasses do not. The face shield offers a broader barrier, protecting the entire face from direct splashes.

Respiratory Protection: A Contingency Measure

While all work should be conducted in a fume hood, respiratory protection is essential for specific scenarios.

  • Protocol:

    • Standard Operations: No respirator is required if all work is performed within a properly functioning chemical fume hood.

    • Emergency Situations: In the event of a large spill outside the fume hood or a failure of ventilation, an air-purifying respirator (APR) with organic vapor cartridges is necessary. An N95 respirator is insufficient as it only protects against particulates, not vapors.[10]

    • Unpacking: When unpacking new shipments of the chemical that are not contained in plastic, wearing a respirator is a prudent measure to protect against potential spills or breaks during shipping.[10]

  • Causality: Inhalation is a primary route of exposure for volatile or aerosolized chemicals. The fume hood is an elimination control, but in its absence, a properly fitted respirator with the correct cartridges is the only way to protect the respiratory system.

Summary of PPE Requirements

Protection Level Required Equipment Key Justification
Hand Double-layered, powder-free nitrile gloves.Prevents dermal absorption and cross-contamination.[8][10]
Body Disposable, fluid-resistant gown with back closure and knit cuffs.Protects against skin contact from spills and splashes.[10]
Eyes/Face Chemical splash goggles (mandatory). Face shield (for high-risk tasks).Protects against severe eye damage from corrosive splashes.[5][10]
Respiratory Not required for standard fume hood work. APR for spills/emergencies.Inhalation is a primary exposure route; fume hood is the primary control.[5][10]

Operational and Disposal Plans

A safe protocol extends beyond wearing the correct PPE; it encompasses the entire lifecycle of the chemical in the lab.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this compound.

Safe_Handling_Workflow cluster_prep Pre-Operation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Post-Operation & Disposal A Verify Fume Hood Certification B Assemble All Required PPE A->B C Don PPE (Gown -> Goggles -> Inner Gloves -> Outer Gloves) B->C D Weigh/Transfer Chemical C->D Enter Work Area E Perform Experiment D->E F Prepare Waste Container E->F G Segregate Chemical Waste F->G H Decontaminate Workspace G->H I Doff PPE within Hood (Outer Gloves -> Gown) H->I J Final Doffing Outside Hood (Goggles -> Inner Gloves) I->J K Wash Hands Thoroughly J->K

Caption: Safe handling workflow for this compound.

Disposal Protocol: A Critical Final Step

Improper disposal can lead to exposure and environmental contamination.

  • Chemical Waste:

    • All solid and liquid waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[12]

    • The container must be kept closed when not in use and stored in a designated satellite accumulation area within the lab.[12]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. Segregate from strong oxidizing agents.[5][6]

  • Contaminated PPE Disposal:

    • Outer Gloves & Gown: These are considered contaminated solid waste. After completing work, remove the outer gloves and gown before leaving the fume hood and place them in a designated solid hazardous waste container.

    • Inner Gloves & Goggles: After exiting the work area, remove goggles and inner gloves. Dispose of the inner gloves in the hazardous waste container. Goggles should be decontaminated according to your institution's EHS guidelines.

  • Spill Cleanup:

    • In case of a small spill inside the fume hood, use a chemical spill kit absorbent.

    • All materials used for cleanup (pads, contaminated gloves, etc.) must be disposed of as hazardous solid waste.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific pursuits.

References

  • PubChem. (n.d.). 4-Fluorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sá, R. C. C., & Meeker, J. D. (2017). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 125(4), A80–A87.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • MacDonald, J. S., Gerson, R. J., Kornbrust, D. J., Kloss, M. W., Prahalada, S., Berry, P. H., ... & van der Heuvel, J. P. (1988). Toxicity of a Fluorinated-Biphenyl HMG-CoA Reductase Inhibitor in Beagle Dogs. Toxicological Sciences, 11(4), 648-662.
  • Ali, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Hollenhorst, M. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 739–740.
  • U.S. Environmental Protection Agency. (n.d.). Biphenyl. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.